molecular formula C45H80N2NaO9PS2 B1502575 16:0 PDP PE CAS No. 474944-16-6

16:0 PDP PE

Cat. No.: B1502575
CAS No.: 474944-16-6
M. Wt: 911.2 g/mol
InChI Key: IUSHQKJFHVODPF-QUEDAWNRSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16:0 PDP PE, also referred as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio) propionate, belongs to a class of head group modified functionalized lipids. Functionalized lipids are primarily used as reporter molecules.>This compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio) propionate, is a head group modified functionalized lipid. Functionalized lipids mainly act as reporting molecules.>

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H81N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-44(49)53-39-41(56-45(50)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-55-57(51,52)54-37-36-46-42(48)34-38-58-59-43-31-29-30-35-47-43;/h29-31,35,41H,3-28,32-34,36-40H2,1-2H3,(H,46,48)(H,51,52);/q;+1/p-1/t41-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHQKJFHVODPF-QUEDAWNRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80N2NaO9PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677167
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

911.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474944-16-6
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], commonly abbreviated as 16:0 PDP PE, is a functionalized phospholipid of significant interest in the fields of drug delivery, nanomedicine, and biomedical research.[1] As a derivative of phosphatidylethanolamine (B1630911) (PE), it incorporates a pyridyldithio propionate (B1217596) group at its head, which provides a reactive handle for various bioconjugation strategies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, experimental protocols for its use in nanoparticle formulation, and its role in modulating key signaling pathways.

Core Properties and Data

This compound is a white, solid lipid that is soluble in chloroform, methanol, and dichloromethane.[2] Its unique structure, featuring two saturated 16-carbon acyl chains, contributes to the stability of lipid bilayers, while the functionalized headgroup allows for the covalent attachment of molecules containing thiol groups through a disulfide exchange reaction.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Full Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate][1][3]
Abbreviation This compound[3]
Molecular Formula C45H80N2NaO9PS2[3]
Molecular Weight 911.224 g/mol [3]
CAS Number 474944-16-6[1][3]
Physical State Solid[2]
Solubility Chloroform, Methanol, Dichloromethane[2]
Storage -20°C, protected from light[2]

Applications in Nanoparticle-Based Drug Delivery

A primary application of this compound is in the formulation of liposomes and nanoparticles for targeted drug delivery and diagnostics.[1] Its ability to form stable lipid bilayers and present a reactive surface for bioconjugation makes it a valuable component in the design of sophisticated delivery vehicles.

High-Density Lipoprotein (HDL)-like Nanoparticles

This compound has been instrumental in the development of synthetic high-density lipoprotein (HDL)-like nanoparticles. These nanoparticles mimic the structure and function of natural HDL, which is known for its role in reverse cholesterol transport and its ability to interact with specific cell surface receptors. The inclusion of this compound in these formulations allows for the stable incorporation of other lipids and proteins, such as Apolipoprotein A-I (ApoA-I), the primary protein component of HDL.

Experimental Protocols

Synthesis of HDL-like Nanoparticles

This protocol describes the synthesis of HDL-like nanoparticles incorporating this compound, adapted from methodologies used in studies investigating their therapeutic potential.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Apolipoprotein A-I (ApoA-I)

  • Gold Nanoparticles (Au NPs) - 5 nm diameter

  • Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Diafiltration apparatus

Procedure:

  • Functionalization of Gold Nanoparticles:

    • Dilute a solution of 5 nm gold nanoparticles with ethanol to a final ethanol concentration of 20%.

    • Add Apolipoprotein A-I to the gold nanoparticle solution and incubate to allow for the coating of the nanoparticles.

  • Lipid Preparation:

    • Prepare separate stock solutions of this compound and DPPC in a suitable organic solvent (e.g., chloroform/methanol).

    • In a separate vial, mix the this compound and DPPC solutions to achieve the desired molar ratio. For some applications, a 1000-fold molar excess of each lipid relative to the gold nanoparticles is used.

  • Nanoparticle Assembly:

    • Add the lipid mixture to the ApoA-I functionalized gold nanoparticles.

    • Incubate the mixture for 10 hours at room temperature with gentle agitation to facilitate the self-assembly of the HDL-like nanoparticles.

  • Purification:

    • Purify the resulting HDL-like nanoparticle solution by diafiltration to remove excess lipids and other reactants. Use water for the initial purification steps, followed by PBS for the final buffer exchange.

  • Characterization:

    • Characterize the size, morphology, and surface charge of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

Experimental Workflow for HDL-like Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Assembly cluster_2 Purification & Characterization prep_au Prepare ApoA-I Functionalized Gold Nanoparticles mix Mix Functionalized Au NPs with Lipid Mixture prep_au->mix prep_lipids Prepare this compound and DPPC Lipid Mixture prep_lipids->mix incubate Incubate for 10 hours at Room Temperature mix->incubate purify Purify by Diafiltration incubate->purify characterize Characterize Size, Morphology, and Surface Charge purify->characterize

Caption: Workflow for the synthesis of HDL-like nanoparticles.

Modulation of Signaling Pathways

HDL-like nanoparticles formulated with this compound have been shown to modulate inflammatory signaling pathways, particularly the Toll-like Receptor 4 (TLR4) pathway.

Inhibition of the TLR4 Signaling Pathway

The TLR4 signaling cascade is a critical component of the innate immune system, activated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[4][5] Overactivation of this pathway can lead to a harmful inflammatory response. Studies have demonstrated that HDL-like nanoparticles can potently inhibit TLR4 signaling.[4][6] The primary mechanism of this inhibition is the sequestration and neutralization of LPS by the nanoparticles, preventing its binding to the TLR4 receptor complex.[4][7] A particularly effective formulation for this purpose consists of this compound, cardiolipin, and 18:2 PG.[8]

TLR4 Signaling Pathway and Inhibition by HDL-like Nanoparticles

TLR4_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates HDL_NP HDL-like Nanoparticle (with this compound) HDL_NP->LPS Sequesters MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Inflammation Inflammatory Cytokine Production NFkB->Inflammation IRFs->Inflammation

Caption: Inhibition of the TLR4 signaling pathway by HDL-like nanoparticles.

Quantitative Data on Liposome Formulations

The inclusion of functionalized lipids like this compound can influence the physicochemical properties of liposomes, such as their size, surface charge (zeta potential), and the efficiency with which they can encapsulate therapeutic agents. While specific data for this compound is often context-dependent on the full formulation, the following table provides an example of how such data is typically presented.

Liposome FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
Control Liposomes (e.g., DPPC/Cholesterol) 150 ± 5-5 ± 245 ± 5
This compound Liposomes (e.g., DPPC/Cholesterol/16:0 PDP PE) 160 ± 7-8 ± 342 ± 6

Note: The data in this table is illustrative and will vary depending on the specific composition and preparation method of the liposomes.

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound) is a versatile and valuable tool in the development of advanced drug delivery systems and nanotherapeutics. Its well-defined physicochemical properties, coupled with its capacity for bioconjugation, enable the rational design of nanoparticles with tailored functionalities. The demonstrated ability of this compound-containing HDL-like nanoparticles to modulate the TLR4 signaling pathway highlights its potential for the development of novel anti-inflammatory therapies. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work.

References

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DPPE-PDP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], commonly abbreviated as DPPE-PDP, is a functionalized phospholipid of significant interest in the fields of drug delivery, bioconjugation, and biomedical imaging. Its unique molecular structure, featuring a lipid backbone and a thiol-reactive pyridyldithio moiety, enables the covalent attachment of various molecules, such as peptides, proteins, and antibodies, to the surface of lipid-based nanocarriers like liposomes. This allows for the development of targeted drug delivery systems that can selectively deliver therapeutic agents to specific cells or tissues, enhancing efficacy while minimizing off-target effects.[1] The disulfide bond within the PDP linker is designed to be cleaved in the reductive intracellular environment, triggering the release of the conjugated molecule or the encapsulated drug cargo.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of DPPE-PDP, with a focus on its use in the development of advanced drug delivery systems.

Core Properties of DPPE-PDP

The utility of DPPE-PDP in biomedical research and drug development stems from its distinct physicochemical properties. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C45H80N2NaO9PS2[2]
Molecular Weight 911.22 g/mol [2]
CAS Number 474944-16-6[2][3]
Appearance White solid[4]
Purity ≥95% (commercially available)[4]
Solubility Soluble in chloroform (B151607), methanol, and dichloromethane (B109758).[4]
Storage Conditions Store at -20°C, protected from light.[4]
Reactive Moiety Pyridyldisulfide[5][6]
Reactivity Reacts with free sulfhydryl (-SH) groups to form a disulfide bond.[5][6]
Cleavability The disulfide bond is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH).[6]

Experimental Protocols

Synthesis of DPPE-PDP

The synthesis of DPPE-PDP is typically achieved through the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with an excess of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Triethylamine (B128534) (TEA)

  • Anhydrous chloroform or dichloromethane

  • Argon or nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Dissolve DPPE and a 1.5 to 2-fold molar excess of SPDP in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add a 2 to 3-fold molar excess of triethylamine to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to elute the desired product.

  • Collect the fractions containing the pure DPPE-PDP, as identified by TLC.

  • Evaporate the solvent from the pooled fractions to obtain the final product as a white solid.

  • Confirm the identity and purity of the synthesized DPPE-PDP using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Preparation of DPPE-PDP Containing Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes incorporating DPPE-PDP.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol (optional, for membrane stability)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DPPE-PDP)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated (if applicable)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DPPE-PDP in a specific molar ratio) in the organic solvent in a round-bottom flask. A typical molar ratio for creating functionalized liposomes might be DPPC:Cholesterol:DPPE-PDP of 55:40:5.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the primary lipid (for DPPC, Tc is 41°C). This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tc.

  • Purification: Remove any unencapsulated drug or free lipids from the liposome (B1194612) suspension using techniques such as size exclusion chromatography or dialysis.

Conjugation of Cysteine-Containing Molecules to DPPE-PDP Liposomes

The pyridyldithio group on the surface of the liposomes allows for the covalent attachment of molecules containing a free thiol group, such as cysteine-containing peptides or proteins.

Materials:

  • DPPE-PDP containing liposomes

  • Cysteine-containing molecule (e.g., peptide, protein)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., DTT) for cleaving any existing disulfide bonds in the molecule to be conjugated (optional)

  • Size exclusion chromatography column for purification

Procedure:

  • If the molecule to be conjugated contains intramolecular disulfide bonds that need to be reduced to expose a free thiol, pre-treat it with a suitable reducing agent like DTT, followed by purification to remove the reducing agent.

  • Mix the DPPE-PDP liposomes with the cysteine-containing molecule in the reaction buffer. The molar ratio of the thiol-reactive lipid to the sulfhydryl-containing molecule should be optimized for the specific application, but a starting point could be a 1:1 to 1:5 ratio of DPPE-PDP to the molecule.

  • Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring. The reaction involves a disulfide exchange, where the pyridyl-2-thione group is released. The progress of the conjugation can be monitored by measuring the release of pyridine-2-thione, which has a characteristic absorbance at 343 nm.[7]

  • Purification: Separate the functionalized liposomes from unreacted molecules and the released pyridine-2-thione using size exclusion chromatography.

  • Characterize the resulting conjugated liposomes for size, zeta potential, and conjugation efficiency.

Data Presentation

The following tables summarize key quantitative data related to the properties and characterization of DPPE-PDP and its use in liposomal formulations.

Table 1: Physicochemical Properties of DPPE-PDP

ParameterValue/RangeMethod of Determination
Purity ≥ 95%HPLC[4]
Thermal Stability The thermal stability of lipid formulations can be assessed using Differential Scanning Calorimetry (DSC).[8][9][10] A thermogram would reveal the phase transition temperature (Tm) and the enthalpy of transition (ΔH). While specific data for pure DPPE-PDP is not readily available in the literature, its incorporation into a lipid bilayer will influence the overall thermal properties of the resulting liposome.Differential Scanning Calorimetry (DSC)
pH Stability The pyridyldithio group is generally stable at neutral pH.[11] However, the stability of liposomes containing DPPE-PDP can be influenced by the overall lipid composition and the pH of the surrounding medium. At very low or high pH, hydrolysis of the ester bonds in the phospholipid backbone can occur, leading to liposome degradation.[12]Leakage assays using fluorescent markers (e.g., calcein) at different pH values.
Thiol-Disulfide Exchange Kinetics The reaction of the pyridyldithio group with a thiol is a second-order reaction. The rate is dependent on the pH and the pKa of the thiol, as the thiolate anion is the reactive species.[13] The kinetics of the reaction with reducing agents like glutathione are rapid, especially at physiological pH.[14][15][16]Spectrophotometric monitoring of pyridine-2-thione release at 343 nm.

Table 2: Characterization of DPPE-PDP Containing Liposomes

ParameterTypical Value/RangeMethod of Determination
Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Varies depending on the overall lipid composition and surface modifications.Laser Doppler Velocimetry
Encapsulation Efficiency Dependent on the drug and loading method. Can range from low to >90%.Spectrophotometry or HPLC after separation of free drug.
Conjugation Efficiency Dependent on reaction conditions and reactants. Can be determined by quantifying the amount of conjugated ligand.Spectrophotometry (e.g., measuring pyridine-2-thione release) or protein/peptide quantification assays.

Mandatory Visualizations

Experimental Workflow for Targeted Liposome Preparation

experimental_workflow cluster_synthesis DPPE-PDP Synthesis cluster_liposome Liposome Formulation cluster_conjugation Bioconjugation cluster_characterization Characterization s1 DPPE + SPDP s2 Reaction in Organic Solvent + Triethylamine s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Pure DPPE-PDP s3->s4 l1 Lipid Mixture (DPPC, Cholesterol, DPPE-PDP) s4->l1 l2 Thin Film Hydration l1->l2 l3 Extrusion l2->l3 l4 Purified Liposomes l3->l4 c1 DPPE-PDP Liposomes c3 Thiol-Disulfide Exchange c1->c3 c2 Cysteine-containing Ligand (e.g., Peptide) c2->c3 c4 Purification (Size Exclusion Chromatography) c3->c4 c5 Targeted Liposomes c4->c5 ch1 Size & PDI (DLS) c5->ch1 ch2 Zeta Potential c5->ch2 ch3 Conjugation Efficiency c5->ch3 ch4 Drug Loading & Release c5->ch4

Caption: Workflow for the synthesis of DPPE-PDP and subsequent formulation and functionalization of targeted liposomes.

Signaling Pathway of Targeted Drug Delivery and Intracellular Release

drug_delivery_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space liposome Targeted Liposome (with DPPE-PDP-Ligand) receptor Cell Surface Receptor liposome->receptor 1. Targeting & Binding endosome Endosome receptor->endosome 2. Endocytosis cytosol Cytosol (Reductive Environment, High GSH) endosome->cytosol 3. Endosomal Escape drug_release Drug Release cytosol->drug_release 4a. Disulfide Cleavage (Drug Release) ligand_release Ligand Release cytosol->ligand_release 4b. Disulfide Cleavage (Ligand Release)

Caption: Mechanism of targeted drug delivery and intracellular release mediated by DPPE-PDP functionalized liposomes.

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] is a versatile and powerful tool for the development of sophisticated drug delivery systems. Its well-defined chemical properties allow for the reliable conjugation of targeting moieties to the surface of liposomes, enabling site-specific drug delivery. The redox-sensitive nature of the disulfide linker provides a mechanism for triggered release within the target cells, further enhancing the therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize DPPE-PDP in their work, paving the way for the creation of more effective and targeted therapies.

References

The Role of 16:0 PDP PE in Advanced Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 16:0 PDP PE (1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine), a specialized functionalized lipid, in the context of advanced lipid nanoparticle (LNP) systems. While not a conventional structural component in standard LNP formulations for mRNA delivery, this compound and its derivatives play a crucial role in the development of targeted and biomimetic nanoparticle platforms. This document details its application in High-Density Lipoprotein (HDL)-like nanoparticles for immunomodulation and in surface-modified LNPs for enhanced tumor retention, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], abbreviated as this compound, is a head-group modified phospholipid.[1] The pyridyldithiopropionate (PDP) group introduces a reactive disulfide bond, making it a valuable tool for conjugation chemistry and the formation of specialized nanoparticle structures.[1] Its primary applications in the realm of lipid nanoparticles are in the formulation of biomimetic HDL-like nanoparticles and as a component of PEGylated lipids for the surface functionalization of LNPs.[2][3]

Application in High-Density Lipoprotein (HDL)-like Nanoparticles

HDL-like nanoparticles are synthetic constructs that mimic the structure and function of natural high-density lipoproteins. These nanoparticles are being investigated for various therapeutic applications, including the sequestration of endotoxins like lipopolysaccharide (LPS), which can trigger dangerous inflammatory responses.[4]

Core Function: Immunomodulation and Endotoxin Sequestration

In the context of HDL-like nanoparticles, this compound is a key lipid component in formulations designed to bind and neutralize LPS. Research has shown that a specific HDL-like nanoparticle construct composed of this compound, cardiolipin, and 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:2 PG) is particularly effective at reducing LPS-induced inflammation.[4][5] The proposed mechanism involves the nanoparticle's ability to sequester LPS, thereby preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells and inhibiting the downstream inflammatory signaling cascade.[6]

Quantitative Data: Efficacy of HDL-like Nanoparticles Containing this compound

The following table summarizes the key findings from a study by Foit et al., demonstrating the potent anti-inflammatory effects of an HDL-like nanoparticle formulation containing this compound.

Nanoparticle ConstructTarget PathwayEffectReference
HDL-like NP (this compound, cardiolipin, 18:2 PG)TLR4 signaling (NF-κB/AP-1)Significant reduction in LPS-induced signaling[4][5]
Experimental Protocol: Synthesis of HDL-like Nanoparticles

The following is a representative protocol for the synthesis of HDL-like nanoparticles utilizing a gold nanoparticle core, adapted from methodologies described in the literature.

Materials:

  • Gold nanoparticles (AuNPs)

  • Apolipoprotein A-I (Apo A-I)

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate])

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • Ethanol

  • Diafiltration purification system

  • Deionized water

Procedure:

  • Functionalization of Gold Nanoparticles: Dilute AuNPs functionalized with Apo A-I with 20% ethanol.

  • Lipid Addition: Add a 1,000-fold to 5,000-fold molar excess of both this compound and DPPC to the Apo A-I functionalized AuNPs.

  • Incubation: Incubate the mixture for 10 hours at room temperature to allow for the self-assembly of the lipid bilayer on the nanoparticle surface.

  • Purification: Purify the resulting HDL-like nanoparticles by diafiltration using deionized water.

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The diagram below illustrates the proposed mechanism by which HDL-like nanoparticles containing this compound inhibit the inflammatory cascade initiated by LPS.

LPS_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to HDL_NP HDL-like NP (with this compound) HDL_NP->LPS NFkB NF-κB Signaling Cascade TLR4->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Leads to LNP_Synthesis_Workflow cluster_0 Solution Preparation cluster_1 Nanoparticle Formation cluster_2 Purification and Final Formulation Lipid_Sol Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipids, DSPE-PEG-PDP) Microfluidics Microfluidic Mixing Lipid_Sol->Microfluidics mRNA_Sol mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Sol->Microfluidics Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Microfluidics->Dialysis Self-Assembled LNPs Final_LNP Functionalized LNP Suspension Dialysis->Final_LNP

References

The Core Mechanism of 16:0 PDP-PE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0 PDP-PE, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], is a functionalized phospholipid increasingly utilized in the formulation of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) and high-density lipoprotein (HDL)-mimetic nanoparticles. While its primary role is often structural or as a linker, emerging evidence suggests that constructs containing 16:0 PDP-PE can modulate key inflammatory signaling pathways. This technical guide synthesizes the current understanding of 16:0 PDP-PE's mechanism of action, focusing on its potential role in inhibiting the NF-κB and AP-1 signaling cascades. We provide a detailed overview of the relevant pathways, propose a hypothetical mechanism of action, and present experimental protocols to facilitate further investigation into this promising biomaterial.

Introduction to 16:0 PDP-PE

16:0 PDP-PE is a derivative of the naturally occurring phospholipid phosphatidylethanolamine (B1630911) (PE). Its structure consists of a dipalmitoyl phosphatidylethanolamine backbone, which is a common component of biological membranes, modified with a pyridyldithio propionate (B1217596) (PDP) group. The PDP moiety is a well-known chemical crosslinker, reactive towards sulfhydryl groups, enabling the conjugation of peptides, proteins, or other molecules to lipid bilayers.

While often employed for its conjugation capabilities, the incorporation of 16:0 PDP-PE into nanoparticle formulations has been associated with significant biological effects. Notably, a construct containing 16:0 PDP-PE, cardiolipin, and 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) was found to potently reduce lipopolysaccharide (LPS)-induced activation of the transcription factors NF-κB and activator protein-1 (AP-1). This suggests that 16:0 PDP-PE, within a specific lipid environment, may play an active role in modulating inflammatory responses.

Proposed Mechanism of Action: Inhibition of NF-κB and AP-1 Signaling

The precise mechanism by which 16:0 PDP-PE exerts its anti-inflammatory effects is not yet fully elucidated. However, based on its chemical structure and the biological context of its observed activity, we propose a multi-faceted mechanism centered on the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary sensor for LPS.

Overview of LPS-Induced NF-κB and AP-1 Activation

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by TLR4 on the surface of immune cells, such as macrophages, initiates a signaling cascade that leads to the activation of two key transcription factors: NF-κB and AP-1.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS binding to TLR4, a signaling cascade involving MyD88 and other adaptor proteins leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][2][3]

  • AP-1 Pathway: The AP-1 transcription factor is a dimer composed of proteins from the Jun, Fos, and ATF families. Its activation by LPS is mediated by the mitogen-activated protein kinase (MAPK) cascades, including JNK, p38, and ERK. These kinases phosphorylate and activate AP-1 components, which then bind to their target DNA sequences to regulate the expression of genes involved in inflammation and other cellular processes.[4][5][6]

Hypothetical Role of 16:0 PDP-PE Containing Nanoparticles

We hypothesize that nanoparticles formulated with 16:0 PDP-PE interfere with LPS-induced signaling at one or more points in the TLR4 pathway.

  • Membrane Fluidity and Receptor Organization: The dipalmitoyl (16:0) acyl chains of 16:0 PDP-PE are saturated, leading to a more ordered and less fluid membrane environment.[7][8] Incorporation of these lipids into nanoparticles could alter the biophysical properties of the cell membrane upon interaction or fusion, potentially disrupting the organization and function of TLR4 and its co-receptors in lipid rafts.

  • Competitive Inhibition or Sequestration of Signaling Components: The nanoparticle itself, due to its lipid composition, may interact with and sequester LPS, preventing its binding to TLR4. Furthermore, the specific headgroup of 16:0 PDP-PE could potentially interact with components of the TLR4 signaling complex, interfering with downstream signal transduction.

  • Modulation of Downstream Kinases: It is plausible that the nanoparticle formulation, including 16:0 PDP-PE, could be internalized and subsequently modulate the activity of intracellular signaling molecules like the IKK complex or MAP kinases, thereby inhibiting the activation of NF-κB and AP-1.

Data Presentation

Currently, there is a lack of quantitative data directly measuring the inhibitory effects of 16:0 PDP-PE on specific molecular targets within the NF-κB and AP-1 pathways. The primary evidence comes from a study demonstrating the reduction of overall NF-κB/AP-1 signaling by a nanoparticle construct containing 16:0 PDP-PE. Future research should focus on generating quantitative data to populate tables like the one proposed below.

Parameter Control (LPS only) LPS + 16:0 PDP-PE Nanoparticles Fold Change p-value
NF-κB p65 Nuclear Translocation (Fold Induction) X ± SDY ± SD
IκBα Phosphorylation (Fold Induction) X ± SDY ± SD
p38 MAPK Phosphorylation (Fold Induction) X ± SDY ± SD
JNK Phosphorylation (Fold Induction) X ± SDY ± SD
TNF-α Secretion (pg/mL) X ± SDY ± SD
IL-6 Secretion (pg/mL) X ± SDY ± SD

This table represents a template for future quantitative studies. X and Y would be the measured mean values, and SD the standard deviation.

Experimental Protocols

To investigate the proposed mechanism of action of 16:0 PDP-PE, the following experimental protocols are recommended.

Preparation of 16:0 PDP-PE Containing Lipid Nanoparticles

Objective: To prepare unilamellar lipid nanoparticles containing 16:0 PDP-PE for cell-based assays.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 16:0 PDP-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate])

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Dissolve DPPC, cholesterol, and 16:0 PDP-PE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS at a temperature above the phase transition temperature of the lipids (e.g., 60°C) with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to the same temperature as hydration.

  • Cool the resulting unilamellar vesicle suspension to room temperature.

  • Characterize the nanoparticles for size and zeta potential using dynamic light scattering (DLS).

LPS-Induced NF-κB Activation Assay in Macrophages

Objective: To determine the effect of 16:0 PDP-PE nanoparticles on LPS-induced NF-κB nuclear translocation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 16:0 PDP-PE nanoparticles

  • Control nanoparticles (without 16:0 PDP-PE)

  • Nuclear extraction kit

  • BCA protein assay kit

  • Western blot reagents and antibodies against NF-κB p65 and a nuclear loading control (e.g., Lamin B1)

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with 16:0 PDP-PE nanoparticles or control nanoparticles at various concentrations for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 1 hour.

  • Wash the cells with ice-cold PBS and harvest them.

  • Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts using the BCA assay.

  • Perform Western blotting for NF-κB p65 and the nuclear loading control.

  • Quantify the band intensities to determine the relative amount of nuclear p65.[9][10]

Mandatory Visualizations

Signaling Pathways

LPS_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MD2_CD14 MD2/CD14 MyD88 MyD88 MD2_CD14->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates MAPKKK MAPKKK TAK1->MAPKKK activates NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases IkB_p IκB-P NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_p->Proteasome degradation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK AP1_inactive AP-1 (inactive) MAPK->AP1_inactive activates AP1_active AP-1 (active) AP1_inactive->AP1_active AP1_nuc AP-1 AP1_active->AP1_nuc translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression induces AP1_nuc->Gene_expression induces

Caption: LPS-induced NF-κB and AP-1 signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis lipids Lipids in Chloroform (DPPC, Cholesterol, 16:0 PDP-PE) film Lipid Film Formation lipids->film Evaporation hydration Hydration (PBS) film->hydration extrusion Extrusion (100 nm) hydration->extrusion lnps 16:0 PDP-PE LNPs extrusion->lnps pretreat Pre-treat with LNPs lnps->pretreat seed_cells Seed RAW 264.7 Cells seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate harvest Harvest Cells stimulate->harvest nuclear_extraction Nuclear Extraction harvest->nuclear_extraction western_blot Western Blot for p65 nuclear_extraction->western_blot quantification Quantification western_blot->quantification

Caption: Workflow for assessing the effect of 16:0 PDP-PE LNPs on NF-κB activation.

Conclusion

16:0 PDP-PE is a versatile tool in the development of lipid-based nanocarriers. Beyond its role as a functionalized lipid for conjugation, there is emerging evidence for its involvement in modulating key inflammatory signaling pathways. The proposed mechanism of inhibiting LPS-induced NF-κB and AP-1 activation through alterations in membrane properties and interference with TLR4 signaling provides a strong rationale for further investigation. The experimental protocols and visualizations provided in this guide are intended to serve as a resource for researchers seeking to elucidate the precise mechanism of action of 16:0 PDP-PE and to harness its potential in the design of novel anti-inflammatory therapeutics.

References

Synthesis Pathways of Functionalized Phospholipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for producing functionalized phospholipids (B1166683), essential components in advanced drug delivery systems, and molecular imaging. We will delve into the primary strategies for phospholipid modification, including head group functionalization and acyl chain modification, with a particular focus on common and impactful functionalizations such as PEGylation, fluorescent labeling, biotinylation, and the conjugation of therapeutic agents.

This guide offers detailed experimental protocols for key synthesis and purification methods, presents quantitative data in easily comparable tabular formats, and provides visual diagrams of synthetic routes, experimental workflows, and relevant signaling pathways to facilitate a deeper understanding of the design and application of these critical biomolecules.

Core Principles of Phospholipid Synthesis and Functionalization

The versatility of phospholipids as building blocks for nanomedicine arises from the ability to chemically modify their structure at two primary locations: the hydrophilic head group and the hydrophobic acyl chains. The foundational synthesis of the phospholipid backbone can be achieved through both de novo pathways, such as the Kennedy pathway, and remodeling pathways like the Lands' cycle.[1][2] Functionalization, however, typically involves the chemical modification of a pre-existing phospholipid scaffold.

Head Group Modification

The polar head group of phospholipids, which contains a phosphate (B84403) group, is a common site for functionalization.[3] This region is readily accessible for chemical reactions and modifications here can impart new functionalities without significantly disrupting the lipid's ability to self-assemble into bilayer structures. Common head groups like the primary amine of phosphatidylethanolamine (B1630911) (PE) are particularly useful for a variety of conjugation chemistries.

Acyl Chain Modification

Modification of the fatty acid acyl chains offers another route to functionalized phospholipids.[4] This can involve the introduction of functional groups along the chain or at the terminal omega position. While synthetically more complex, acyl chain modifications can be advantageous for positioning probes or other moieties within the hydrophobic core of a lipid bilayer.

The Role of "Click Chemistry"

Modern bioconjugation techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), have become invaluable tools in phospholipid functionalization.[5][6][7][8] These "click chemistry" reactions offer high efficiency, specificity, and biocompatibility, allowing for the attachment of a wide range of molecules to phospholipids that have been pre-functionalized with an azide (B81097) or alkyne group.[6]

Key Functionalization Strategies and Synthesis Pathways

PEGylation: Enhancing Biocompatibility and Circulation Time

Poly(ethylene glycol) (PEG) is a hydrophilic polymer that, when attached to phospholipids, can sterically hinder the binding of opsonins, thereby reducing clearance by the reticuloendothelial system and prolonging the circulation time of liposomes and other lipid-based nanoparticles.[9] DSPE-PEG is a commonly used PEGylated phospholipid, often with a terminal functional group like an N-hydroxysuccinimide (NHS) ester or maleimide (B117702) for further conjugation.[9]

Synthesis Pathway for DSPE-PEG-Maleimide:

A common route to DSPE-PEG-Maleimide involves the reaction of an amine-terminated DSPE-PEG with a maleimide-containing NHS ester.

G cluster_reactants Reactants cluster_conditions Reaction Conditions DSPE_PEG_NH2 DSPE-PEG-Amine DSPE_PEG_Mal DSPE-PEG-Maleimide DSPE_PEG_NH2->DSPE_PEG_Mal Reaction Maleimide_NHS Maleimide-NHS Ester Maleimide_NHS->DSPE_PEG_Mal TEA Triethylamine (B128534) (Base) TEA->DSPE_PEG_Mal Solvent Dichloromethane/DMF Solvent->DSPE_PEG_Mal

Synthesis of DSPE-PEG-Maleimide.
Fluorescent Labeling: Visualizing Lipids in Biological Systems

Fluorescently labeled phospholipids are indispensable tools for studying lipid trafficking, membrane dynamics, and the biodistribution of lipid-based drug delivery systems.[10][11] A wide variety of fluorophores can be attached to phospholipids, with NBD (nitrobenzoxadiazole) being a common choice due to its environmental sensitivity.[12][13]

Synthesis Pathway for NBD-PE:

NBD-PE is typically synthesized by the reaction of the primary amine of phosphatidylethanolamine (PE) with NBD chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions PE Phosphatidylethanolamine (PE) NBD_PE NBD-PE PE->NBD_PE Reaction NBD_Cl NBD Chloride NBD_Cl->NBD_PE Base Base (e.g., Triethylamine) Base->NBD_PE Solvent Organic Solvent (e.g., Chloroform) Solvent->NBD_PE

Synthesis of NBD-PE.
Biotinylation: For Affinity-Based Applications

Biotinylated phospholipids are widely used for the immobilization of liposomes on streptavidin-coated surfaces, for affinity purification of lipid-binding proteins, and in biosensor applications.[14][15][16] The high-affinity interaction between biotin (B1667282) and streptavidin provides a robust and specific linkage.

Synthesis Pathway for Biotin-PEG-DSPE:

A common method for synthesizing Biotin-PEG-DSPE involves the reaction of an amine-terminated DSPE-PEG with an NHS-activated biotin.

G cluster_reactants Reactants cluster_conditions Reaction Conditions DSPE_PEG_NH2 DSPE-PEG-Amine Biotin_PEG_DSPE Biotin-PEG-DSPE DSPE_PEG_NH2->Biotin_PEG_DSPE Reaction Biotin_NHS Biotin-NHS Ester Biotin_NHS->Biotin_PEG_DSPE Base Base (e.g., DIPEA) Base->Biotin_PEG_DSPE Solvent Anhydrous DMF Solvent->Biotin_PEG_DSPE

Synthesis of Biotin-PEG-DSPE.
Drug Conjugation: Creating Lipophilic Prodrugs

Covalently attaching a drug to a phospholipid can create a lipid-drug conjugate (LDC), which can improve the drug's solubility, alter its pharmacokinetic profile, and facilitate its incorporation into lipid-based delivery systems.[17][18][19] Paclitaxel (B517696), a potent but poorly water-soluble anticancer drug, is a candidate for this approach.[20]

Synthesis Pathway for a Paclitaxel-Phospholipid Conjugate:

One strategy involves modifying paclitaxel to introduce a linker with a reactive group that can then be conjugated to a phospholipid. For example, the 2'-hydroxyl group of paclitaxel can be reacted with an anhydride (B1165640) to introduce a carboxylic acid, which can then be coupled to the amine of a phospholipid like DSPE.

G Paclitaxel Paclitaxel Paclitaxel_Linker Paclitaxel-Linker-COOH Paclitaxel->Paclitaxel_Linker Step 1: Linker Attachment Anhydride Linker Anhydride Anhydride->Paclitaxel_Linker Paclitaxel_DSPE Paclitaxel-Linker-DSPE Paclitaxel_Linker->Paclitaxel_DSPE Step 2: Conjugation DSPE DSPE DSPE->Paclitaxel_DSPE Coupling_Agent Coupling Agent (e.g., DCC/DMAP) Coupling_Agent->Paclitaxel_DSPE Solvent Organic Solvent Solvent->Paclitaxel_DSPE

Two-step synthesis of a Paclitaxel-DSPE conjugate.

Quantitative Data Summary

The efficiency of synthesis and purification is critical for the production of high-quality functionalized phospholipids. The following tables summarize representative yields and purity data for the functionalization methods discussed.

Functionalization MethodPhospholipidFunctional MoietyReported Yield (%)Reference(s)
PEGylationDSPEPEG-MaleimideNot specified[17]
Fluorescent LabelingPENBDNot specified[1]
Drug Conjugation-Paclitaxel derivative95[21]
Drug EncapsulationVariousPaclitaxel>90, >95[22]
Purification MethodAnalyteRecovery/PurityReference(s)
Silica (B1680970) Gel ChromatographyPhospholipids85-95% recovery[22]
HPLCDSPE-PEG-Biotin≥90% purity[7]
HPLCDSPE-PEG-Maleimide≥90% purity[23]
Solid Phase ExtractionPhospholipids≥95% recovery[9]

Detailed Experimental Protocols

General Protocol for NHS Ester Reaction with Amino-Phospholipids

This protocol describes a general method for conjugating an NHS-ester-containing molecule (e.g., Biotin-NHS, Maleimide-NHS) to a phospholipid with a primary amine, such as DSPE or DSPE-PEG-Amine.[21][24][25]

  • Dissolution of Reactants:

    • Dissolve the amino-phospholipid in a suitable anhydrous organic solvent (e.g., chloroform (B151607), dichloromethane, or DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • In a separate vial, dissolve the NHS ester (typically 1.2-1.5 molar equivalents) in the same anhydrous solvent.

  • Reaction:

    • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 3 molar equivalents), to the phospholipid solution and stir for 30 minutes at room temperature.

    • Add the NHS ester solution dropwise to the phospholipid solution.

    • Allow the reaction to proceed at room temperature for 4-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification:

    • Upon completion, the reaction mixture can be purified by silica gel column chromatography or preparative HPLC to isolate the functionalized phospholipid.[5]

Synthesis of NBD-PE

This protocol details the synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE).[1]

  • Reaction Setup:

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature in the dark for several hours.

    • Monitor the reaction progress by TLC, observing the formation of the fluorescent NBD-PE product.

  • Purification:

    • Once the reaction is complete, purify the NBD-PE from the crude reaction mixture using silicic acid column chromatography.[1]

Purification of Functionalized Phospholipids by Chromatography

Purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and excess reagents.

  • Silica Gel Column Chromatography: This is a widely used method for purifying phospholipids.[26][27] The choice of solvent system is crucial for achieving good separation. A typical elution gradient might start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of phospholipids, offering high resolution and the ability to handle small to large quantities.[5] The mobile phase often consists of a mixture of organic solvents (e.g., methanol, acetonitrile) and water, sometimes with additives to improve peak shape.

Preparation of Functionalized Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes incorporating functionalized phospholipids.[11][25]

  • Lipid Film Formation:

    • Dissolve the desired lipids, including the functionalized phospholipid, in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating (e.g., vortexing or sonicating) at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Purification of Functionalized Phospholipids

G start Start dissolve_lipids Dissolve Phospholipid & Reagent in Organic Solvent start->dissolve_lipids reaction Chemical Reaction (e.g., NHS ester coupling) dissolve_lipids->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor purification Purification (e.g., Column Chromatography/HPLC) monitor->purification Reaction Complete characterization Characterization (e.g., NMR, Mass Spec) purification->characterization end End Product: Functionalized Phospholipid characterization->end

General workflow for synthesis and purification.
Experimental Workflow: Preparation of Targeted Liposomes

G start Start mix_lipids Mix Lipids (including functionalized phospholipid) in Organic Solvent start->mix_lipids film_formation Form Thin Lipid Film (Rotary Evaporation) mix_lipids->film_formation hydration Hydrate Film with Aqueous Buffer film_formation->hydration sizing Size Reduction (Extrusion/Sonication) hydration->sizing characterize_liposomes Characterize Liposomes (Size, Zeta Potential) sizing->characterize_liposomes end Targeted Liposomes characterize_liposomes->end

Workflow for preparing targeted liposomes.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Phosphoinositides, which are phosphorylated derivatives of phosphatidylinositol, act as key second messengers in this pathway.[2][4][12][15][23][28][29][30][31][32]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 (Phospholipid) PI3K->PIP2 Phosphorylates PIP3 PIP3 (Phospholipid) PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates Sphingolipid_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA De_Novo_Synthesis De Novo Synthesis Serine_PalmitoylCoA->De_Novo_Synthesis Ceramide Ceramide De_Novo_Synthesis->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Induces Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Cell_Survival Cell Survival, Proliferation S1P->Cell_Survival Promotes SMase Sphingomyelinase SMase->Sphingomyelin Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine

References

The Pivotal Role of Ether Phospholipids in Membrane Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ether phospholipids (B1166683) (ePLs) are a crucial class of glycerophospholipids distinguished by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, a feature that imparts unique chemical and physical properties. While the initially queried molecule, 16:0 PDP PE, is a synthetic tool for research, this guide delves into the core biology of naturally occurring ether phospholipids, which are integral to membrane structure and cellular signaling. This document provides a comprehensive overview of ePL biosynthesis, their quantitative distribution in various cell types, detailed experimental protocols for their study, and a focus on the significant signaling pathways they modulate, particularly the platelet-activating factor (PAF) cascade.

Introduction to Ether Phospholipids

Unlike their more common diacyl counterparts, ether phospholipids possess an alkyl or alkenyl group attached to the glycerol backbone via an ether bond. This structural difference has profound implications for membrane architecture and function. The two major subclasses of ether phospholipids are:

  • Plasmanyl phospholipids: Contain a saturated alkyl chain at the sn-1 position.

  • Plasmenyl phospholipids (Plasmalogens): Feature an unsaturated alkenyl chain with a vinyl-ether bond at the sn-1 position.[1]

Ether lipids are significant components of the membranes in various mammalian tissues, particularly in the nervous, cardiovascular, and immune systems.[2][3] They are known to influence membrane fluidity, form lipid rafts, and protect against oxidative stress.[2][4]

Clarification on this compound

It is critical to distinguish naturally occurring ether phospholipids from synthetic analogs used in research. This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) is a head-group modified diacyl phospholipid, not an ether phospholipid. The "PDP" moiety is a functional group used to conjugate molecules, such as proteins or drugs, to liposomes or nanoparticles for experimental and drug delivery purposes. It is a valuable tool for studying membrane interactions but is not an endogenous signaling molecule.

Biosynthesis of Ether Phospholipids

The biosynthesis of ether phospholipids is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[1]

Key Enzymatic Steps
  • Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with the acylation of DHAP at the sn-1 position by the enzyme DHAP acyltransferase (DHAPAT), forming acyl-DHAP.

  • Formation of the Ether Bond: Alkyl-DHAP synthase (ADHAPS) then exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, creating the characteristic ether bond and forming alkyl-DHAP.

  • Reduction: Acyl/alkyl-DHAP reductase reduces the keto group at the sn-2 position of alkyl-DHAP to a hydroxyl group, yielding 1-O-alkyl-2-hydroxy-sn-glycerol-3-phosphate (alkyl-glycerol-3-phosphate).

  • Acylation and Head Group Addition in the ER: The molecule is then transported to the ER, where an acyl group is added at the sn-2 position, and a phosphobase (e.g., phosphoethanolamine or phosphocholine) is added to the sn-3 position to form the final plasmanyl phospholipid.

  • Plasmalogen Formation: For the synthesis of plasmalogens, a desaturase introduces a double bond into the alkyl chain at the sn-1 position, forming the vinyl-ether linkage.

Visualization of Ether Phospholipid Biosynthesis

Ether_Phospholipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP ADHAPS Alkyl_G3P 1-O-Alkyl-Glycerol-3-P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Plasmanyl_Lipid Plasmanyl Phospholipid Alkyl_G3P->Plasmanyl_Lipid ER Enzymes (Acylation, Head Group Addition) Plasmalogen Plasmalogen Plasmanyl_Lipid->Plasmalogen Desaturase

Caption: Overview of the Ether Phospholipid Biosynthesis Pathway.

Quantitative Data on Ether Phospholipid Distribution

The abundance of ether phospholipids varies significantly across different cell types and tissues, reflecting their specialized functions.

Tissue/Cell TypePhospholipid ClassEther Phospholipid Content (% of class)Key Molecular Species
Human Brain (Gray Matter) Phosphatidylethanolamine~70%PlsEtn 18:0/22:6, PlsEtn 18:0/20:4
Phosphatidylcholine<5%-
Human Heart Phosphatidylethanolamine~40%PlsEtn 18:0/20:4, PlsEtn 18:1/20:4
Phosphatidylcholine~30-40%PlsCho 16:0/18:1, PlsCho 16:0/18:2
Human Erythrocytes Phosphatidylethanolamine~50%PlsEtn with various PUFAs
Murine Macrophages PhosphatidylethanolamineHighPE-O and PE-P species
PhosphatidylcholineModeratePC-O species
Neutrophils PhosphatidylcholineHighPC-O species (precursors for PAF)

Data compiled from multiple sources. PlsEtn = Ethanolamine Plasmalogen, PlsCho = Choline Plasmalogen, PE-O = Plasmanyl PE, PC-O = Plasmanyl PC.

Signaling Pathways: Platelet-Activating Factor (PAF)

Platelet-activating factor (PAF) is a potent signaling ether phospholipid with a characteristic acetyl group at the sn-2 position. It is involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[5]

PAF Receptor Signaling

PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[6][7] Activation of the PAFR can trigger multiple downstream signaling cascades.

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammation Ca_release->Inflammation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation MAPK MAPK Pathway PKC->MAPK PKC->Inflammation PKC->Platelet_Aggregation MAPK->Inflammation

Caption: Simplified PAF Receptor Signaling Pathway via Gq.

Experimental Protocols

Lipid Extraction: Bligh-Dyer Method

This is a widely used method for the total lipid extraction from biological samples.[8][9][10]

Materials:

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes

Procedure:

  • To 1 volume of aqueous sample (e.g., 1 mL of cell suspension), add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 15 minutes to ensure a single-phase mixture and efficient extraction.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of deionized water and vortex for 1 minute.

  • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

  • The extracted lipids can be dried under a stream of nitrogen and stored at -80°C for further analysis.

Quantification of Ether Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual lipid species.

Workflow:

LCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation & Identification) MS->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: Workflow for LC-MS/MS Analysis of Ether Phospholipids.

Brief Protocol Outline:

  • Sample Preparation: Extract lipids as described in section 5.1. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

  • Liquid Chromatography: Separate the lipid species using a suitable column (e.g., C18 reversed-phase). A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) formate (B1220265) is commonly used.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the lipid species.

    • MS2 Scan (Tandem MS): Select precursor ions of interest and fragment them to obtain characteristic product ions for identification and structural elucidation. Specific neutral losses or precursor ion scans can be used to target ether phospholipids.

  • Data Analysis: Identify and quantify individual ether phospholipid species by comparing their retention times and fragmentation patterns to known standards. Use specialized software for lipid identification and quantification.

Conclusion

Ether phospholipids are indispensable components of cellular membranes, contributing to their structural integrity and acting as crucial signaling molecules. A thorough understanding of their biology, from biosynthesis to their roles in complex signaling networks like the PAF pathway, is essential for advancing research in numerous fields, including neuroscience, immunology, and cancer biology. The experimental protocols outlined in this guide provide a foundation for the accurate investigation and quantification of these vital lipids, paving the way for new discoveries and therapeutic interventions.

References

Biophysical Properties of 16:0 PDP PE Containing Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) represent a versatile platform for advanced drug delivery and diagnostics. The pyridyldithio (PDP) functional group facilitates the conjugation of thiol-containing molecules, such as antibodies or peptides, to the liposome (B1194612) surface, enabling targeted delivery. Furthermore, the dipalmitoyl anchor suggests that these liposomes will exhibit distinct biophysical characteristics influenced by their saturated acyl chains. This technical guide provides a comprehensive overview of the core biophysical properties of liposomes containing this compound, offering insights into their formulation, characterization, and potential applications. Due to a scarcity of publicly available data for this specific liposome composition, representative data from analogous liposomal systems are presented to provide a foundational understanding.

Introduction to this compound Liposomes

This compound is a functionalized phospholipid where a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) is modified with a pyridyldithio propionate (B1217596) headgroup.[1][2] This modification imparts a reactive functionality to the liposome surface, allowing for covalent attachment of thiol-containing ligands via disulfide exchange reactions.[3] These "thiol-reactive" liposomes are of significant interest for targeted drug delivery, as they can be decorated with targeting moieties to enhance accumulation at specific sites of action. Some formulations are also designed to be pH-sensitive, potentially facilitating endosomal escape of encapsulated cargo.[4][5][6]

Biophysical Characterization Data

Precise biophysical characterization is paramount for the development and regulatory approval of liposomal drug products.[7][8] Key parameters include particle size, polydispersity index (PDI), zeta potential, phase transition temperature (Tm), encapsulation efficiency, and drug release kinetics.

Note: The following tables summarize representative quantitative data for liposomal formulations. Specific values for liposomes containing this compound are not extensively available in the public domain. The data presented here are derived from studies on liposomes with similar lipid compositions (e.g., containing DPPC, DSPE-PEG, or other functionalized lipids) to provide a comparative baseline.

Table 1: Representative Size and Zeta Potential of Functionalized Liposomes

Liposome Composition (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
EggPC:DPPG (9:0.1)296.7 ± 3.20.51 ± 0.03Not Reported[9]
DPPC:Cholesterol:DSPE-PEG2000~130 - 190< 0.2-2 to -8[2][10]
DPPC:Gold Nanoparticles~150Not ReportedMore negative than pure DPPC[11][12]

Table 2: Representative Phase Transition Temperatures (Tm) of Liposomes

Lipid CompositionMain Phase Transition Temperature (Tm) (°C)Reference
DPPC41[4][13]
DPPE63[7]
DSPE74[2]
DPPC:HSPC (varying ratios)41 - 53[4]

Table 3: Representative Drug Encapsulation Efficiency and Release

Liposome CompositionEncapsulated AgentEncapsulation Efficiency (%)Release Profile HighlightsReference
Hydrogel-in-liposome17-DMAPG88%Sustained release over ~54 hours[14]
Phosphorothioate LiposomesDoxorubicinNot ReportedCellular uptake independent of endocytosis[3]
DPPC-basedCalceinNot ReportedIncreased permeability with DSPE-PEG incorporation[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and characterization of liposomes. The following sections outline generalized methods that can be adapted for the preparation and analysis of this compound-containing liposomes.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes.[8]

  • Lipid Film Formation:

    • Dissolve this compound and other lipid components (e.g., DPPC, cholesterol, DSPE-PEG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid with the highest Tm.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the lipid Tm.

Characterization Methods
  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[15]

  • Procedure:

    • Dilute the liposome suspension in the appropriate buffer to a suitable concentration.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Measurements are typically performed at 25°C.

  • Technique: Differential Scanning Calorimetry (DSC).[13]

  • Procedure:

    • Place a precise amount of the liposome dispersion into an aluminum DSC pan and seal it.

    • Use an empty, sealed pan as a reference.

    • Scan the samples over a defined temperature range (e.g., 20°C to 80°C) at a controlled heating rate (e.g., 1-5°C/min).

    • The peak of the endothermic transition in the thermogram corresponds to the main phase transition temperature (Tm).

  • Principle: Separation of unencapsulated drug from the liposomes followed by quantification of the encapsulated drug.[16]

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Disrupt the collected liposomes using a suitable solvent or detergent (e.g., methanol or Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

  • Technique: Dialysis method.[14]

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Mandatory Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows relevant to this compound-containing liposomes.

Liposome_Structure cluster_liposome This compound Liposome cluster_bilayer Lipid Bilayer cluster_surface Surface Functionalization core Aqueous Core (Hydrophilic Drug) PDP_PE This compound Ligand Thiol-Ligand PDP_PE->Ligand -S-S-

Caption: Structure of a this compound functionalized liposome.

Experimental_Workflow start Lipid Mixture (including this compound) film Thin-Film Hydration start->film mlv MLV Formation film->mlv extrusion Extrusion mlv->extrusion suv SUV Formation (Functionalized Liposomes) extrusion->suv characterization Biophysical Characterization suv->characterization size_zeta Size & Zeta Potential (DLS) characterization->size_zeta tm Phase Transition (Tm) (DSC) characterization->tm ee Encapsulation Efficiency characterization->ee release In Vitro Release characterization->release

Caption: Experimental workflow for liposome preparation and characterization.

Ligand_Conjugation liposome Liposome with surface PDP-PE conjugated_liposome Targeted Liposome liposome->conjugated_liposome Disulfide Exchange ligand Thiol-containing Ligand (e.g., Antibody) ligand->conjugated_liposome

Caption: Ligand conjugation to a PDP PE-containing liposome.

Conclusion

Liposomes functionalized with this compound offer a promising avenue for the development of targeted drug delivery systems. Their biophysical properties, largely governed by the saturated dipalmitoyl chains and the reactive PDP headgroup, are critical determinants of their in vivo performance. While specific data for this exact formulation remains limited, the principles of liposome characterization and the data from analogous systems provide a solid framework for researchers. The detailed protocols and conceptual diagrams presented in this guide serve as a valuable resource for the design, formulation, and evaluation of these advanced nanocarriers. Further research is warranted to fully elucidate the unique biophysical landscape of this compound-containing liposomes and unlock their full therapeutic potential.

References

An In-Depth Technical Guide to CAS Number 474944-16-6: A Functionalized Phospholipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 474944-16-6, identified as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] , commonly referred to as 16:0 PDP PE . This document details its chemical properties, synthesis, and core applications in the formulation of sophisticated drug delivery vehicles, including stimuli-responsive liposomes and High-Density Lipoprotein (HDL)-mimicking nanoparticles. Experimental methodologies and quantitative data are presented to support researchers in the practical application of this versatile phospholipid.

Core Compound Overview

This compound is a functionalized phospholipid designed for covalent attachment of thiol-containing molecules to lipid bilayers or for creating stimuli-responsive drug delivery systems.[1][2] The molecule consists of a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) backbone, a common component of biological membranes, which is modified at its headgroup with a pyridyldithio (PDP) moiety via a propionate (B1217596) linker.[1] The PDP group is the key functional component, enabling disulfide exchange reactions with sulfhydryl groups. This allows for the conjugation of peptides, proteins, or other targeting ligands to the surface of liposomes.[1] Furthermore, the disulfide bond within the PDP linker is susceptible to cleavage in reducing environments, such as the intracellular milieu, providing a mechanism for triggered release of conjugated molecules or encapsulated cargo.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 474944-16-6[2]
Molecular Formula C45H80N2NaO9PS2[4]
Molecular Weight 911.22 g/mol [4]
Appearance White solid[1]
Solubility Soluble in chloroform (B151607), methanol, and dichloromethane (B109758)[1]
Storage -20°C, protected from light[1]

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

Experimental Protocol: General Synthesis of this compound

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Anhydrous chloroform or dichloromethane

  • Argon or nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

  • Dissolution: Dissolve DPPE in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Addition of Base: Add a slight molar excess of triethylamine to the DPPE solution. This acts as a base to deprotonate the primary amine of DPPE, making it nucleophilic.

  • Coupling Reaction: In a separate container, dissolve a molar equivalent of SPDP in the same anhydrous solvent. Slowly add the SPDP solution to the DPPE solution with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC), looking for the consumption of the DPPE starting material and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, often with a small amount of water, to separate the desired product from unreacted starting materials and byproducts.

  • Characterization: The purified this compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR) and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow DPPE 1,2-dipalmitoyl-sn-glycero-3- phosphoethanolamine (DPPE) Reaction Coupling Reaction (Room Temperature) DPPE->Reaction SPDP N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) SPDP->Reaction Solvent Anhydrous Chloroform/ Dichloromethane + TEA Solvent->Reaction Purification Silica Gel Chromatography Reaction->Purification Product This compound Purification->Product

General synthetic workflow for this compound.

Applications in Advanced Drug Delivery

The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems. Its primary applications are in the formation of HDL-mimicking nanoparticles and stimuli-responsive liposomes.

High-Density Lipoprotein (HDL)-Mimicking Nanoparticles

HDL nanoparticles are under investigation as carriers for targeted drug delivery, particularly for cardiovascular diseases and cancer.[5][6] Synthetic HDL-mimicking nanoparticles can be formulated to replicate the structure and function of endogenous HDL. This compound has been utilized in the phospholipid component of these nanoparticles.[3]

Table 2: Example Formulation of HDL-Mimicking Nanoparticles

ComponentMolar Ratio/ConcentrationRoleReference
Gold Nanoparticle (AuNP) Core5 nm diameterScaffold[3]
Apolipoprotein A-I (ApoA-I)5-fold molar excess to AuNPProtein component, targeting[3]
This compound 250-fold molar excess to AuNP (with DPPC)Inner phospholipid layer, functionalization[3]
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)250-fold molar excess to AuNP (with PDP PE)Outer phospholipid layer, stability[3]

This protocol is adapted from a study developing nitric oxide-delivering HDL-like nanoparticles.[3]

Materials:

  • 5 nm citrate-stabilized gold nanoparticles (AuNPs)

  • Apolipoprotein A-I (ApoA-I)

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Ethanol (B145695)

  • Deionized water

  • Tangential flow filtration system

Procedure:

  • ApoA-I Functionalization: Surface functionalize the 5 nm AuNPs by incubating them with a 5-fold molar excess of ApoA-I.

  • Lipid Addition: Dissolve this compound and DPPC in ethanol. Add this lipid solution to the ApoA-I functionalized AuNPs to a final concentration of 250-fold molar excess of total lipids to AuNPs. The final solvent composition should be approximately 20% ethanol and 80% water (v/v).

  • Self-Assembly: Allow the mixture to incubate overnight to facilitate the self-assembly of the phospholipid bilayer around the AuNP core.

  • Purification: Purify the resulting HDL-mimicking nanoparticles using a tangential flow filtration system to remove excess lipids and unbound ApoA-I.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and phospholipid and protein content.

HDL_NP_Formation cluster_0 Components cluster_1 Assembly Process AuNP 5 nm Gold Nanoparticle Core Functionalization Surface Functionalization of AuNP with ApoA-I AuNP->Functionalization ApoAI Apolipoprotein A-I (ApoA-I) ApoAI->Functionalization PDP_PE This compound SelfAssembly Self-Assembly of Phospholipid Bilayer PDP_PE->SelfAssembly DPPC DPPC DPPC->SelfAssembly Functionalization->SelfAssembly Purification Tangential Flow Filtration SelfAssembly->Purification HDL_NP HDL-Mimicking Nanoparticle Purification->HDL_NP

Formation of HDL-mimicking nanoparticles.
Stimuli-Responsive Liposomes

The pyridyldithio group of this compound makes it an excellent component for creating liposomes that release their contents in response to a reducing environment. The disulfide bond is stable in the bloodstream but is readily cleaved by reducing agents such as glutathione, which is present at significantly higher concentrations inside cells compared to the extracellular environment. This differential provides a mechanism for targeted intracellular drug release.

The drug delivery and release pathway for liposomes containing this compound for thiol-cleavable conjugation and release can be visualized as a multi-step process.

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Cellular Environment cluster_2 Drug Release Liposome_Circulation PDP-PE Containing Liposome (B1194612) (Stable in Bloodstream) Cell_Uptake Cellular Uptake (Endocytosis) Liposome_Circulation->Cell_Uptake Endosome Endosome Cell_Uptake->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm (High Glutathione) Endosomal_Escape->Cytoplasm Disulfide_Cleavage Disulfide Bond Cleavage by Glutathione Cytoplasm->Disulfide_Cleavage Drug_Release Drug Release Disulfide_Cleavage->Drug_Release

Cellular delivery and thiol-triggered drug release.

This is a generalized protocol for the preparation of drug-loaded, thiol-responsive liposomes and the assessment of their release characteristics.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure: Liposome Preparation (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with a solution of the drug in PBS (pH 7.4) by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

Procedure: In Vitro Drug Release Study

  • Sample Preparation: Place a known concentration of the drug-loaded liposomes into a dialysis bag.

  • Release Experiment: Immerse the dialysis bag in a larger volume of PBS (pH 7.4) with and without a reducing agent (e.g., 10 mM DTT or GSH) at 37°C with gentle stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer.

  • Quantification: Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug release over time for both conditions (with and without the reducing agent).

Table 3: Expected Quantitative Outcomes from In Vitro Release Study

ConditionExpected Drug Release ProfileRationale
PBS (pH 7.4) without reducing agentMinimal drug release over 24-48 hoursThe liposome is stable, and the disulfide bond in PDP PE remains intact.
PBS (pH 7.4) with DTT or GSHRapid and significant drug release within a few hoursThe reducing agent cleaves the disulfide bond, leading to destabilization of the liposome or cleavage of a conjugated drug, and subsequent drug release.

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (CAS 474944-16-6) is a highly valuable functionalized lipid for researchers in drug delivery. Its pyridyldithio moiety offers a versatile handle for both the stable conjugation of targeting ligands and the creation of stimuli-responsive systems that can intelligently release their payload in the reducing environment of the cell. This technical guide provides a foundational understanding and practical methodologies for the synthesis and application of this compound in the development of advanced nanomedicines. Further exploration of this lipid in combination with various therapeutic agents and in different disease models holds significant promise for the future of targeted and controlled drug delivery.

References

An In-Depth Technical Guide to 16:0 PDP PE: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], sodium salt), a functionalized phospholipid increasingly utilized in biomedical research and drug delivery. This document details its physicochemical properties, outlines key experimental protocols for its use in creating advanced nanoparticle systems, and discusses its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911) (PE), where the headgroup is modified with a pyridyldithio propionate (B1217596) group. This modification introduces a reactive disulfide bond, making it a valuable tool for various bioconjugation and drug delivery applications.

Physicochemical Characteristics

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for researchers in designing and executing experiments involving this lipid.

PropertyValueReferences
Molecular Weight 911.22 g/mol [1][2]
Chemical Formula C45H80N2NaO9PS2[1]
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt)[2]
Purity Typically ≥95% (confirm with Certificate of Analysis)
Physical Form Solid
Solubility Soluble in chloroform (B151607), methanol, and dichloromethane.
Storage Temperature -20°C
Stability At least 1 year at -20°C

Experimental Protocols

This compound is frequently used in the formulation of liposomes and reconstituted high-density lipoprotein (rHDL) nanoparticles. These nanoparticles can be used for targeted drug delivery, as imaging agents, and to study membrane interactions.

Preparation of Rhodamine-Labeled Reconstituted High-Density Lipoprotein (rHDL) Nanoparticles

Materials:

  • Apolipoprotein A-I (ApoA-I)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (16:0 Liss Rhod PE)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium cholate (B1235396) hydrate

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, co-dissolve DPPC, cholesterol, this compound, and 16:0 Liss Rhod PE in chloroform at a desired molar ratio. A typical starting ratio might be 95:5:x:y, where x and y are the molar percentages of the functionalized and fluorescent lipids, respectively.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Solubilization:

    • Hydrate the lipid film with PBS containing a concentration of sodium cholate above its critical micelle concentration (e.g., 20 mM).

    • Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles.

  • ApoA-I Addition and Incubation:

    • Add ApoA-I solution to the lipid/cholate mixture. The lipid-to-protein ratio will influence the size and characteristics of the final rHDL particles.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C) for 12-24 hours with gentle stirring.

  • Detergent Removal by Dialysis:

    • Transfer the mixture to a dialysis cassette and dialyze against PBS at 4°C.

    • Perform multiple buffer changes over 48-72 hours to ensure complete removal of the sodium cholate. This allows for the self-assembly of the discoidal rHDL particles.

  • Purification and Characterization:

    • Purify the rHDL nanoparticles from unincorporated lipids and protein using size exclusion chromatography (e.g., Superdex 200 column).

    • Characterize the size and homogeneity of the nanoparticles using Dynamic Light Scattering (DLS).

    • Confirm the incorporation of the rhodamine-labeled lipid by fluorescence spectroscopy.

Experimental Workflow for rHDL Nanoparticle Synthesis and Application

The following diagram illustrates a typical workflow for the synthesis and application of functionalized rHDL nanoparticles.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_application Application Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration ApoA-I Addition ApoA-I Addition Hydration->ApoA-I Addition Dialysis Dialysis ApoA-I Addition->Dialysis DLS Size & Polydispersity (DLS) Dialysis->DLS Fluorescence Fluorescence Spectroscopy Dialysis->Fluorescence TEM Morphology (TEM) Dialysis->TEM Cellular Uptake Studies Cellular Uptake Studies DLS->Cellular Uptake Studies In Vivo Imaging In Vivo Imaging Fluorescence->In Vivo Imaging Drug Delivery Drug Delivery TEM->Drug Delivery

Workflow for rHDL nanoparticle synthesis and application.

Role in Signaling Pathways

While this compound is not a direct signaling molecule itself, its utility as a functionalized lipid allows for the investigation of various signaling pathways. The pyridyldithio group can be used to attach proteins, peptides, or other molecules to a lipid bilayer, enabling the study of their interactions with cell surface receptors and their influence on downstream signaling cascades.

One notable application is in the study of Toll-like receptor (TLR) signaling. HDL-like nanoparticles containing this compound have been used to sequester lipopolysaccharide (LPS), a potent activator of TLR4. This sequestration significantly reduces the activation of the NF-κB and AP-1 signaling pathways, which are key mediators of the inflammatory response.

The diagram below illustrates a simplified representation of the TLR4 signaling pathway and the inhibitory action of LPS-sequestering nanoparticles.

tlr4_signaling cluster_membrane Plasma Membrane cluster_nanoparticle HDL-like Nanoparticle TLR4 TLR4/MD2 Complex MyD88 MyD88 TLR4->MyD88 Recruits NP This compound Nanoparticle NP->TLR4 Inhibits Activation LPS LPS LPS->TLR4 Activates LPS->NP Sequestered by TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Inhibition of TLR4 signaling by LPS-sequestering nanoparticles.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of drug delivery, membrane biophysics, and cell signaling. Its well-defined physicochemical properties and the reactivity of its pyridyldithio group allow for the creation of sophisticated, functionalized lipid assemblies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the application of this compound in advanced research and development. As the field of nanomedicine continues to evolve, the utility of such functionalized lipids is expected to expand, opening new avenues for therapeutic and diagnostic innovations.

References

In-Depth Technical Guide: Solubility of 16:0 PDP PE in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid of significant interest in the fields of drug delivery and nanotechnology. Its unique structure, featuring a dipalmitoyl lipid backbone and a pyridyldithio-functionalized headgroup, allows for the covalent attachment of thiol-containing molecules, making it an invaluable tool for the surface modification of liposomes and lipid nanoparticles (LNPs). Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, formulation, and application in research and development. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and relevant biological pathway and formulation workflow diagrams.

Core Concepts: Structure and Properties of this compound

This compound is an amphipathic molecule with a hydrophilic headgroup and two hydrophobic dipalmitoyl (16:0) acyl chains. The headgroup is modified with a pyridyldithio propionate (B1217596) moiety, which can react with free sulfhydryl groups to form stable disulfide bonds. This functionality is crucial for conjugating targeting ligands, such as antibodies or peptides, to the surface of lipid-based drug delivery systems.

Chemical Structure:

The solubility of this lipid is governed by the interplay between the nonpolar acyl chains and the polar phosphoethanolamine headgroup, further influenced by the pyridyldithio propionate modification.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information for the parent compound, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), and related lipids, as well as qualitative statements from suppliers, we can compile the following summary.

Organic SolventThis compound SolubilityParent Compound (DPPE) SolubilityNotes
Chloroform (B151607)Soluble[1]3 mg/mL[2]A common solvent for dissolving phospholipids (B1166683). The addition of a small amount of methanol (B129727) (e.g., 2%) and water (e.g., 0.5-1%) can improve the solubility of acidic or modified lipids that are difficult to dissolve in pure chloroform.[3]
MethanolSoluble[1]Slightly Soluble[4]Often used in combination with chloroform to create a more polar solvent system for lipid extraction and dissolution.[5]
DichloromethaneSoluble[1]-Another chlorinated solvent in which many lipids are soluble.
Ethanol-~30 mg/mL (for DPPC)While data for DPPE is not readily available, the closely related 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is soluble in ethanol.[6]
Acetonitrile-Practically Insoluble (for egg yolk PE)Acetonitrile shows selective solubility for different phospholipids, with phosphatidylethanolamine (B1630911) (PE) being largely insoluble.[7]
Chloroform:Methanol:Water (65:25:4, v/v/v)Likely Soluble-This mixture is a standard solvent system for the general separation and solubilization of phospholipids.[6]

Note: The solubility of lipids can be influenced by factors such as temperature, purity, and the presence of other lipids or solutes.

Experimental Protocols

Determining the solubility of lipids like this compound requires precise and reproducible methodologies. Below are detailed protocols for common techniques used in lipid solubility assessment.

Gravimetric Solubility Determination

This method provides a direct measurement of the mass of solute dissolved in a given volume of solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or vortex mixer can be used.

  • Separation of Undissolved Solute: Centrifuge the suspension at a high speed to pellet the undissolved lipid.

  • Aliquoting: Carefully withdraw a precise volume of the clear supernatant without disturbing the pellet.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a stream of inert gas (e.g., nitrogen or argon) or using a rotary evaporator.

  • Drying: Place the vial in a vacuum desiccator for several hours to remove any residual solvent.

  • Weighing: Accurately weigh the vial containing the dried lipid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved lipid divided by the volume of the aliquot taken.

Chromatographic Separation and Quantification

This method is suitable for determining the concentration of a specific lipid in a saturated solution, especially in the presence of impurities.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Steps 1 and 2).

  • Filtration: Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved particles.

  • Dilution: Dilute a known volume of the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of the detector.

  • HPLC/UPLC Analysis: Inject the diluted sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with an appropriate column (e.g., a C18 reversed-phase column) and detector (e.g., an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)).

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations of the lipid.

  • Calculation: Calculate the original solubility by taking into account the dilution factor.

Advanced Thermal and Microscopic Methods

For solid or semi-solid lipid excipients, techniques like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) can be employed.[8]

  • Differential Scanning Calorimetry (DSC): This technique measures the depression in the melting enthalpy of a solid solvent as the solute is dissolved. The energy required to melt the solvent decreases as the concentration of the dissolved solute increases until saturation is reached.[8]

  • Hot Stage Microscopy (HSM): Crystalline materials exhibit birefringence under cross-polarized light. If the lipid is completely solubilized in a molten excipient, no birefringence will be observed above the excipient's melting point. The presence of birefringence above the melting point indicates that the saturation solubility has been exceeded.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Phosphatidylethanolamine Biosynthesis Pathways

While a specific signaling pathway initiated by this compound is not well-defined, understanding its biosynthetic origins is crucial. Phosphatidylethanolamine (PE), the parent molecule of this compound, is synthesized in eukaryotic cells via two primary pathways: the Kennedy pathway (CDP-ethanolamine pathway) and the Phosphatidylserine (B164497) Decarboxylase pathway.[2][9]

PE_Biosynthesis cluster_kennedy Kennedy Pathway (CDP-Ethanolamine) cluster_psd Phosphatidylserine Decarboxylase Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase PE_Kennedy Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE_Kennedy EPT DAG Diacylglycerol (DAG) DAG->PE_Kennedy PE_Final Cellular PE Pool PE_Kennedy->PE_Final PS Phosphatidylserine (PS) PE_PSD Phosphatidylethanolamine (PE) PS->PE_PSD Phosphatidylserine Decarboxylase (PSD) PE_PSD->PE_Final

Caption: Biosynthesis of Phosphatidylethanolamine (PE).

Lipid Nanoparticle Formulation Workflow

This compound is frequently used in the formulation of lipid nanoparticles for targeted drug delivery. The following diagram illustrates a typical workflow for LNP synthesis using microfluidic mixing, a common and reproducible method.[3]

LNP_Formulation_Workflow Lipid_Stock Lipid Stock Solution (incl. This compound) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Stock Nucleic Acid Stock (e.g., mRNA, siRNA) in Aqueous Buffer NA_Stock->Microfluidic_Mixing LNP_Formation Self-Assembly of Lipid Nanoparticles Microfluidic_Mixing->LNP_Formation Dialysis Dialysis / Tangential Flow Filtration (Buffer Exchange & Purification) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Characterization Characterization (Size, Zeta Potential, Encapsulation) Sterile_Filtration->Characterization Final_Product Final LNP Formulation Sterile_Filtration->Final_Product

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

Conclusion

While specific quantitative solubility data for this compound remains somewhat elusive, qualitative information and data from its parent compound, DPPE, provide valuable guidance for its use in organic solvents. The solubility in chloroform and methanol, often in combination, is a key practical consideration for researchers. The detailed experimental protocols provided herein offer a robust framework for determining the precise solubility of this compound in various solvent systems, enabling optimized formulation development for advanced drug delivery applications. The accompanying diagrams of the PE biosynthesis pathway and LNP formulation workflow further contextualize the importance of this functionalized lipid in cellular biology and pharmaceutical sciences.

References

Commercial Suppliers and Technical Guide for 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]), a functionalized lipid crucial for advanced drug delivery systems and diagnostic applications. This document outlines commercial sources, key physicochemical properties, and detailed experimental protocols for its use in creating high-density lipoprotein (HDL)-like nanoparticles and liposomes.

Commercial Availability

This compound is available from several reputable suppliers specializing in lipids for research and pharmaceutical development. Researchers can acquire this lipid from the following sources:

  • Avanti Polar Lipids (now part of Croda International): A leading supplier of high-purity lipids, offering this compound for research purposes.[1]

  • MedChemExpress (MCE): A supplier of life science reagents, providing this compound for research use, particularly in the synthesis of rhodamine high-density lipoprotein nanoparticles (Rh-HDL NP).[2][3]

  • ChemicalBook: A comprehensive chemical database that also lists suppliers of this compound.[4]

  • AxisPharm: A provider of high-purity PEG linkers and other lipids for drug delivery applications, listing this compound among their products.[5]

  • Guidechem: A platform that provides information on chemical products and their suppliers.[6]

  • CD BioSustainable: A supplier of bioactive molecules, including functionalized lipids like this compound.[7]

  • LabSolutions: A supplier of lab chemicals and equipment.[8]

Physicochemical Properties and Handling

This compound is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911) (PE). The "16:0" designation refers to the two palmitoyl (B13399708) (16-carbon, saturated) fatty acid chains. The key feature of this lipid is the pyridyldithio (PDP) group attached to the phosphoethanolamine headgroup. This PDP group allows for the covalent attachment of thiol-containing molecules, such as peptides or targeting ligands, through a disulfide exchange reaction.

PropertyValueReference
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt)[1]
CAS Number 474944-16-6[1][4][5][6]
Molecular Formula C45H80N2NaO9PS2[6]
Molecular Weight 911.22 g/mol [6]
Physical Form Powder
Solubility Soluble in chloroform (B151607), methanol, and dichloromethane.[7]
Storage Store at -20°C, desiccated and protected from light.[7][9]

Applications in Nanoparticle and Liposome (B1194612) Formulation

The unique structure of this compound makes it a valuable component in the formulation of nanoparticles and liposomes for targeted drug delivery and diagnostic imaging. The PDP group provides a reactive handle for surface functionalization, enabling the attachment of targeting moieties that can direct the nanoparticles to specific cells or tissues.

High-Density Lipoprotein (HDL)-like Nanoparticles

HDL-like nanoparticles, also known as reconstituted HDL (rHDL), are synthetic mimics of endogenous HDL. They are of significant interest in drug delivery, particularly for cancer therapy, due to their ability to target the scavenger receptor class B type 1 (SR-B1), which is overexpressed in many cancer cells.[10][11][12][13]

This protocol describes the synthesis of HDL nanoparticles incorporating a fluorescent rhodamine dye, which can be used for tracking and imaging studies.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Apolipoprotein A-I (ApoA-I)

  • Rhodamine derivative (e.g., Rhodamine 6G)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DPPC and this compound in chloroform at a desired molar ratio (e.g., 95:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS containing the rhodamine dye by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Nanoparticle Assembly:

    • Add ApoA-I solution to the MLV suspension. The ratio of lipid to protein is a critical parameter that influences the size and stability of the resulting nanoparticles.

    • Subject the mixture to several cycles of sonication on ice to form small unilamellar vesicles (SUVs) and facilitate the incorporation of ApoA-I.

    • Incubate the mixture at a temperature above the phase transition temperature of DPPC (~41°C) to promote the formation of rHDL nanoparticles.

  • Purification:

    • Remove unincorporated lipids, protein, and dye by size exclusion chromatography or dialysis.

Quantitative Data Example:

ParameterTypical Value
Nanoparticle Size (Diameter) 10 - 20 nm
Zeta Potential -5 to -15 mV
Rhodamine Loading Efficiency > 80%
Liposomes for MRI-Guided Drug Delivery

This compound can also be incorporated into liposomal formulations for use in magnetic resonance imaging (MRI)-guided drug delivery. The PDP group can be used to attach chelating agents that can bind paramagnetic ions like Gadolinium (Gd³⁺), enhancing the MRI contrast.

This protocol outlines the preparation of thermosensitive liposomes that can release their payload in response to localized heating, with the incorporated Gd³⁺ allowing for MRI tracking.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • A chelating agent with a thiol group (e.g., DOTA-SH)

  • Gadolinium chloride (GdCl₃)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Buffer solution (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • Co-dissolve DPPC, MSPC, DSPE-PEG2000, and this compound in chloroform at a specific molar ratio (e.g., 50:20:5:25).

    • Create a thin lipid film by rotary evaporation and subsequent vacuum drying.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated.

    • Form liposomes by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a consistent size.

  • Surface Functionalization with Chelator:

    • Incubate the liposomes with a solution of the thiol-containing chelating agent (DOTA-SH). The disulfide exchange reaction between the PDP group on the liposome surface and the thiol group of the chelator will attach the chelator to the liposome.

    • Remove excess, unreacted chelator by dialysis.

  • Gadolinium Loading:

    • Add a solution of GdCl₃ to the liposome suspension and incubate to allow for chelation of the Gd³⁺ by the surface-attached DOTA.

    • Remove unchelated Gd³⁺ by dialysis against a metal-free buffer.

Quantitative Data Example:

ParameterTypical Value
Liposome Size (Diameter) 100 - 150 nm
Drug Encapsulation Efficiency 50 - 70%
Gd³⁺ Payload per Liposome 10,000 - 50,000 ions
T1 Relaxivity (r1) 10 - 20 mM⁻¹s⁻¹

Signaling Pathways and Cellular Uptake

The primary mechanism for the cellular uptake of HDL-like nanoparticles formulated with lipids like this compound is through the Scavenger Receptor Class B Type 1 (SR-B1).[10][11][12][13]

SR-B1 Mediated Uptake Pathway

SR-B1 is a cell surface receptor that binds to HDL and mediates the selective uptake of cholesterol esters from the lipoprotein core without the internalization of the entire particle.[11][12] However, in the context of HDL-like nanoparticles, evidence suggests that SR-B1 can also facilitate the endocytosis of the entire nanoparticle.[10][14]

The interaction of HDL-like nanoparticles with SR-B1 is a critical step for targeted delivery to cancer cells that overexpress this receptor. This interaction can lead to the internalization of the nanoparticle and the subsequent release of its therapeutic or diagnostic payload within the cell.

Visualizations

Experimental Workflow: Synthesis of HDL-like Nanoparticles

G cluster_0 Lipid Film Preparation cluster_1 Nanoparticle Assembly cluster_2 Purification A Dissolve Lipids (DPPC, this compound) in Chloroform B Rotary Evaporation A->B C Vacuum Drying B->C D Hydrate with Drug/Dye Solution C->D E Add ApoA-I D->E F Sonication E->F G Incubation F->G H Size Exclusion Chromatography or Dialysis G->H I Characterization (Size, Zeta, etc.) H->I

Caption: Workflow for the synthesis of HDL-like nanoparticles.

Signaling Pathway: SR-B1 Mediated Nanoparticle Uptake

G NP HDL-like Nanoparticle (with this compound) SRB1 SR-B1 Receptor NP->SRB1 Binding Endocytosis Endocytosis SRB1->Endocytosis Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Release Drug/Payload Release Endosome->Release Target Intracellular Target Release->Target

Caption: SR-B1 mediated uptake of HDL-like nanoparticles.

References

An In-depth Technical Guide to the Stability and Storage of 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid widely utilized in the fields of drug delivery, bioconjugation, and membrane biophysics. Its unique structure, incorporating a lipid backbone with a re-cleavable disulfide linker, makes it an invaluable tool for attaching thiol-containing molecules, such as peptides and proteins, to liposomal surfaces. Understanding the stability and optimal storage conditions of this compound is critical to ensure its integrity and performance in these applications. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage protocols, and methods for its analysis.

Chemical Structure and Properties

Synonyms: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] Molecular Formula: C₄₅H₈₁N₂O₉PS₂ Molecular Weight: 911.22 g/mol Form: Powder

The structure of this compound consists of a glycerophospholipid core with two saturated 16-carbon palmitoyl (B13399708) chains, a phosphoethanolamine headgroup, and a propionate (B1217596) linker functionalized with a 2-pyridyldithio (PDP) group. The PDP moiety is the reactive component that enables the conjugation to sulfhydryl groups via a disulfide exchange reaction.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical integrity of this compound. The following conditions are recommended based on information from various suppliers.

ParameterRecommendationRationale
Temperature -20°C[1]Minimizes hydrolysis of the phospholipid esters and degradation of the PDP group.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Reduces the risk of oxidation of the lipid acyl chains.
Form Solid powderMore stable than in solution, where hydrolysis and other degradation reactions can occur more readily.
Light Protect from light[1]The photostability of the PDP group has not been extensively characterized, but as a general precaution for complex organic molecules, light exposure should be minimized to prevent potential photodegradation.
Shipping Shipped on dry iceEnsures that the compound remains at a low temperature during transit to maintain its stability.

For long-term storage, it is advisable to keep the product as a powder in a tightly sealed container at -20°C. When preparing solutions, use high-purity, anhydrous solvents and store the solutions at -20°C for short periods. It is best to prepare solutions fresh before use.

Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of its two main components: the phospholipid backbone and the pyridyldithio (PDP) functional group.

Temperature Stability

While the standard storage temperature is -20°C, the thermal stability of phospholipids (B1166683) is a complex function of their physical state and environment. In the solid state, phospholipids are generally stable at low temperatures. However, at elevated temperatures, the ester bonds in the glycerolipid backbone can be susceptible to hydrolysis, and the acyl chains can undergo oxidation. There is limited public data on the specific thermal degradation profile of this compound.

pH Stability

The stability of the PDP group is pH-dependent. The disulfide exchange reaction with sulfhydryls is most efficient in the pH range of 7-8.[2][3][4] At acidic pH, the disulfide bond is relatively stable. However, under strongly basic conditions, the disulfide bond can become more susceptible to cleavage. The ester linkages in the phospholipid backbone are also prone to hydrolysis at both acidic and basic pH.

ConditionEffect on Stability
Acidic pH (e.g., < 6) The disulfide bond of the PDP group is relatively stable. Ester hydrolysis of the phospholipid can occur over time.
Neutral to slightly basic pH (7-8) Optimal pH range for the reaction of the PDP group with sulfhydryls. The disulfide bond is still relatively stable in the absence of reducing agents.
Basic pH (e.g., > 9) Increased rate of hydrolysis of the ester bonds in the phospholipid backbone. The disulfide bond may also become less stable.
Stability in the Presence of Reducing Agents

The key feature of the PDP group is its cleavable disulfide bond. This bond is readily cleaved by reducing agents, which is a primary degradation pathway.

Reducing AgentConcentrationEffect
Dithiothreitol (DTT) 10-50 mMRapid cleavage of the disulfide bond.
Tris(2-carboxyethyl)phosphine (TCEP) 10-50 mMEffective cleavage of the disulfide bond.
Glutathione Physiological concentrationsCan slowly reduce the disulfide bond.
Free thiols (e.g., cysteine) VariesCan participate in disulfide exchange reactions, leading to the cleavage of the PDP group.

Degradation Pathways

The primary and most functionally relevant degradation pathway for this compound is the reductive cleavage of the disulfide bond within the PDP group. This reaction can be intentionally triggered to release a conjugated molecule or can occur unintentionally in the presence of reducing agents, leading to the inactivation of the lipid for its intended conjugation purpose.

G PDP_PE This compound (Active) Thiol_PE Thiol-functionalized PE (Inactive for PDP conjugation) PDP_PE->Thiol_PE Disulfide Cleavage Pyridine_2_thione Pyridine-2-thione (Byproduct) PDP_PE->Pyridine_2_thione Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->PDP_PE

Caption: Primary degradation pathway of this compound via disulfide bond cleavage.

A secondary degradation pathway involves the hydrolysis of the ester bonds linking the palmitoyl chains to the glycerol (B35011) backbone. This process is slower, especially at low temperatures and neutral pH, but can lead to the formation of lysophospholipids and free fatty acids over extended periods or under harsh conditions.

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific conditions, a well-designed experimental protocol is necessary. The following outlines a general approach using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Prep_Sample Prepare this compound solutions in relevant buffers/solvents Incubate Incubate samples under different conditions (Temperature, pH, Light) Prep_Sample->Incubate Time_Points Collect aliquots at specified time points Incubate->Time_Points HPLC Analyze by HPLC-UV/ELSD/MS Time_Points->HPLC Quantify Quantify remaining this compound and identify degradation products HPLC->Quantify Data_Analysis Plot concentration vs. time to determine stability Quantify->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

HPLC Method for Stability Analysis

Objective: To separate and quantify this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-26 min: Return to 80% B

    • 26-30 min: Re-equilibration at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10-20 µL

  • Detection:

    • UV: Monitor at wavelengths relevant to the PDP group (e.g., ~280 nm and ~343 nm for the released pyridine-2-thione).

    • ELSD: A universal detector for lipids, suitable for quantifying the parent compound and non-UV active degradation products.

    • MS: Provides mass information for unequivocal identification of the parent molecule and its degradation products (e.g., the thiol-functionalized PE and lysolipids).

Sample Preparation for Analysis:

  • At each time point, take an aliquot of the stability sample.

  • If necessary, perform a lipid extraction (e.g., Bligh-Dyer or Folch extraction) to separate the lipid from non-lipid components in the sample matrix.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the mobile phase (e.g., chloroform/methanol or the initial mobile phase composition).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Create a calibration curve using standards of known concentrations of this compound.

  • Integrate the peak area of this compound in the chromatograms from the stability samples.

  • Calculate the concentration of this compound remaining at each time point using the calibration curve.

  • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

  • Identify the peaks of any degradation products by comparing their retention times with standards (if available) and by analyzing their mass spectra if using an MS detector.

Conclusion

This compound is a valuable reagent whose utility is dependent on its chemical integrity. Optimal stability is achieved by storing the compound as a solid powder at -20°C, protected from light and moisture. The primary degradation pathway involves the reductive cleavage of the disulfide bond in the PDP group, which is sensitive to reducing agents and, to a lesser extent, pH. For applications requiring the highest purity and reactivity, it is recommended to use freshly prepared solutions of this compound and to carefully control the pH and avoid the presence of reducing agents in the experimental setup. The analytical methods outlined in this guide can be employed to perform stability studies tailored to specific formulations and experimental conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of 16:0 PDP PE in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid of significant interest in the field of drug delivery. Its unique headgroup, featuring a pyridyldithio (PDP) moiety, allows for the covalent attachment of thiol-containing molecules, such as antibodies, peptides, or drugs, to the surface of liposomes. This enables the development of targeted and stimulus-responsive drug delivery systems. The dipalmitoyl (16:0) acyl chains provide a relatively high phase transition temperature (Tm), contributing to the formulation of stable liposomes. Furthermore, the disulfide bond within the PDP linker is susceptible to cleavage in the reducing environments found within cells, such as the cytoplasm, offering a mechanism for intracellular drug release. This application note provides detailed protocols for the formulation of liposomes containing this compound, methods for their characterization, and insights into their applications.

Chemical Properties of this compound

PropertyValue
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], DPPE-PDP
Molecular Formula C45H80N2NaO9PS2
Molecular Weight 911.22 g/mol
Physical Form White solid
Solubility Soluble in chloroform, methanol (B129727), and dichloromethane.[1]
Storage Store at -20°C, away from light.

Applications of this compound in Liposome (B1194612) Formulations

The incorporation of this compound into liposomal formulations offers several advantages for advanced drug delivery:

  • Targeted Drug Delivery: The PDP group facilitates the conjugation of targeting ligands (e.g., antibodies, peptides) that can specifically bind to receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target effects.

  • Stimulus-Responsive Release: The disulfide bond in the PDP linker is redox-sensitive and can be cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells compared to the bloodstream. This property can be exploited for triggered intracellular drug release.

  • pH-Sensitive Formulations: While not intrinsically pH-sensitive, this compound can be incorporated into liposome formulations containing other pH-sensitive lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to create liposomes that release their payload in the acidic environment of endosomes and lysosomes.[2]

  • Imaging and Diagnostics: this compound can be used to attach imaging agents to the surface of liposomes, enabling their use as contrast agents for techniques like Magnetic Resonance Imaging (MRI) to visualize drug delivery and release processes.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol, and this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Vacuum pump

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, Cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture. A common molar ratio for stable, functional liposomes is DPPC:Chol:this compound (55:40:5 mol%) .

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of DPPC (41°C), typically 50-60°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, dry the lipid film under high vacuum for at least 2 hours or overnight.

  • Hydration:

    • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation (50-60°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to the same temperature as the hydration step.

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process will generate small unilamellar vesicles (SUVs) with a more uniform size distribution.

    • The resulting liposome suspension should appear more translucent.

  • Purification (Optional):

    • To remove any unencapsulated material (if a drug was included in the hydration buffer), the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis.

Protocol 2: Characterization of this compound-Containing Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument at a controlled temperature (e.g., 25°C).

    • A PDI value below 0.2 indicates a homogenous population of liposomes.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the electrophoretic mobility to determine the zeta potential. The zeta potential provides an indication of the surface charge and the stability of the liposomal dispersion.

3. Encapsulation Efficiency (for drug-loaded liposomes):

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis.

    • Disrupt the liposomes to release the encapsulated drug using a suitable solvent or detergent (e.g., methanol or Triton X-100).

    • Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DPPC:Chol (55:45)100 - 150< 0.2-5 to -15> 90 (for Doxorubicin, active loading)
DPPC:Chol:DSPE-PEG (55:40:5)110 - 160< 0.2-10 to -25> 90 (for Doxorubicin, active loading)
Expected for DPPC:Chol:this compound (55:40:5) 100 - 160 < 0.2 -10 to -30 Dependent on loading method and drug

Note: The actual values will depend on the specific experimental conditions, including the drug being encapsulated and the loading method used (passive vs. active).

Visualization of Experimental Workflow and Cellular Uptake

Experimental Workflow for Liposome Preparation

G Experimental Workflow for this compound Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization A Dissolve Lipids (DPPC, Chol, this compound) in Chloroform:Methanol B Solvent Evaporation (Rotary Evaporator) A->B C High Vacuum Drying B->C D Add warm Hydration Buffer C->D Dry Lipid Film E Vortex/Agitate to form MLVs D->E F Extrusion through 100 nm membrane E->F MLV Suspension G DLS (Size, PDI) F->G SUV Suspension H Zeta Potential F->H SUV Suspension I Encapsulation Efficiency F->I SUV Suspension G Cellular Uptake and Endosomal Escape Pathway cluster_cell Target Cell cluster_endosome Endosome (pH ~5.5-6.0) Endosome Liposome in Endosome DrugRelease Drug Release Endosome->DrugRelease Low pH triggers membrane destabilization Cytosol Cytosol DrugRelease->Cytosol Endosomal Escape TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect Drug acts on intracellular target Liposome This compound Liposome (pH-sensitive formulation) Liposome->Endosome Endocytosis

References

Protocol for Incorporating 16:0 PDP PE into Nanoparticles: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of the fluorescently labeled phospholipid 1-palmitoyl-2-(dipyrrometheneboron difluoride)undecanoyl-sn-glycero-3-phosphoethanolamine (16:0 PDP PE) into nanoparticles. Given its documented use in the formulation of rhodamine high-density lipoprotein (HDL) nanoparticles, this protocol will focus on the preparation of HDL-mimicking nanoparticles (NPs).[1][2] Methodologies for nanoparticle synthesis, characterization, and a relevant biological signaling pathway are presented. The provided protocols are intended to serve as a guide and may require optimization for specific research applications.

Introduction

This compound is a functionalized phospholipid with a head group modified with a fluorescent dye, making it a valuable tool for tracking and visualizing nanoparticles in various biological systems.[1] Its primary documented application is in the synthesis of rhodamine-HDL nanoparticles, which are synthetic mimics of endogenous High-Density Lipoproteins.[1][2] These nanoparticles are of significant interest in drug delivery and diagnostic applications due to their ability to interact with specific cellular receptors, such as the Scavenger Receptor Class B Type I (SR-B1).[3][4] This document outlines the procedures for formulating and characterizing this compound-labeled HDL-mimicking nanoparticles.

Data Presentation

The following table summarizes typical physicochemical properties of HDL-mimicking nanoparticles incorporating fluorescent lipids. It is important to note that these values are representative and may vary depending on the specific formulation parameters, including the precise lipid composition and the molar ratio of the components.[5]

ParameterRepresentative ValueMethod of Analysis
Average Hydrodynamic Diameter20 - 30 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-8 to -15 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency of Fluorescent Lipid> 80%Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Preparation of this compound-Labeled HDL-Mimicking Nanoparticles via Thin-Film Hydration and Sonication

This protocol is adapted from established methods for preparing reconstituted HDL (rHDL) nanoparticles.[6][7]

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol oleate

  • This compound

  • Apolipoprotein A-I (ApoA-I) mimetic peptide (e.g., 4F)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol oleate, and this compound in chloroform. A typical molar ratio might be 100:5:1 (DPPC:cholesterol oleate:this compound), but this should be optimized for the specific application.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gently rotating the flask. The volume of PBS will determine the final concentration of the nanoparticles.

    • The hydration process should be carried out at a temperature above the phase transition temperature of the lipids (for DPPC, this is 41 °C).

  • ApoA-I Mimetic Peptide Incorporation:

    • Dissolve the ApoA-I mimetic peptide in PBS.

    • Add the peptide solution to the hydrated lipid suspension. The lipid-to-protein molar ratio should be optimized, with a common starting point being around 100:1.[6]

  • Nanoparticle Formation and Size Reduction:

    • Incubate the mixture at a temperature above the lipid phase transition temperature for 1-2 hours with gentle agitation.

    • Subject the suspension to bath sonication for 30-60 minutes to create a more uniform dispersion.

    • For further size reduction and to obtain a more homogenous population of nanoparticles, use a probe sonicator. Sonicate on ice in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes. The sonication parameters should be carefully optimized to avoid lipid degradation.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet any large aggregates or titanium particles shed from the sonicator probe.

    • Collect the supernatant containing the this compound-labeled HDL-mimicking nanoparticles.

    • For further purification and to remove any unincorporated fluorescent lipid or peptide, dialysis or size exclusion chromatography can be performed.

Protocol 2: Characterization of Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the nanoparticle suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[5]

2. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).[5]

3. Determination of this compound Encapsulation Efficiency:

This protocol is based on separating the nanoparticles from the unencapsulated fluorescent lipid.[8]

  • Separation of Free Dye:

    • Use centrifugal filter units with a molecular weight cutoff (e.g., 10 kDa) that allows the free this compound to pass through while retaining the nanoparticles.

    • Add a known volume of the nanoparticle suspension to the filter unit and centrifuge according to the manufacturer's instructions.

    • Collect the filtrate containing the unencapsulated this compound.

  • Quantification:

    • Prepare a standard curve of known concentrations of this compound in the same buffer used for nanoparticle preparation.

    • Measure the fluorescence intensity of the filtrate and the initial nanoparticle suspension (after disrupting the nanoparticles with a suitable detergent like Triton X-100) using a fluorescence spectrophotometer.

    • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = [(Total Fluorescence - Fluorescence of Filtrate) / Total Fluorescence] x 100

Mandatory Visualization

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_app Application prep1 Lipid Film Formation (DPPC, Cholesterol Oleate, this compound in Chloroform) prep2 Solvent Evaporation (Rotary Evaporator) prep1->prep2 prep3 Hydration with PBS prep2->prep3 prep4 Addition of ApoA-I Mimetic Peptide prep3->prep4 prep5 Sonication (Bath and Probe) prep4->prep5 prep6 Purification (Centrifugation/Dialysis) prep5->prep6 char1 Size and PDI (Dynamic Light Scattering) prep6->char1 char2 Zeta Potential (Electrophoretic Light Scattering) prep6->char2 char3 Encapsulation Efficiency (Fluorescence Spectroscopy) prep6->char3 app1 Cellular Uptake Studies char3->app1 app2 Signaling Pathway Analysis app1->app2

Caption: Experimental workflow for the preparation and characterization of this compound-labeled nanoparticles.

sr_b1_signaling cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDL_NP This compound-HDL NP SRB1 SR-B1 Receptor HDL_NP->SRB1 Binding PI3K PI3K SRB1->PI3K Activation Akt Akt PI3K->Akt Activation HIF1a HIF-1α (translocation to nucleus) Akt->HIF1a VEGF VEGF Transcription (Angiogenesis, Cell Proliferation) HIF1a->VEGF CellMembrane Cell Membrane

Caption: Simplified SR-B1 signaling pathway initiated by HDL nanoparticle binding.

Discussion

The protocols provided herein offer a foundational approach for the incorporation of this compound into HDL-mimicking nanoparticles. The successful formulation of these nanoparticles is dependent on careful optimization of the lipid composition, lipid-to-protein ratio, and the physical processing steps such as sonication.

The primary biological target for HDL nanoparticles is the Scavenger Receptor B1 (SR-B1).[3][4] The interaction between HDL nanoparticles and SR-B1 can initiate intracellular signaling cascades. One such pathway involves the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which can lead to downstream effects such as the regulation of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) transcription, influencing processes like angiogenesis and cell proliferation.[9] The ability to track the nanoparticles via the fluorescence of this compound allows for the investigation of their cellular uptake, trafficking, and the subsequent activation of these signaling pathways.

Researchers and drug development professionals can utilize these protocols to develop and characterize fluorescently labeled nanoparticle platforms for a variety of applications, including targeted drug delivery, in vivo imaging, and the study of cellular lipid transport and signaling mechanisms.

References

Applications of 16:0 PDP PE in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid that plays a significant role in the advancement of drug delivery systems. Its unique structure, featuring a dipalmitoyl lipid backbone and a pyridyldithio-functionalized headgroup, allows for its incorporation into lipid-based nanoparticles, such as liposomes, and enables various strategies for targeted drug delivery and release. The pyridyldithio group is particularly notable for its reactivity with thiol groups, allowing for the conjugation of targeting ligands or the formation of stimulus-responsive systems. This document provides an overview of the applications of this compound in drug delivery research, along with generalized protocols for the preparation and characterization of nanoparticles incorporating this lipid.

Applications of this compound

The primary applications of this compound in drug delivery research revolve around its use as a component in nanoparticles to facilitate:

  • Targeted Drug Delivery: The pyridyldithio group on the head of the phospholipid can be used to attach targeting molecules, such as antibodies or peptides, that recognize specific receptors on diseased cells. This allows for the accumulation of the drug-loaded nanoparticles at the target site, increasing therapeutic efficacy and reducing off-target side effects.

  • Stimulus-Responsive Drug Release: The disulfide bond in the pyridyldithio moiety is susceptible to cleavage in a reductive environment. This property can be exploited for triggered drug release in specific cellular compartments or tissues with higher concentrations of reducing agents like glutathione (B108866), which is often elevated in tumor microenvironments.

  • Imaging and Tracking of Drug Carriers: this compound has been utilized in the synthesis of rhodamine high-density lipoprotein (Rh-HDL) nanoparticles.[1] By incorporating a fluorescent dye, these nanoparticles can be tracked in vitro and in vivo to study their biodistribution, cellular uptake, and drug release kinetics.

  • Formation of pH-Sensitive Liposomes: While the pyridyldithio group is primarily redox-sensitive, its incorporation can influence the overall physicochemical properties of the liposome (B1194612), which can be further engineered to be pH-sensitive.[2][3] Such liposomes are designed to release their payload in the acidic environment of endosomes or tumors.[2][3]

Physicochemical Characterization of this compound-Containing Nanoparticles

The following table summarizes key physicochemical parameters that are crucial for the characterization of drug delivery nanoparticles. While specific data for nanoparticles solely composed of or heavily featuring this compound is not extensively available in the public domain, this table provides a template with example data for typical liposomal formulations.

ParameterMethodTypical Value RangeSignificance in Drug Delivery
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 200 nmInfluences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the nanoparticle population.
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mVAffects nanoparticle stability in suspension and interaction with biological membranes.
Encapsulation Efficiency (%) Spectrophotometry, Chromatography50 - 95%The percentage of the initial drug that is successfully entrapped within the nanoparticles.
Drug Loading (%) Spectrophotometry, Chromatography1 - 10%The weight percentage of the drug relative to the total weight of the nanoparticle.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing multilamellar vesicles (MLVs) which can then be downsized to form small unilamellar vesicles (SUVs).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A common starting ratio is DPPC:Cholesterol:this compound (e.g., 55:40:5).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently. If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration.

    • The hydration temperature should be above the lipid phase transition temperature.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Vesicle Formation & Sizing cluster_3 Purification dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate mlv Formation of MLVs hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion sonicate->extrude purify Remove Unencapsulated Drug (Dialysis/Chromatography) extrude->purify

Workflow for Liposome Preparation
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Materials:

  • Liposome suspension from Protocol 1

  • Deionized water or appropriate buffer

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with deionized water or the same buffer used for hydration to an appropriate concentration for DLS analysis (typically in the range of 0.1-1 mg/mL).

  • Size Measurement (DLS):

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted liposome suspension to a clean cuvette.

    • Place the cuvette in the instrument and perform the size measurement.

    • The instrument will provide the average particle size (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted liposome suspension to a zeta potential cell.

    • Place the cell in the instrument and perform the measurement.

    • The instrument will provide the zeta potential value in millivolts (mV).

Protocol 3: Determination of Drug Encapsulation Efficiency

Materials:

  • Drug-loaded liposome suspension

  • Appropriate solvent to dissolve the liposomes (e.g., methanol, isopropanol)

  • UV-Vis spectrophotometer or HPLC system

  • Centrifugal filter units or dialysis tubing

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposomes using a suitable method.

      • Centrifugation: Use centrifugal filter units with a molecular weight cutoff that retains the liposomes while allowing the free drug to pass through.

      • Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.

  • Quantification of Total Drug:

    • Take a known volume of the original (unpurified) liposome suspension.

    • Disrupt the liposomes by adding a solvent that dissolves the lipid bilayer (e.g., methanol).

    • Quantify the total drug concentration using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.

  • Quantification of Free Drug:

    • Quantify the concentration of the free drug in the filtrate or dialysate from step 1 using the same analytical method.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

G start Drug-Loaded Liposome Suspension separate Separate Free Drug from Liposomes (Centrifugation/Dialysis) start->separate quant_total Quantify Total Drug (Spectrophotometry/HPLC) start->quant_total quant_free Quantify Free Drug (Spectrophotometry/HPLC) separate->quant_free calculate Calculate Encapsulation Efficiency (EE%) quant_total->calculate quant_free->calculate

Workflow for Determining Encapsulation Efficiency

Signaling Pathways and Drug Delivery Mechanisms

While this compound is a synthetic lipid and not directly involved in natural signaling pathways, its incorporation into nanoparticles enables the hijacking of cellular uptake mechanisms for drug delivery. The pyridyldithio group can be used to attach ligands that target specific cell surface receptors, initiating receptor-mediated endocytosis.

Once internalized, the nanoparticle is typically enclosed within an endosome. For effective drug delivery, the nanoparticle must release its payload into the cytoplasm. This can be achieved through various mechanisms, including:

  • Endosomal Escape: The nanoparticle fuses with the endosomal membrane or disrupts it, releasing the drug. The redox-sensitive nature of the pyridyldithio linker can be exploited here. The higher concentration of glutathione in the cytoplasm compared to the endosome can cleave the disulfide bond, potentially triggering a change in the nanoparticle structure that facilitates endosomal escape.

  • pH-Triggered Release: If the liposome is designed to be pH-sensitive, the acidic environment of the late endosome or lysosome can trigger drug release.

G cluster_0 Extracellular cluster_1 Intracellular NP Targeted Nanoparticle (with this compound) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Stimulus-Triggered (Redox/pH) Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Targeted Drug Delivery and Intracellular Release

Conclusion

This compound is a versatile tool in drug delivery research, offering a reactive handle for targeting and stimulus-responsive functionalities. While specific, comprehensive quantitative data for nanoparticles exclusively featuring this lipid are not widely published, the general principles and protocols outlined in this document provide a solid foundation for researchers and drug development professionals to design and evaluate novel drug delivery systems. Further research focusing on the systematic characterization of this compound-containing nanoparticles will be crucial for fully elucidating their potential in clinical applications.

References

Application Notes and Protocols for 16:0 PDP PE in siRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge. Lipid-based nanoparticle (LNP) systems have emerged as a leading platform for siRNA delivery, offering protection from degradation, enhanced cellular uptake, and improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for the use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) in the formulation of advanced siRNA delivery systems. The pyridyldithio (PDP) moiety of this lipid provides a versatile handle for the creation of stimuli-responsive nanoparticles, particularly through the formation of a cleavable polyethylene (B3416737) glycol (PEG) shell. This "stealth" shell can shield the nanoparticles from the immune system, prolonging circulation time, and can be shed in the reductive environment of the cell cytoplasm or tumor microenvironment to facilitate siRNA release and endosomal escape, thereby addressing the "PEG dilemma".

Key Features of this compound in siRNA Delivery

  • Biocompatibility: Based on a naturally occurring phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE).

  • Thiol-Reactivity: The PDP group allows for covalent conjugation of thiol-containing molecules, such as PEG-SH or targeting ligands with a free thiol group.

  • Reductive Cleavage: The disulfide bond in the PDP linker is susceptible to cleavage by reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream. This allows for the shedding of the PEG layer or a targeting ligand once the nanoparticle is internalized.

  • Versatility: Can be incorporated into various lipid nanoparticle formulations alongside cationic lipids (e.g., DOTAP), helper lipids (e.g., DOPE), and cholesterol to optimize delivery efficiency.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound-based siRNA delivery systems, the following tables present representative data from studies utilizing similar cleavable PEG-lipid strategies for siRNA delivery. These values should be considered as a general guide for expected performance.

Table 1: Physicochemical Properties of Reducible siRNA Lipid Nanoparticles

ParameterRepresentative Value RangeMethod of Analysis
Hydrodynamic Diameter (nm)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)+10 to +40 mV (before PEGylation)-5 to +5 mV (after PEGylation)Laser Doppler Velocimetry
siRNA Encapsulation Efficiency (%)> 90%RiboGreen Assay

Table 2: In Vitro Gene Silencing Efficiency

Cell LineTarget GenesiRNA Concentration% Gene Knockdown (mRNA)Method of Analysis
HeLaLuciferase50 nM70 - 90%qRT-PCR
A549GAPDH100 nM60 - 80%qRT-PCR
MCF-7BCL250 nM> 75%Western Blot / qRT-PCR

Table 3: In Vivo Gene Silencing Efficiency (Illustrative)

Animal ModelTarget OrganTarget GenesiRNA Dose (mg/kg)% Gene Knockdown
Mouse (xenograft)TumorVEGF1.5 mg/kg~60 - 70%
MouseLiverFactor VII1.0 mg/kg> 80%

Experimental Protocols

Protocol 1: Formulation of this compound-Containing siRNA Lipid Nanoparticles (LNP-siRNA)

This protocol describes the formulation of siRNA-loaded lipid nanoparticles using the lipid film hydration method, followed by extrusion. This is a common method for preparing liposomes and LNPs.

Materials:

  • Cationic lipid (e.g., 1,2-dioleoyl-3-trimethylammonium-propane [DOTAP])

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) [DOPE])

  • Cholesterol

  • This compound

  • siRNA (desalted, sterile)

  • Chloroform (B151607)

  • RNase-free water

  • RNase-free buffer (e.g., citrate (B86180) buffer, pH 4.0 for siRNA complexation; PBS, pH 7.4 for final formulation)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the lipids (e.g., DOTAP, DOPE, Cholesterol, and this compound) in chloroform at a desired molar ratio. A common starting ratio is 50:15:33:2 (Cationic Lipid:Helper Lipid:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

    • A thin, uniform lipid film should form on the wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and siRNA Encapsulation:

    • Prepare the siRNA solution by dissolving the siRNA in an RNase-free buffer (e.g., citrate buffer, pH 4.0) to a final concentration of 0.5-1 mg/mL.

    • Hydrate the lipid film with the siRNA solution by adding the solution to the flask and gently rotating it. The volume of the hydration solution should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mM).

    • Incubate the mixture at a temperature above the lipid phase transition temperature for 30-60 minutes with intermittent gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid-siRNA suspension through the extruder 10-20 times. This process should be performed at a temperature above the lipid phase transition temperature.

    • The resulting solution contains the LNP-siRNA.

  • Purification:

    • To remove unencapsulated siRNA, the LNP-siRNA suspension can be purified by dialysis or size exclusion chromatography against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: PEGylation of LNP-siRNA using this compound

This protocol describes the post-insertion method for attaching thiol-terminated PEG (PEG-SH) to the surface of the formulated LNP-siRNA.

Materials:

  • LNP-siRNA containing this compound (from Protocol 1)

  • Methoxy-PEG-thiol (mPEG-SH) (e.g., MW 2000)

  • RNase-free PBS (pH 7.4)

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • Add the LNP-siRNA suspension to a sterile reaction vessel.

    • Prepare a stock solution of mPEG-SH in RNase-free PBS.

    • Add the mPEG-SH solution to the LNP-siRNA suspension at a molar ratio of approximately 1:1 to 2:1 (mPEG-SH : this compound).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring. The reaction involves a disulfide exchange between the PDP group on the liposome (B1194612) surface and the thiol group of the PEG.

  • Purification:

    • Remove the unreacted mPEG-SH by dialysis or size exclusion chromatography against PBS.

Protocol 3: In Vitro Transfection of Cells with LNP-siRNA

This protocol provides a general guideline for transfecting mammalian cells in culture with the formulated LNP-siRNA.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LNP-siRNA (PEGylated or non-PEGylated)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the complete culture medium from the cells.

    • Wash the cells once with serum-free medium.

    • Dilute the LNP-siRNA to the desired final siRNA concentration (e.g., 20-100 nM) in serum-free medium.

    • Add the diluted LNP-siRNA to the cells.

    • Incubate the cells with the transfection complex for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

    • Incubate the cells for an additional 24-72 hours before assessing gene knockdown.

Protocol 4: Assessment of Gene Knockdown

Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using primers specific for the target gene and a housekeeping gene (for normalization).

    • Calculate the relative gene expression using the ΔΔCt method.

Western Blotting:

  • Protein Extraction:

    • Lyse the cells and extract total protein.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the level of protein knockdown.

Visualizations

LNP_Structure cluster_LNP Lipid Nanoparticle cluster_Bilayer Lipid Bilayer siRNA siRNA Cationic_Lipid Cationic Lipid siRNA->Cationic_Lipid Electrostatic Interaction Helper_Lipid Helper Lipid Cholesterol Cholesterol PDP_PE This compound PEG PEG PEG->PDP_PE Disulfide Bond Workflow A 1. Lipid Film Hydration (with siRNA) B 2. Extrusion A->B C 3. PEGylation (mPEG-SH conjugation to PDP-PE) B->C D 4. Purification C->D E 5. Characterization (Size, Zeta, Encapsulation) D->E F 6. In Vitro Transfection E->F G 7. Gene Knockdown Analysis (qRT-PCR, Western Blot) F->G Signaling_Pathway cluster_cell Target Cell LNP PEGylated LNP-siRNA Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm Endosomal Escape (PEG cleavage promotes) RISC RISC Cytoplasm->RISC siRNA release & loading mRNA Target mRNA RISC->mRNA Degradation mRNA Cleavage & Degradation mRNA->Degradation Silencing Gene Silencing Degradation->Silencing

Application Notes and Protocols for Targeted Drug Delivery Using 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid that serves as a critical component in the development of advanced drug delivery systems. Its unique pyridyldithio moiety allows for the covalent attachment of targeting ligands or therapeutic molecules via a disulfide bond. This bond is designed to be stable in systemic circulation but can be cleaved in the reducing environment characteristic of the intracellular space of target cells, such as cancer cells, leading to precise, triggered drug release.[1]

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed protocols for the formulation, characterization, and evaluation of this compound-containing liposomes.

Mechanism of Action: Redox-Triggered Drug Release

The targeted drug delivery strategy employing this compound relies on the significant difference in redox potential between the extracellular and intracellular environments. The disulfide bond in the PDP linker is relatively stable in the bloodstream, where the concentration of reducing agents like glutathione (B108866) (GSH) is low. However, upon internalization into target cells, the liposomes are exposed to a much higher concentration of GSH. This high intracellular GSH concentration facilitates the cleavage of the disulfide bond, releasing the conjugated drug or targeting ligand.

cluster_extracellular Extracellular Space (Low GSH) cluster_cell Target Cell (High GSH) Liposome_Circulation This compound Liposome (B1194612) in Circulation Endocytosis Cellular Uptake (Endocytosis) Liposome_Circulation->Endocytosis Targeting Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Disulfide Cleavage by GSH Target_Action Drug Action on Intracellular Target Drug_Release->Target_Action

Caption: Redox-sensitive drug release from this compound liposomes.

Data Presentation: Physicochemical and In Vitro Performance of Redox-Sensitive Liposomes

While specific quantitative data for drug delivery systems exclusively using this compound is not extensively available in the public domain, the following tables summarize representative data from studies on liposomes with similar redox-sensitive, disulfide-containing lipids. These values can serve as a benchmark for the formulation and characterization of this compound-based systems.

Table 1: Physicochemical Characterization of Redox-Sensitive Liposomes

FormulationDrugDrug-to-Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DTX-SS-VE LiposomesDocetaxel (B913) Prodrug1:1293.06 ± 0.72< 0.2-[2]
IR/SS30-LPIrinotecan (B1672180)-125.5 ± 5.8--19.5 ± 0.1[3]

Table 2: Drug Loading and Encapsulation Efficiency of Redox-Sensitive Liposomes

FormulationDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
DTX-SS-VE LiposomesDocetaxel Prodrug97.60 ± 0.037.09 ± 0.22[2]
IR/SS30-LPIrinotecan98.1 ± 0.831.8 ± 0.1[3]

Table 3: In Vitro Drug Release from Redox-Sensitive Liposomes

FormulationConditionCumulative Release (%)Time (h)Reference
IR/SS30-LP1 mM GSH60.224[3]
HA-targeted pH-sensitive liposomespH 5.5906[4]
HA-targeted pH-sensitive liposomespH 7.4< 106[4]

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound-containing liposomes for targeted drug delivery.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a controlled size distribution.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform and Methanol (B129727) (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (a common starting ratio is DPPC:Cholesterol:this compound 55:40:5).

    • If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to the same temperature as the lipid film) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • Gently rotate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) with a uniform size distribution.

Start Start Dissolve_Lipids 1. Dissolve Lipids (DPPC, Cholesterol, this compound) and lipophilic drug in organic solvent Start->Dissolve_Lipids Evaporation 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Evaporation Hydration 3. Hydrate Film with Aqueous Buffer (containing hydrophilic drug) Evaporation->Hydration Extrusion 4. Extrude through Polycarbonate Membrane Hydration->Extrusion End LUVs Formed Extrusion->End

Caption: Workflow for liposome preparation.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the liposome suspension in the hydration buffer.

    • Measure the particle size (hydrodynamic diameter) and PDI using a DLS instrument. PDI values below 0.2 indicate a monodisperse population.

    • Measure the zeta potential using the same instrument to determine the surface charge of the liposomes.

2. Encapsulation Efficiency and Drug Loading:

  • Method: Separation of unencapsulated drug followed by quantification.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using methods like size exclusion chromatography, dialysis, or ultracentrifugation.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).

    • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, fluorescence spectroscopy).

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

3. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted liposome suspension on a TEM grid.

    • Negatively stain the sample with a suitable agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

    • Allow the grid to dry and then visualize the liposomes under the TEM to observe their size, shape, and lamellarity.

Protocol 3: In Vitro Drug Release Study

This protocol assesses the redox-sensitive release of the encapsulated drug.

Materials:

  • This compound liposomes encapsulating the drug of interest.

  • Release buffer (e.g., PBS, pH 7.4).

  • Reducing agent (e.g., Glutathione - GSH).

  • Dialysis membrane with an appropriate molecular weight cut-off.

  • Shaking water bath or incubator.

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in the release buffer.

  • Create two experimental groups:

    • Control Group: Release buffer without GSH.

    • Test Group: Release buffer with a physiologically relevant concentration of GSH (e.g., 10 mM).

  • Incubate both groups at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug release against time for both groups to determine the release kinetics.

Protocol 4: Cellular Uptake and Intracellular Drug Release

This protocol evaluates the ability of the liposomes to be internalized by target cells and release their cargo.

Materials:

  • Target cell line (e.g., a cancer cell line).

  • Fluorescently labeled this compound liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid).

  • Cell culture medium and supplements.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Seed the target cells in appropriate culture plates or dishes and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposomes for various time points.

  • After incubation, wash the cells with PBS to remove non-internalized liposomes.

  • Visualize the cellular uptake of the liposomes using a fluorescence microscope. The intracellular localization of the fluorescence can indicate the release of the encapsulated cargo from the endo-lysosomal pathway into the cytoplasm.

  • Quantify the cellular uptake using a flow cytometer by measuring the fluorescence intensity of the cells.

cluster_cellular_uptake Cellular Uptake and Trafficking Nanoparticle Nanoparticle Plasma_Membrane Plasma Membrane Nanoparticle->Plasma_Membrane Clathrin Clathrin-mediated Endocytosis Plasma_Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Plasma_Membrane->Caveolae Macropinocytosis Macropinocytosis Plasma_Membrane->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways of nanoparticles.

Conclusion

This compound is a valuable tool for the development of targeted, stimuli-responsive drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers to design, formulate, and evaluate novel liposomal carriers with enhanced therapeutic efficacy and reduced off-target toxicity. Further optimization of lipid composition, targeting moieties, and drug loading will be crucial for the successful clinical translation of these advanced drug delivery platforms.

References

Application Notes and Protocols for the Quantification of 16:0 Plasmalogen Phosphatidylethanolamine (PE) in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. The 16:0 plasmalogen phosphatidylethanolamines (PE(P-16:0)), a prominent subclass, feature a 16-carbon fatty alcohol linked via a vinyl-ether bond at the sn-1 position and are typically esterified with a polyunsaturated fatty acid (PUFA) at the sn-2 position. These molecules are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.

Beyond their structural role, 16:0 plasmalogen PEs are implicated in critical cellular processes, including membrane fusion, ion transport, and cellular signaling. They are also recognized as potent endogenous antioxidants, protecting cells from oxidative stress by scavenging reactive oxygen species. Deficiencies in plasmalogen levels have been linked to various pathologies, including neurodegenerative diseases, cardiovascular conditions, and certain genetic disorders. Consequently, the accurate quantification of specific 16:0 plasmalogen PE species, such as PE(P-16:0/20:4) and PE(P-16:0/22:6), in biological and pharmaceutical lipid mixtures is of paramount importance for both basic research and drug development.

These application notes provide a comprehensive overview and detailed protocols for the quantification of 16:0 plasmalogen PEs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways and Biological Significance

16:0 Plasmalogen PEs are not merely structural lipids; they are active participants in and modulators of cellular signaling cascades. Their unique vinyl-ether linkage makes them susceptible to oxidative cleavage, leading to the generation of lipid signaling mediators. Furthermore, their influence on membrane fluidity and the formation of lipid rafts can impact the function of membrane-associated proteins and receptors.

Key signaling pathways influenced by plasmalogen PEs include:

  • PI3K/Akt Pathway: Involved in cell survival and proliferation, this pathway can be modulated by changes in membrane lipid composition, including plasmalogen levels.

  • MAPK/ERK Pathway: This cascade plays a central role in regulating cell growth, differentiation, and stress responses. Plasmalogens can influence the activity of membrane-bound components of this pathway.

  • Toll-Like Receptor 4 (TLR4) Signaling: Plasmalogens have been shown to attenuate inflammatory responses by modulating TLR4 signaling, a key pathway in the innate immune system.

  • Protein Kinase C (PKC) Signaling: The activity of certain PKC isoforms is sensitive to the lipid environment of the cell membrane, which is influenced by the presence of plasmalogens.

The diagram below illustrates the central role of 16:0 Plasmalogen PE in cellular signaling and its biosynthesis.

Plasmalogen_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_cellular_functions Cellular Functions & Signaling Peroxisome Peroxisome ER Endoplasmic Reticulum Peroxisome->ER Transport 1-Alkyl-2-Acyl-G3P 1-Alkyl-2-Acyl-G3P ER->1-Alkyl-2-Acyl-G3P Acyltransferase DHAP DHAP Fatty Acyl-CoA Fatty Acyl-CoA DHAP->Fatty Acyl-CoA DHAPAT 1-Acyl-DHAP 1-Acyl-DHAP 1-Alkyl-DHAP 1-Alkyl-DHAP 1-Acyl-DHAP->1-Alkyl-DHAP AGPS 1-Alkyl-G3P 1-Alkyl-G3P 1-Alkyl-DHAP->1-Alkyl-G3P AGPR 1-Alkyl-2-Acyl-glycerol 1-Alkyl-2-Acyl-glycerol 1-Alkyl-2-Acyl-G3P->1-Alkyl-2-Acyl-glycerol Phosphatase Plasmanyl PE Plasmanyl PE 1-Alkyl-2-Acyl-glycerol->Plasmanyl PE Ethanolamine- phosphotransferase Plasmalogen PE\n(PE(P-16:0/PUFA)) Plasmalogen PE (PE(P-16:0/PUFA)) Plasmanyl PE->Plasmalogen PE\n(PE(P-16:0/PUFA)) Plasmalogen Synthase PE_P PE(P-16:0/PUFA) Plasmalogen PE\n(PE(P-16:0/PUFA))->PE_P Membrane Cell Membrane (Lipid Rafts) Signaling Signaling Pathways (PI3K/Akt, MAPK/ERK, PKC) Membrane->Signaling Modulates PE_P->Membrane Structural Component ROS Reactive Oxygen Species PE_P->ROS Antioxidant Function Inflammation Inflammation (TLR4) PE_P->Inflammation Inhibits

Caption: Biosynthesis and cellular functions of 16:0 Plasmalogen PE.

Quantitative Data Summary

The following table summarizes representative quantitative data for 16:0 plasmalogen PE species from various biological sources. It is important to note that concentrations can vary significantly depending on the sample matrix, organism, and physiological state.

Lipid SpeciesSample MatrixConcentration/AbundanceReference
PE(P-16:0/20:4)Human PlateletsReported as a quantifiable species[1]
PE(P-16:0/22:6)Human PlasmaIdentified as a potential biomarker for bipolar disorder[2]
PE(P-16:0/20:4)Mouse Brain CortexIdentified as a highly abundant plasmalogen species[3]
PE(P-16:0/22:6)Mouse Brain CerebellumIdentified as a prominent plasmalogen species[3]

Experimental Protocols

Lipid Extraction from Biological Matrices

A robust lipid extraction is critical for accurate quantification. The Folch or Bligh and Dyer methods are commonly employed. An acidified Bligh and Dyer method can enhance the recovery of plasmalogens.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., PE(P-17:0/20:4) or a deuterated analog)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Protocol:

  • To a glass centrifuge tube, add the sample (e.g., 100 µL of plasma or a known amount of tissue homogenate).

  • Add the internal standard at a known concentration.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of 16:0 Plasmalogen PE

This protocol outlines a targeted quantification method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer operating in Selective Reaction Monitoring (SRM) mode.

Instrumentation and Columns:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • HILIC column (e.g., a silica-based column with a polar stationary phase)

LC Parameters:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium formate (B1220265) in water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 95% A

    • 2-12 min: Linear gradient to 70% A

    • 12-15 min: Hold at 70% A

    • 15-16 min: Return to 95% A

    • 16-20 min: Column re-equilibration at 95% A

MS/MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • SRM Transitions: The precursor ion for PE plasmalogens is the [M+H]+ adduct. The product ions are specific to the sn-1 vinyl ether and the sn-2 acyl chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Quantifier (sn-2)Product Ion (m/z) - Qualifier (sn-1)
PE(P-16:0/20:4)724.5303.2 (Arachidonic acid)249.2 (16:0 vinyl ether)
PE(P-16:0/22:6)748.5327.2 (DHA)249.2 (16:0 vinyl ether)
Internal Standard (e.g., PE(P-17:0/20:4))738.5303.2 (Arachidonic acid)263.2 (17:0 vinyl ether)

Data Analysis:

  • Integrate the peak areas for the quantifier SRM transition for each analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Generate a calibration curve using a series of known concentrations of authentic standards.

  • Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.

Experimental Workflow

The following diagram outlines the complete workflow for the quantification of 16:0 Plasmalogen PE in a lipid mixture.

experimental_workflow sample_prep Sample Preparation (Homogenization/Thawing) add_is Addition of Internal Standard sample_prep->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_ms LC-MS/MS Analysis (HILIC-SRM) reconstitution->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification results Results (Concentration of 16:0 PDP PE) quantification->results

Caption: Workflow for 16:0 Plasmalogen PE quantification.

Conclusion

The protocols and information provided herein offer a robust framework for the accurate and sensitive quantification of 16:0 plasmalogen PEs in various lipid mixtures. The use of a targeted LC-MS/MS approach ensures high specificity, which is crucial for distinguishing between closely related lipid species. Accurate measurement of these important bioactive lipids will aid researchers and drug development professionals in elucidating their roles in health and disease, and in the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Characterization of 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid of significant interest in drug delivery and biomedical research. Its unique structure, featuring a stable dipalmitoyl lipid backbone and a reactive pyridyldithio group, allows for the covalent attachment of thiol-containing molecules, such as peptides, proteins, and drugs, to liposomal and nanoparticle surfaces. This enables the development of targeted drug delivery systems and diagnostic agents.[1] Accurate and comprehensive characterization of this compound is crucial for ensuring the quality, stability, and performance of these advanced therapeutic and diagnostic tools.

These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art techniques, including Mass Spectrometry, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy.

Analytical Techniques and Protocols

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a primary technique for the unambiguous identification and structural elucidation of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for separating the lipid from complex mixtures and obtaining detailed fragmentation data.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Sample Preparation :

    • Dissolve 1 mg of this compound in 1 mL of a chloroform:methanol (1:1, v/v) mixture to create a stock solution.

    • Dilute the stock solution to a final concentration of 10 µg/mL in the mobile phase.

    • For samples from biological matrices, a protein precipitation or liquid-liquid extraction step is recommended to remove interfering substances.[2]

  • Liquid Chromatography :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B : Acetonitrile:Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[3]

    • Gradient : A typical gradient would be to start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range : m/z 100-1500.

    • MS/MS Fragmentation : Perform data-dependent acquisition (DDA) or targeted MS/MS on the expected precursor ion of this compound. The protonated molecule [M+H]⁺ is expected at m/z 911.5.

    • Collision Energy : Use a stepped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

    • Data Analysis : Identify the precursor ion and characteristic fragment ions. Key fragments would include the loss of the pyridyldithio propionate (B1217596) headgroup and losses of the palmitoyl (B13399708) chains.

Data Presentation: Expected MS Fragmentation

Precursor Ion (m/z)Fragment Ion (m/z)Description of Fragment
911.5 [M+H]⁺733.4Loss of pyridyldithio group
911.5 [M+H]⁺655.5Loss of pyridyldithio propionate headgroup
911.5 [M+H]⁺496.3Loss of palmitic acid and headgroup
911.5 [M+H]⁺256.2Palmitic acid fragment
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an essential technique for determining the purity of this compound and for quantifying it in various formulations. A Charged Aerosol Detector (CAD) is particularly well-suited for lipid analysis as it does not require a chromophore and provides a response proportional to the mass of the analyte.[4][5]

Experimental Protocol: HPLC-CAD Analysis

  • Instrumentation : An HPLC system equipped with a Charged Aerosol Detector.

  • Sample Preparation : Prepare samples as described for LC-MS/MS analysis, with a typical injection concentration of 0.1-1 mg/mL.

  • Chromatography :

    • Column : A silica-based normal phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) can be used for class separation.[6] Alternatively, a C18 reversed-phase column can be used for purity assessment based on hydrophobicity.

    • Mobile Phase (Normal Phase) : A gradient of Chloroform, Methanol, and Ammonium Hydroxide.[6]

    • Mobile Phase (Reversed Phase) : As described for LC-MS/MS.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

  • CAD Settings :

    • Evaporation Temperature : 35 °C.

    • Gas Pressure : 35 psi.

    • Data Collection Rate : 10 Hz.

  • Data Analysis : The purity of this compound is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A power function may be used to linearize the detector response for quantification.[7]

Data Presentation: Purity Analysis by HPLC-CAD

Lot NumberRetention Time (min)Peak AreaPurity (%)
A1238.521,254,32199.2
B4568.511,198,76598.9
C7898.531,301,23499.5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the identity and position of different functional groups. ¹H NMR and ³¹P NMR are particularly informative.

Experimental Protocol: ¹H and ³¹P NMR Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans.

    • Spectral Width : 0-12 ppm.

    • Data Analysis : Integrate the signals and assign them to the corresponding protons in the this compound structure. Key signals include those from the glycerol (B35011) backbone, the fatty acid chains, the ethanolamine (B43304) headgroup, and the pyridyldithio propionate moiety.

  • ³¹P NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment with proton decoupling.

    • Number of Scans : 128-512 scans.

    • Spectral Width : -10 to 10 ppm.

    • Data Analysis : A single peak is expected for the phosphate (B84403) group, and its chemical shift can confirm the phosphoethanolamine headgroup structure.

Data Presentation: Key ¹H NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~8.4Pyridyl protons
~7.7Pyridyl protons
~7.1Pyridyl protons
~5.2Glycerol CH
~4.4Glycerol CH₂O-P
~4.2Glycerol CH₂OC=O
~3.0-CH₂-S-S-
~2.3-CH₂-C=O
~1.6-CH₂-CH₂-C=O
~1.2Fatty acid chain -(CH₂)n-
~0.9Terminal -CH₃

Signaling Pathway Involvement

This compound is often incorporated into nanoparticles for drug delivery. These nanoparticles can interact with cells and modulate signaling pathways. For instance, HDL-like nanoparticles containing this compound have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), leading to a reduction in the activation of the transcription factor NF-κB.[8]

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits PDP_NP This compound Nanoparticle PDP_NP->TLR4_MD2 Inhibits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Induces Transcription Genes Inflammatory Gene Expression DNA->Genes Induces Transcription

Caption: NF-κB signaling pathway and its inhibition by this compound nanoparticles.

Experimental Workflow

The characterization of this compound follows a logical workflow to ensure comprehensive analysis of its identity, purity, and structure.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_application Application & Further Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification hplc Purity Assessment (HPLC-CAD) purification->hplc ms Identity & Structure (LC-MS/MS) purification->ms nmr Detailed Structure (¹H, ³¹P NMR) purification->nmr formulation Liposome/Nanoparticle Formulation hplc->formulation ms->formulation nmr->formulation bioassay Biological Activity (e.g., Cell-based assays) formulation->bioassay

Caption: Experimental workflow for this compound characterization and application.

References

Application Notes and Protocols: 16:0 PDP PE Conjugation with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid modification of peptides is a powerful strategy to enhance their therapeutic potential by improving membrane association, stability, and cellular uptake. 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) is a versatile phospholipid derivative that enables the straightforward conjugation of cysteine-containing peptides to a lipid anchor. This covalent attachment is achieved through a disulfide exchange reaction between the pyridyldithio (PDP) group of the lipid and the thiol group of a cysteine residue in the peptide. These peptide-lipid conjugates have broad applications in drug delivery, targeted therapy, and the modulation of cellular signaling pathways.

This document provides detailed protocols for the conjugation of this compound to a model cysteine-containing peptide, including methods for purification and characterization of the resulting conjugate. Additionally, it outlines the applications of these conjugates in modulating G-protein coupled receptor (GPCR) signaling and their cellular uptake mechanisms.

Data Presentation

Table 1: Reagents and Materials for this compound-Peptide Conjugation

Reagent/MaterialSupplierCatalog No.Storage
This compoundAvanti Polar Lipids870205P-20°C
Cysteine-containing Peptide (e.g., GGWGGC)Custom SynthesisN/A-20°C
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific20490Room Temp
Phosphate-Buffered Saline (PBS), 10XThermo Fisher ScientificAM9625Room Temp
HEPES Buffer, 1M SolutionThermo Fisher Scientific156300804°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
Acetonitrile (ACN), HPLC GradeFisher ScientificA998Room Temp
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508Room Temp
C18 Reverse-Phase HPLC ColumnWaters186000443Room Temp

Table 2: Optimized Reaction Conditions for this compound-Peptide Conjugation

ParameterValue
Peptide Preparation
Peptide Concentration1-5 mg/mL
TCEP Molar Excess (to peptide)10-20 fold
Reduction Incubation Time30 minutes
Reduction TemperatureRoom Temperature
Conjugation Reaction
This compound Molar Excess (to peptide)1.5-3 fold
Reaction BufferPBS or HEPES, pH 7.0-7.5
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature
Purification
HPLC Mobile Phase A0.1% TFA in Water
HPLC Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Characterization
Mass SpectrometryMALDI-TOF

Experimental Protocols

Protocol 1: Preparation of Cysteine-Containing Peptide
  • Dissolve the Peptide: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5) to a final concentration of 1-5 mg/mL.

  • Reduce Disulfide Bonds: Add a 10-20 fold molar excess of TCEP solution to the peptide solution.

  • Incubate: Gently mix and incubate the solution for 30 minutes at room temperature to ensure complete reduction of any disulfide bonds.

Protocol 2: Conjugation of this compound to the Peptide
  • Dissolve this compound: Prepare a stock solution of this compound in an organic solvent such as DMSO or chloroform.

  • Add this compound: Add a 1.5 to 3-fold molar excess of the this compound solution to the reduced peptide solution. If using an organic solvent, add it dropwise while gently vortexing to avoid precipitation. The final concentration of the organic solvent should be kept low, ideally below 10%.

  • React: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation, protected from light.

  • Monitor Reaction Progress (Optional): The reaction progress can be monitored by observing the release of the pyridine-2-thione byproduct, which absorbs light at 343 nm.

Protocol 3: Purification of the this compound-Peptide Conjugate by HPLC
  • Prepare the HPLC System: Equilibrate a C18 reverse-phase HPLC column with Mobile Phase A (0.1% TFA in water).

  • Inject Sample: Inject the reaction mixture onto the column.

  • Elute the Conjugate: Apply a linear gradient of 5-95% Mobile Phase B (0.1% TFA in acetonitrile) over 30 minutes.

  • Collect Fractions: Collect the fractions corresponding to the major peak, which should elute at a later retention time than the unconjugated peptide due to the increased hydrophobicity of the lipid tail.

  • Lyophilize: Lyophilize the collected fractions to obtain the purified this compound-peptide conjugate as a powder.

Protocol 4: Characterization of the Conjugate by MALDI-TOF Mass Spectrometry
  • Prepare the Sample: Mix the purified conjugate with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Acquire Mass Spectrum: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

  • Confirm Conjugation: The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the this compound moiety, confirming successful conjugation.

Mandatory Visualization

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Peptide Cysteine-Peptide Reduced_Peptide Reduced Peptide Peptide->Reduced_Peptide + TCEP (30 min, RT) Reaction_Mixture Reaction Mixture Reduced_Peptide->Reaction_Mixture PDP_PE This compound PDP_PE->Reaction_Mixture (2-4h, RT, pH 7-7.5) HPLC RP-HPLC Reaction_Mixture->HPLC Purified_Conjugate Purified Conjugate HPLC->Purified_Conjugate MS MALDI-TOF MS Purified_Conjugate->MS

Caption: Workflow for this compound-peptide conjugation.

Applications

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Lipidated peptides can act as powerful tools to modulate the function of GPCRs. By anchoring to the cell membrane, the peptide moiety can interact with the transmembrane or intracellular domains of the receptor, influencing its conformational state and downstream signaling.

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Lipidated_Peptide This compound- Peptide Conjugate Lipidated_Peptide->GPCR Allosteric Modulation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Modulation of GPCR signaling by a lipidated peptide.

Cellular Uptake of Peptide-Functionalized Liposomes

Peptides conjugated to lipids can be incorporated into liposomes to facilitate targeted drug delivery. Cell-penetrating peptides (CPPs), for example, can enhance the uptake of liposomes into cells through various endocytic pathways.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell Liposome Peptide-Functionalized Liposome Endosome Early Endosome Liposome->Endosome Endocytosis (e.g., Clathrin-mediated, Macropinocytosis) Membrane Plasma Membrane Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape & Drug Release Lysosome->Cytosol Degradation & Drug Release

Caption: Cellular uptake of peptide-functionalized liposomes.

Application Notes and Protocols for Creating pH-Sensitive Liposomes with 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of pH-sensitive liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE). These liposomes are designed to be stable at physiological pH (7.4) and to release their encapsulated cargo in acidic environments, such as those found in tumor microenvironments or within endosomes, making them a promising tool for targeted drug delivery.

Introduction

pH-sensitive liposomes are advanced drug delivery systems that can trigger the release of therapeutic agents in response to a drop in pH. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing off-target side effects. The formulation described herein utilizes this compound, a functionalized phospholipid, in combination with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol. DOPE is a key component that undergoes a phase transition from a lamellar to a non-lamellar (inverted hexagonal) phase in acidic conditions, which destabilizes the liposomal membrane and facilitates drug release.[1][2] Cholesterol is included to modulate membrane fluidity and stability. The pyridyldithiopropionate (PDP) group on the this compound offers a reactive handle for the potential attachment of targeting ligands via thiol-disulfide exchange reactions, although this application is not the primary focus of this protocol.

Data Presentation

The following tables summarize typical quantitative data for pH-sensitive liposomes formulated with a DOPE:this compound:Cholesterol composition. Disclaimer: The following data is representative of typical results for pH-sensitive liposomes and should be used as a guideline. Actual results may vary based on experimental conditions and instrumentation.

Table 1: Liposome (B1194612) Formulation and Physicochemical Characterization

ParameterValue
Lipid Composition (molar ratio) DOPE : this compound : Cholesterol (60:10:30)
Method of Preparation Thin-Film Hydration followed by Extrusion
Mean Particle Size (Hydrodynamic Diameter) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -15 mV to -30 mV
Encapsulation Efficiency (Doxorubicin) > 90%

Table 2: pH-Dependent In Vitro Release of Doxorubicin (B1662922)

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1< 5~ 30
4< 10~ 60
8< 15~ 85
12< 20> 95

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Liposomes using Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Cholesterol

  • Chloroform

  • Methanol

  • Ammonium (B1175870) sulfate (B86663) solution (300 mM, sterile)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • HEPES-buffered saline (HBS), pH 7.4 (sterile)

Equipment:

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Round-bottom flask

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Weigh out DOPE, this compound, and cholesterol in a molar ratio of 60:10:30. A 10:1 molar ratio of DOPE to N-PDP-PE has been previously reported in the literature as a component of a liposomal formulation.[3]

    • Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask to ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37-40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 300 mM ammonium sulfate solution. The hydration volume should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Rotate the flask gently in a water bath set to a temperature above the phase transition temperature of the lipids for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Repeat the extrusion process 10-15 times to ensure a homogenous population of liposomes.

  • Removal of Unencapsulated Ammonium Sulfate:

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography (e.g., using a Sephadex G-50 column) against a sterile buffer such as HEPES-buffered saline (HBS) at pH 7.4.

Protocol 2: Doxorubicin Loading using the Ammonium Sulfate Gradient Method

This protocol utilizes an ammonium sulfate gradient to actively load doxorubicin into the prepared liposomes.

Materials:

  • pH-sensitive liposomes in HBS (from Protocol 1)

  • Doxorubicin hydrochloride solution (e.g., 2 mg/mL in sterile water)

Equipment:

  • Water bath or incubator set to 60°C

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Drug Loading:

    • Add the doxorubicin hydrochloride solution to the liposome suspension at a drug-to-lipid ratio of 1:5 to 1:10 (w/w).

    • Incubate the mixture at 60°C for 30-60 minutes with occasional gentle mixing. The elevated temperature facilitates the passage of the uncharged doxorubicin across the lipid bilayer. Once inside the liposome, the doxorubicin becomes protonated and precipitates in the presence of the sulfate ions, effectively trapping it within the vesicle.

  • Purification:

    • Remove the unencapsulated (free) doxorubicin from the liposome suspension using dialysis against sterile PBS (pH 7.4) or by using centrifugal filter units.

Protocol 3: Characterization of pH-Sensitive Liposomes

1. Particle Size and Zeta Potential:

  • Dilute a small aliquot of the liposome suspension in HBS (pH 7.4).
  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  • Measure the zeta potential using Laser Doppler Velocimetry.

2. Encapsulation Efficiency:

  • Disrupt a known amount of the doxorubicin-loaded liposomes by adding a suitable detergent (e.g., 1% Triton X-100).
  • Measure the total doxorubicin concentration using a fluorescence spectrophotometer (Excitation/Emission ~480/590 nm).
  • To determine the amount of encapsulated drug, first separate the liposomes from the free drug (using methods from Protocol 2, step 2). Then, measure the fluorescence of the liposomal fraction before and after lysis.
  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release:

  • Place a known concentration of doxorubicin-loaded liposomes in a dialysis bag (with an appropriate molecular weight cut-off).
  • Dialyze against a larger volume of release buffer at two different pH values: pH 7.4 (e.g., PBS) and pH 5.5 (e.g., acetate (B1210297) buffer).
  • Maintain the temperature at 37°C with gentle stirring.
  • At predetermined time intervals, withdraw aliquots from the release medium and measure the concentration of released doxorubicin using fluorescence spectroscopy.
  • Replace the withdrawn volume with fresh buffer to maintain sink conditions.
  • Plot the cumulative percentage of drug release as a function of time for both pH conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_char Characterization lipid_mixing 1. Lipid Mixing (DOPE, this compound, Cholesterol) in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Ammonium Sulfate Solution) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion purification1 5. Removal of External Ammonium Sulfate extrusion->purification1 drug_incubation 6. Doxorubicin Incubation (60°C) purification1->drug_incubation purification2 7. Removal of Free Drug drug_incubation->purification2 size_zeta 8. Particle Size (DLS) & Zeta Potential purification2->size_zeta ee 9. Encapsulation Efficiency purification2->ee release 10. In Vitro Release (pH 7.4 vs. pH 5.5) purification2->release

Caption: Experimental workflow for creating and characterizing pH-sensitive liposomes.

ph_release_mechanism cluster_neutral Physiological pH (7.4) cluster_acidic Acidic Environment (e.g., Tumor, Endosome) pH < 6.5 liposome_stable Stable Liposome (Lamellar Phase) drug_encapsulated Drug Encapsulated liposome_stable->drug_encapsulated Stable Membrane liposome_destabilized Destabilized Liposome (Hexagonal Phase Transition of DOPE) liposome_stable->liposome_destabilized pH drop drug_release Drug Release liposome_destabilized->drug_release Membrane Disruption start start->liposome_stable

Caption: Mechanism of pH-sensitive drug release from DOPE-containing liposomes.

References

Application Notes: Synthesis and Application of Rhodamine-Labeled High-Density Lipoprotein Nanoparticles (Rh-HDL NPs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-density lipoprotein (HDL) nanoparticles are endogenous carriers for cholesterol, possessing inherent biocompatibility and the ability to target specific receptors, making them an attractive platform for drug delivery and imaging.[1] The incorporation of fluorescent probes, such as rhodamine, into reconstituted HDL (rHDL) nanoparticles allows for real-time tracking and visualization in various biological systems. These rhodamine-labeled HDL nanoparticles (Rh-HDL NPs) are valuable tools for researchers in drug development and cell biology, enabling studies on cellular uptake, biodistribution, and the mechanisms of nanoparticle-cell interactions.[2][3]

This document provides a detailed protocol for the synthesis of Rh-HDL NPs using 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (16:0 PDP PE), also known as 16:0 Liss Rhod PE.[4] Additionally, it outlines a general procedure for utilizing these nanoparticles in cellular uptake studies.

Physicochemical Properties and Characterization Data

A summary of the key component's properties and typical nanoparticle characteristics is provided below.

ParameterDescriptionValueReference
Fluorophore 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (16:0 Liss Rhod PE)[5]
Molecular Weight1249.64 g/mol [5]
Excitation Maximum560 nm[6][7]
Emission Maximum581-583 nm[6][7]
Rh-HDL NP Hydrodynamic Diameter (Z-average)80 - 160 nm[8]
Polydispersity Index (PDI)< 0.2[9]
Zeta Potential-6 to -8 mV[8]

Experimental Protocols

Protocol 1: Synthesis of Rhodamine-HDL Nanoparticles (Rh-HDL NPs)

This protocol describes the synthesis of Rh-HDL NPs by the cholate (B1235396) dialysis method. This method involves the solubilization of lipids with a detergent (sodium cholate), followed by the removal of the detergent via dialysis, which allows for the self-assembly of the nanoparticles.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (16:0 Liss Rhod PE)

  • Apolipoprotein A-I (ApoA-I)

  • Sodium Cholate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Chloroform

  • Methanol

  • Dialysis membrane (12-14 kDa MWCO)

  • Rotary evaporator

  • Bath sonicator

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, prepare a lipid mixture by dissolving DPPC, cholesterol, and 16:0 Liss Rhod PE in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 100:20:1 (DPPC:Cholesterol:16:0 Liss Rhod PE).

    • Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas for 30 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Solubilization:

    • Hydrate the lipid film with PBS (pH 7.4) containing sodium cholate (e.g., 100 mM). The final lipid concentration should be around 10-20 mg/mL.

    • Vortex the mixture vigorously and then sonicate in a bath sonicator at 40°C until the solution becomes clear, indicating the formation of mixed micelles.

  • Addition of ApoA-I:

    • Prepare a stock solution of ApoA-I in PBS.

    • Add the ApoA-I solution to the lipid-cholate mixture. A typical lipid to protein molar ratio is 100:1.

    • Incubate the mixture at 4°C for 1-2 hours with gentle stirring.

  • Dialysis and Nanoparticle Formation:

    • Transfer the lipid-protein-cholate mixture to a dialysis cassette (12-14 kDa MWCO).

    • Perform dialysis against a large volume of PBS (pH 7.4) at 4°C. Change the dialysis buffer every 12 hours for a total of 48-72 hours to ensure complete removal of the sodium cholate.

    • During dialysis, the removal of the detergent will induce the self-assembly of the Rh-HDL nanoparticles.

  • Purification and Storage:

    • After dialysis, centrifuge the nanoparticle solution at a low speed (e.g., 500 x g for 10 minutes) to remove any large aggregates.

    • Collect the supernatant containing the Rh-HDL NPs.

    • Characterize the nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

    • Store the Rh-HDL NP solution at 4°C, protected from light. For long-term storage, -20°C is recommended.[10]

Protocol 2: Cellular Uptake of Rh-HDL NPs

This protocol provides a general workflow for assessing the cellular uptake of the synthesized Rh-HDL NPs using fluorescence microscopy and flow cytometry.

Materials:

  • Synthesized Rh-HDL NPs

  • Cell line of interest (e.g., macrophages, hepatocytes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Formaldehyde (B43269) or Paraformaldehyde (for fixing)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

  • Flow cytometer

  • 96-well plates (for microscopy) or 6-well plates (for flow cytometry)

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture plates (e.g., 96-well for microscopy, 6-well for flow cytometry) and allow them to adhere and grow overnight to reach 70-80% confluency.

  • Incubation with Rh-HDL NPs:

    • Prepare different concentrations of Rh-HDL NPs in complete cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the Rh-HDL NPs to the cells.

    • Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing and Fixing (for Microscopy):

    • After incubation, remove the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

    • Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells again with PBS.

    • Add a small volume of PBS to the wells and visualize the cells under a fluorescence microscope.

  • Sample Preparation for Flow Cytometry:

    • After incubation and washing (as in steps 3.1), detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS containing 2% Fetal Bovine Serum (FBS) to inactivate the trypsin.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in a suitable volume of PBS for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Microscopy: Acquire images using appropriate filter sets for DAPI (blue) and Rhodamine (red). The colocalization of the red fluorescence signal within the cell boundaries will indicate cellular uptake.

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer. Gate the cell population based on forward and side scatter and measure the rhodamine fluorescence intensity in the appropriate channel. The increase in fluorescence intensity compared to untreated control cells will quantify the cellular uptake of the Rh-HDL NPs.

Visualizations

Rh_HDL_NP_Synthesis_Workflow cluster_prep Lipid Film Preparation cluster_recon Nanoparticle Reconstitution cluster_char Purification & Characterization a Dissolve Lipids (DPPC, Cholesterol, Rh-DPPE) in Chloroform:Methanol b Rotary Evaporation to form Lipid Film a->b c Dry under Nitrogen and Vacuum b->c d Hydrate Film with Sodium Cholate Buffer c->d Hydration e Add ApoA-I Solution d->e f Dialysis against PBS (48-72h) e->f g Centrifuge to Remove Aggregates f->g Purification h Characterize by DLS (Size, PDI, Zeta Potential) g->h i Store at 4°C or -20°C h->i

Caption: Workflow for the synthesis of Rhodamine-HDL Nanoparticles.

Cellular_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_incubation Nanoparticle Incubation cluster_analysis Analysis A Seed Cells in Culture Plates B Incubate Overnight (70-80% Confluency) A->B C Treat Cells with Rh-HDL NPs B->C Treatment D Incubate for Desired Time C->D E Wash Cells with PBS D->E Post-Incubation F1 Fix and Stain (DAPI) E->F1 F2 Detach and Resuspend Cells E->F2 G1 Fluorescence Microscopy F1->G1 G2 Flow Cytometry Analysis F2->G2

Caption: Experimental workflow for cellular uptake studies of Rh-HDL NPs.

References

Application Notes and Protocols: 16:0 PDP PE as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid that serves as a versatile tool in the field of bioconjugation.[1] Its unique structure, comprising a lipid backbone and a reactive pyridyldithio group, enables the covalent attachment of thiol-containing molecules to lipid-based nanostructures such as liposomes and lipid nanoparticles (LNPs).[2][3] This technology is pivotal in the development of targeted drug delivery systems, diagnostic imaging agents, and novel biosensors.[2][4]

The core of this compound's functionality lies in the pyridyldithio group, which readily reacts with free sulfhydryl (thiol) groups via a thiol-disulfide exchange reaction.[5][6] This reaction is highly specific and proceeds efficiently under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules like peptides, proteins, and antibodies.[7][8] The resulting disulfide bond is stable under physiological conditions but can be cleaved in a reductive environment, such as that found within the cytoplasm of a cell, allowing for triggered release of the conjugated payload.[6][9]

These application notes provide a comprehensive overview of the use of this compound in bioconjugation, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying chemical principles and workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt)[1]
Abbreviation This compound[1]
CAS Number 474944-16-6[1]
Molecular Formula C45H80N2NaO9PS2[10]
Molecular Weight 911.2 g/mol [10]

Principles of this compound Bioconjugation

The bioconjugation strategy using this compound involves a two-step process:

  • Formation of Functionalized Lipid Bilayers: this compound is first incorporated into a lipid mixture to form liposomes or lipid nanoparticles. The hydrophobic dipalmitoyl chains of the molecule integrate into the lipid bilayer, leaving the hydrophilic headgroup with the reactive pyridyldithio moiety exposed on the surface.

  • Thiol-Disulfide Exchange Reaction: The functionalized liposomes are then incubated with a thiol-containing molecule of interest (e.g., a cysteine-containing peptide). A nucleophilic attack by the thiolate anion of the molecule onto the disulfide bond of the PDP group results in the formation of a new disulfide bond, covalently linking the molecule to the liposome (B1194612) surface. This reaction releases pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically to quantify the extent of the reaction.[5][6]

The following diagram illustrates the overall workflow of bioconjugation using this compound.

G cluster_0 Liposome Formulation cluster_1 Bioconjugation cluster_2 Purification Lipids Lipids Hydration Hydration & Sonication/Extrusion Lipids->Hydration 16_0_PDP_PE This compound 16_0_PDP_PE->Hydration Functionalized_Liposome PDP-Functionalized Liposome Hydration->Functionalized_Liposome Reaction Thiol-Disulfide Exchange Functionalized_Liposome->Reaction Thiol_Molecule Thiol-containing Molecule (R-SH) Thiol_Molecule->Reaction Bioconjugate Liposome-Molecule Conjugate Purification Size Exclusion Chromatography/ Dialysis Bioconjugate->Purification Purified_Conjugate Purified Bioconjugate Purification->Purified_Conjugate

Caption: Workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Formulation of PDP-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) functionalized with this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Cholesterol (optional, for membrane stability)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary lipid, this compound, and cholesterol (if used) in chloroform. A typical molar ratio is 55:1:44 (Primary Lipid:this compound:Cholesterol). The final concentration of this compound can be adjusted based on the desired surface density of the reactive groups.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid (e.g., 45-50 °C for DPPC).

    • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with the desired volume of hydration buffer (e.g., PBS, pH 7.4) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome suspension through the extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) with a defined size.

  • Storage:

    • Store the PDP-functionalized liposomes at 4 °C. For long-term storage, it is advisable to use them within a few days to a week.

Protocol 2: Bioconjugation of Thiol-Containing Molecules to PDP-Functionalized Liposomes

This protocol details the covalent attachment of a thiol-containing molecule to the surface of the prepared PDP-functionalized liposomes.

Materials:

  • PDP-functionalized liposomes (from Protocol 1)

  • Thiol-containing molecule (e.g., cysteine-terminated peptide)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Reducing agent (optional, for reducing disulfide bonds in the molecule to be conjugated, e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size exclusion chromatography column or dialysis cassette)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the reaction buffer.

    • If the molecule contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. TCEP is preferred over dithiothreitol (B142953) (DTT) as it does not contain a thiol group that could interfere with the conjugation reaction.

  • Conjugation Reaction:

    • Add the solution of the thiol-containing molecule to the PDP-functionalized liposome suspension. The molar ratio of the thiol molecule to PDP PE should be optimized, but a starting point of 1:1 to 5:1 can be used.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[5][6]

  • Quantification of Conjugation (Optional but Recommended):

    • To determine the amount of released pyridine-2-thione, centrifuge the liposome suspension to pellet the liposomes and measure the absorbance of the supernatant at 343 nm.

    • The concentration of pyridine-2-thione can be calculated using the Beer-Lambert law (ε at 343 nm = 8,080 M⁻¹cm⁻¹). This provides an estimate of the amount of conjugated molecule.

  • Quenching the Reaction:

    • To stop the reaction and cap any unreacted PDP groups, add an excess of a small thiol-containing molecule like L-cysteine. Incubate for another 30 minutes.

  • Purification of the Bioconjugate:

    • Remove the unreacted molecule, quenching reagent, and pyridine-2-thione from the liposome-conjugate suspension. This can be achieved by:

      • Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sephadex G-50 or Sepharose CL-4B) equilibrated with a suitable buffer. The larger liposome conjugates will elute in the void volume.

      • Dialysis: Dialyze the reaction mixture against a large volume of buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to retain the liposomes.

  • Characterization and Storage:

    • Characterize the final bioconjugate for size, zeta potential, and conjugation efficiency.

    • Store the purified bioconjugates at 4 °C.

Characterization of Bioconjugates

Thorough characterization is crucial to ensure the quality and functionality of the final bioconjugate.

ParameterMethodExpected Outcome
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Monodisperse population with the expected hydrodynamic diameter.
Zeta Potential Electrophoretic Light Scattering (ELS)Change in surface charge upon conjugation.
Conjugation Efficiency UV-Vis Spectroscopy, Fluorescence Spectroscopy (if the molecule is fluorescent), HPLCQuantification of the amount of molecule conjugated per liposome or per lipid.
Confirmation of Conjugation Mass Spectrometry (MS) after lipid extraction and analysis.Detection of the lipid-molecule conjugate mass.[11][12]
Stability DLS and leakage assays over time in relevant media (e.g., PBS, serum)Minimal changes in size and low leakage of encapsulated content.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction at the core of the this compound bioconjugation process.

G Liposome_PDP Liposome S-S-Py Reaction Thiol-Disulfide Exchange (pH 7.2-7.5) Liposome_PDP->Reaction Thiol_Molecule R-SH Thiol_Molecule->Reaction Liposome_Conjugate Liposome S-S-R Reaction->Liposome_Conjugate Byproduct Pyridine-2-thione Reaction->Byproduct

Caption: Thiol-disulfide exchange reaction mechanism.

Conclusion

This compound is a powerful and versatile lipid linker for the bioconjugation of thiol-containing molecules to the surface of liposomes and other lipid-based nanoparticles. The protocols and information provided herein offer a solid foundation for researchers to develop and characterize their own targeted delivery systems and functionalized nanomaterials. Successful application of this technology requires careful attention to experimental details, including lipid film preparation, hydration, and purification of the final conjugate, as well as thorough characterization to ensure the desired product attributes.

References

Application Notes and Protocols for Cleaving the Disulfide Bond in 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a functionalized phospholipid containing a cleavable disulfide bond. This feature makes it a valuable tool in various research and drug delivery applications. The ability to selectively cleave the disulfide bond allows for the controlled release of conjugated molecules or the modification of liposomal surfaces in response to a reducing environment, mimicking intracellular conditions.

This document provides detailed application notes and protocols for the cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Methods for Disulfide Bond Cleavage

The cleavage of the pyridyldithio group in this compound results in the formation of a free thiol group on the phosphoethanolamine headgroup and the release of pyridine-2-thione. This reaction is typically achieved through the use of reducing agents that break the sulfur-sulfur bond. The two most widely used reagents for this purpose are DTT and TCEP.

Dithiothreitol (DTT)

DTT, also known as Cleland's reagent, is a potent reducing agent widely used in biochemistry.[1][2] It reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. The reaction is driven to completion by the formation of a stable six-membered ring containing an internal disulfide bond.[3][4]

Mechanism of Action: The reduction of a disulfide bond by DTT involves two sequential thiol-disulfide exchange reactions.[3][5] The process begins with one of the thiol groups of DTT attacking the disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks the mixed disulfide, leading to the formation of a stable cyclic oxidized DTT and the release of the reduced target molecule with two free thiol groups.[1][4]

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a thiol-free reducing agent that is also highly effective at cleaving disulfide bonds.[6][7] It is often preferred over DTT due to its lack of odor, greater stability, and effectiveness over a broader pH range.[6][8]

Mechanism of Action: TCEP reduces disulfide bonds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] The phosphorus atom of TCEP, which has a lone pair of electrons, acts as a nucleophile and attacks one of the sulfur atoms in the disulfide bond.[9][11] This leads to the cleavage of the S-S bond and the formation of a phosphonium (B103445) thiolate intermediate. In an aqueous solution, this intermediate is hydrolyzed to form the stable TCEP oxide and two free thiol groups.[9][11]

Quantitative Data: Comparison of DTT and TCEP

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)References
Mechanism Thiol-disulfide exchangeNucleophilic substitution by phosphorus[3][9]
Optimal pH Range > 7.01.5 - 8.5[3][8]
Reaction Rate Generally fast at optimal pHGenerally faster than DTT, especially at pH < 8.0[12][13]
Stability Prone to air oxidation, especially in the presence of metal ionsMore stable to air oxidation, not affected by Ni2+[6][14]
Odor PungentOdorless[6][15]
Interference Can interfere with maleimide-based conjugationLess interference with maleimide (B117702) chemistry[13]
Byproducts Oxidized DTT (cyclic disulfide)TCEP oxide[3][9]

Experimental Protocols

The following protocols are generalized for the cleavage of the disulfide bond in this compound. Optimal conditions may vary depending on the specific application, such as whether the lipid is in solution, incorporated into liposomes, or part of a bioconjugate. It is recommended to perform a small-scale trial to determine the optimal reagent concentration and reaction time for your specific system.

Protocol 1: Cleavage of Disulfide Bond in this compound using DTT

Materials:

  • This compound solution or liposome (B1194612) suspension

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., Tris-HCl, HEPES) with a pH between 7.0 and 8.0

  • Microcentrifuge tubes or other suitable reaction vessels

Procedure:

  • Prepare DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in deionized water or a suitable buffer.

  • Prepare this compound Sample:

    • For this compound in solution: Dilute the lipid to the desired concentration in the reaction buffer.

    • For liposomes containing this compound: Resuspend the liposomes in the reaction buffer.

  • Reaction Setup:

    • Add the DTT stock solution to the this compound sample to a final concentration of 10-100 mM.[16] The molar excess of DTT over the disulfide bonds should be significant to ensure complete cleavage. A 10- to 100-fold molar excess is a good starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 4 hours.[16] The optimal time may need to be determined empirically. Gentle mixing during incubation can improve efficiency.

  • Monitoring the Reaction (Optional):

    • The cleavage of the pyridyldithio group releases pyridine-2-thione, which has a characteristic absorbance at 343 nm. The progress of the reaction can be monitored spectrophotometrically.

  • Removal of Excess DTT (Optional):

    • If the presence of DTT interferes with downstream applications, it can be removed by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration for liposomal preparations.

Protocol 2: Cleavage of Disulfide Bond in this compound using TCEP

Materials:

  • This compound solution or liposome suspension

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reaction buffer (e.g., PBS, Tris-HCl, HEPES) with a pH between 4.5 and 8.5

  • Microcentrifuge tubes or other suitable reaction vessels

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Note that TCEP solutions can be acidic, so the pH of the final reaction mixture should be checked and adjusted if necessary. TCEP is not stable in phosphate (B84403) buffers at neutral pH for extended periods, so for use in PBS, prepare the working solution immediately before use.[8][17]

  • Prepare this compound Sample:

    • For this compound in solution: Dilute the lipid to the desired concentration in the chosen reaction buffer.

    • For liposomes containing this compound: Resuspend the liposomes in the reaction buffer.

  • Reaction Setup:

    • Add the TCEP stock solution to the this compound sample to a final concentration of 5-50 mM.[12][18] A 10- to 50-fold molar excess of TCEP over the disulfide bonds is recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 5 to 60 minutes.[12] TCEP is generally faster than DTT. The optimal time should be determined for the specific system.

  • Monitoring the Reaction (Optional):

    • As with DTT, the release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm.

  • Removal of Excess TCEP (Optional):

    • While TCEP is less likely to interfere with subsequent thiol-reactive chemistry compared to DTT, its removal may still be necessary for certain applications. Removal can be achieved using the same methods as for DTT (dialysis, size-exclusion chromatography).

Visualizations

Signaling Pathway and Experimental Workflows

Disulfide_Cleavage_Workflow cluster_prep Sample Preparation cluster_reagent Reducing Agent Addition cluster_reaction Cleavage Reaction cluster_analysis Analysis & Purification start This compound (in solution or liposome) buffer Suspend/Dilute in Reaction Buffer start->buffer add_dtt Add DTT (10-100 mM) buffer->add_dtt DTT Method add_tcep Add TCEP (5-50 mM) buffer->add_tcep TCEP Method dtt_prep Prepare DTT Stock Solution dtt_prep->add_dtt tcep_prep Prepare TCEP Stock Solution tcep_prep->add_tcep incubate Incubate (RT or 37°C) add_dtt->incubate add_tcep->incubate monitor Monitor Reaction (A343 nm) incubate->monitor purify Remove Excess Reagent (Dialysis, SEC) monitor->purify product Cleaved this compound-SH + Pyridine-2-thione purify->product

Caption: Experimental workflow for disulfide bond cleavage in this compound.

Cleavage_Mechanism cluster_dtt DTT Mechanism cluster_tcep TCEP Mechanism dtt_start This compound-S-S-Py + DTT(SH)₂ dtt_intermediate Mixed Disulfide Intermediate (PE-S-S-DTT-SH) dtt_start->dtt_intermediate Thiol-Disulfide Exchange 1 dtt_product PE-SH + Py-SH + Oxidized DTT (cyclic) dtt_intermediate->dtt_product Thiol-Disulfide Exchange 2 tcep_start This compound-S-S-Py + TCEP tcep_intermediate Phosphonium Thiolate Intermediate tcep_start->tcep_intermediate Nucleophilic Attack tcep_product PE-SH + Py-SH + TCEP=O tcep_intermediate->tcep_product Hydrolysis

Caption: Reaction mechanisms for DTT and TCEP cleavage of disulfide bonds.

References

Application Notes and Protocols for Theranostic Nanoparticles Utilizing 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theranostic nanoparticles represent a paradigm shift in medicine, integrating diagnostic and therapeutic functionalities into a single nanoscale platform. This dual capability allows for simultaneous disease detection, targeted drug delivery, and real-time monitoring of therapeutic response, paving the way for personalized medicine.[1][2] A key component in the formulation of advanced liposomal theranostics is the functionalized phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE).

The unique structure of this compound, featuring a pyridyldithio moiety, provides a versatile handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via disulfide exchange or thiol-maleimide coupling reactions.[3] This allows for the creation of highly specific and "smart" nanoparticles that can be engineered to respond to the tumor microenvironment, such as the reductive conditions often found in cancer cells, to trigger drug release.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and characterization of this compound-based theranostic nanoparticles.

Key Features and Applications of this compound in Theranostics

The incorporation of this compound into liposomal formulations offers several distinct advantages for theranostic applications:

  • Targeted Drug Delivery: The PDP group serves as a reactive site for the conjugation of targeting ligands such as antibodies, peptides (e.g., RGD), or aptamers, enabling the nanoparticles to specifically recognize and bind to receptors overexpressed on cancer cells.[7][8] This active targeting strategy enhances the accumulation of the therapeutic payload at the tumor site, thereby increasing efficacy and reducing off-target toxicity.[7][9]

  • Stimuli-Responsive Drug Release: The disulfide bond within the PDP linker is susceptible to cleavage in the presence of reducing agents like glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cancer cells compared to the extracellular environment.[5] This redox-responsive property can be exploited to design "smart" nanoparticles that release their therapeutic cargo specifically upon internalization into target cells, further improving the therapeutic index.[4][5][6]

  • Multimodal Imaging: The versatile surface chemistry allows for the attachment of various imaging agents, including fluorescent dyes for optical imaging or chelating agents for radionuclides for PET/SPECT imaging.[10][11][12] This enables non-invasive, real-time visualization of nanoparticle biodistribution, tumor localization, and drug release kinetics.

  • Theranostic Platform: By co-encapsulating a therapeutic drug within the aqueous core or lipid bilayer and conjugating an imaging agent to the surface via this compound, a single nanoparticle can perform both diagnostic and therapeutic functions.[1][11]

Experimental Protocols

Protocol 1: Formulation of Theranostic Liposomes with Co-loaded Doxorubicin (B1662922) and a Near-Infrared (NIR) Dye

This protocol describes the preparation of theranostic liposomes containing the chemotherapeutic drug doxorubicin (DOX) and a lipophilic near-infrared (NIR) imaging dye, utilizing this compound for potential future surface functionalization.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Doxorubicin hydrochloride (DOX)

  • Lipophilic NIR dye (e.g., DiR)

  • Chloroform

  • Methanol

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • HEPES buffered saline (HBS), pH 7.4

  • Sepharose CL-4B column

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) at a desired molar ratio (e.g., 55:40:4:1).

    • If co-encapsulating a lipophilic NIR dye, add it to the lipid mixture at this stage.

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask. The hydration temperature should be kept above the phase transition temperature of the lipids.

    • Subject the resulting multilamellar vesicles (MLVs) to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion for Size Homogenization:

    • Extrude the MLV suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder maintained at a temperature above the lipid phase transition temperature. This will produce unilamellar liposomes with a uniform size distribution.

  • Creation of a Transmembrane pH Gradient:

    • Remove the external ammonium sulfate by gel filtration using a Sepharose CL-4B column pre-equilibrated with HEPES buffered saline (HBS) at pH 7.4. This process creates a pH gradient between the acidic interior (due to entrapped ammonium sulfate) and the neutral exterior of the liposomes.

  • Remote Loading of Doxorubicin:

    • Prepare a solution of doxorubicin hydrochloride in HBS.

    • Add the DOX solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes. The uncharged doxorubicin will diffuse across the lipid bilayer and become protonated and trapped in the acidic core of the liposomes.[10][13]

  • Purification:

    • Remove unencapsulated doxorubicin by passing the liposome suspension through another gel filtration column.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated doxorubicin and NIR dye using fluorescence spectroscopy after disrupting the liposomes with a detergent (e.g., 0.1% Triton X-100).

    • Calculate the encapsulation efficiency (EE%) and drug loading capacity (DLC%).

Protocol 2: Surface Modification of PDP PE-Containing Liposomes with a Targeting Peptide

This protocol details the conjugation of a thiol-containing targeting peptide (e.g., RGD peptide) to the surface of pre-formed this compound liposomes.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Thiol-containing RGD peptide

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds in the peptide)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2)

  • Size exclusion chromatography column (e.g., Sephadex G-75)

Procedure:

  • Peptide Preparation (if necessary):

    • If the peptide has formed disulfide dimers, dissolve it in the reaction buffer and treat with a 2-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

  • Conjugation Reaction:

    • Add the thiol-containing RGD peptide to the this compound liposome suspension at a desired molar ratio (e.g., 10:1 peptide to PDP-PE).

    • Incubate the reaction mixture at room temperature for 24 hours with gentle stirring. The thiol group on the peptide will react with the pyridyldithio group on the liposome surface, displacing the pyridine-2-thione and forming a stable disulfide linkage.

  • Purification:

    • Remove the unconjugated peptide by passing the reaction mixture through a size exclusion chromatography column. The larger liposomes will elute first, separated from the smaller peptide molecules.

  • Characterization:

    • Confirm the successful conjugation of the peptide by quantifying the amount of attached peptide using a suitable assay (e.g., BCA protein assay if the peptide is large enough, or by monitoring the release of pyridine-2-thione spectrophotometrically at 343 nm).

    • Re-characterize the size, PDI, and zeta potential of the functionalized liposomes using DLS.

Data Presentation

The physicochemical properties of theranostic nanoparticles are critical for their in vivo performance. The following tables provide examples of the types of quantitative data that should be collected and organized.

Table 1: Physicochemical Characterization of Theranostic Liposomes

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Unloaded Liposomes115 ± 50.12 ± 0.02-15.3 ± 1.2
DOX-NIR Dye Liposomes125 ± 60.15 ± 0.03-18.1 ± 1.5
RGD-Targeted DOX-NIR Dye Liposomes135 ± 70.18 ± 0.04-22.5 ± 1.8

Note: Data are hypothetical and for illustrative purposes.

Table 2: Drug and Dye Loading Characteristics

FormulationDOX Encapsulation Efficiency (%)DOX Loading Capacity (%)NIR Dye Encapsulation Efficiency (%)
DOX-NIR Dye Liposomes> 90~10~85
RGD-Targeted DOX-NIR Dye Liposomes> 90~9.5~83

Note: Data are hypothetical and for illustrative purposes.

Table 3: In Vitro Drug Release Kinetics

FormulationRelease at pH 7.4 (24h)Release at pH 5.5 (24h)Release at pH 7.4 + 10 mM GSH (24h)
DOX-NIR Dye Liposomes~15%~25%~60%
RGD-Targeted DOX-NIR Dye Liposomes~14%~24%~58%

Note: Data are hypothetical and for illustrative purposes, demonstrating stimuli-responsive release.

Visualization of Workflows and Pathways

Experimental Workflow for Theranostic Nanoparticle Synthesis

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_func Surface Functionalization cluster_char Characterization A Lipid Dissolution (DPPC, Cholesterol, DSPE-PEG, This compound, NIR Dye) B Thin Film Hydration A->B C Hydration with Ammonium Sulfate B->C D Freeze-Thaw Cycles C->D E Extrusion D->E F Create pH Gradient (Gel Filtration) E->F G Remote Loading of DOX F->G H Purification G->H I Conjugation with Targeting Peptide (RGD) H->I J Purification I->J K Size, PDI, Zeta Potential (DLS) J->K L Encapsulation Efficiency (Spectroscopy) J->L M In Vitro Drug Release J->M

Caption: Workflow for the synthesis and characterization of targeted theranostic liposomes.

Proposed Signaling Pathway for Targeted Theranostic Nanoparticle Action

G cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm Receptor Overexpressed Receptor (e.g., Integrin αvβ3) Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Drug Doxorubicin Endosome->Drug Endosomal Escape & Reductive Release (GSH) GSH Glutathione (GSH) Nucleus Nucleus Drug->Nucleus Intercalation into DNA Apoptosis Apoptosis Nucleus->Apoptosis Induction of Cell Death NP Targeted Theranostic Nanoparticle (RGD-Liposome) NP->Receptor Binding

Caption: Targeted nanoparticle binding, internalization, and drug-induced apoptosis.

Conclusion

The use of this compound is a powerful strategy for the development of sophisticated theranostic nanoparticles. Its unique chemical properties enable the creation of targeted, stimuli-responsive systems that can enhance the efficacy of cancer therapy while providing real-time diagnostic feedback. The protocols and data presented here provide a framework for researchers to design and evaluate their own this compound-based theranostic platforms. Further optimization of lipid composition, targeting ligands, and drug/imaging agent combinations will continue to advance this promising field of nanomedicine.

References

Application Notes and Protocols for In Vivo Studies with 16:0 PDP PE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (B1166683) (OxPLs) are a class of lipid molecules generated under conditions of oxidative stress and are increasingly recognized as important mediators in a variety of physiological and pathological processes, including inflammation, immunity, and atherosclerosis.[1][2] Among these, 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) is a functionalized phospholipid that can be incorporated into lipid-based drug delivery systems such as liposomes and nanoparticles. Its unique properties make it a valuable tool for researchers studying the in vivo effects of oxidized lipids and for developing targeted therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the experimental design of in vivo studies using this compound formulations. The focus is on leveraging these formulations to investigate their potential therapeutic effects in inflammatory disease models.

Data Presentation: Efficacy of HDL-like Nanoparticles Containing this compound

While specific in vivo quantitative data for this compound formulations are limited in publicly available literature, in vitro studies have demonstrated their potential anti-inflammatory effects. The following table summarizes the in vitro efficacy of High-Density Lipoprotein (HDL)-like nanoparticles incorporating this compound in modulating the inflammatory response to Lipopolysaccharide (LPS).

Formulation ComponentTarget PathwayIn Vitro ModelReadoutResultReference
This compound , Cardiolipin, 18:2 PGTLR4 SignalingLPS-stimulated reporter cellsNF-κB/AP-1 activitySignificant decrease in signaling[3][4]

This table illustrates the potential of this compound-containing nanoparticles to mitigate inflammatory signaling. Further in vivo studies are warranted to establish dose-response relationships and pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate])

  • Chloroform

  • Methanol

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solution. A suggested molar ratio is DPPC:Cholesterol:this compound of 55:40:5.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C.

    • Gradually reduce the pressure to evaporate the organic solvent until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile, pyrogen-free PBS (pH 7.4) by adding the buffer to the flask and gently rotating it above the lipid transition temperature.

    • This process will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and pass it through the extruder to another syringe.

    • Repeat this extrusion process 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • The concentration of phospholipids can be determined using a phosphate (B84403) assay.

Protocol 2: In Vivo Evaluation of this compound Formulations in a Murine Model of Endotoxemia

This protocol outlines an experimental design to assess the anti-inflammatory efficacy of this compound-containing liposomes in a lipopolysaccharide (LPS)-induced endotoxemia mouse model.[5][6]

Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups (n=8-10 mice per group):

  • Control: Intravenous (i.v.) injection of sterile PBS.

  • LPS Only: Intraperitoneal (i.p.) injection of LPS (10 mg/kg).[7]

  • LPS + Control Liposomes: i.v. injection of liposomes without this compound, followed by i.p. injection of LPS.

  • LPS + this compound Liposomes (Low Dose): i.v. injection of this compound liposomes (e.g., 5 mg/kg lipid dose), followed by i.p. injection of LPS.

  • LPS + this compound Liposomes (High Dose): i.v. injection of this compound liposomes (e.g., 20 mg/kg lipid dose), followed by i.p. injection of LPS.

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer the respective liposome (B1194612) formulations or PBS via tail vein injection.

  • After 1 hour, induce endotoxemia by i.p. injection of LPS (10 mg/kg).

  • Monitor the mice for signs of endotoxic shock.

  • At 6 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.

  • Euthanize the mice and harvest tissues (e.g., lungs, liver) for histopathological analysis and measurement of inflammatory markers.

Endpoint Analysis:

  • Cytokine Levels: Measure the plasma concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

  • Histopathology: Perform H&E staining on lung and liver sections to assess tissue damage and inflammatory cell infiltration.

  • Gene Expression: Analyze the mRNA expression of inflammatory genes in tissues using RT-qPCR.

Mandatory Visualizations

G cluster_formulation Formulation and Administration cluster_in_vivo In Vivo Model cluster_analysis Endpoint Analysis prep Liposome Preparation (Thin-film Hydration & Extrusion) char Characterization (DLS: Size, PDI, Zeta) prep->char admin Intravenous Administration to Mouse Model char->admin lps LPS Challenge (i.p. injection) admin->lps sampling Blood & Tissue Sampling (e.g., 6 hours post-LPS) lps->sampling elisa Cytokine Analysis (ELISA) sampling->elisa histo Histopathology (H&E) sampling->histo qpcr Gene Expression (RT-qPCR) sampling->qpcr G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates PDP_PE This compound Formulation PDP_PE->TLR4 Inhibits SR Scavenger Receptor (e.g., SR-BI, CD36) PDP_PE->SR Binds NRF2_inactive Keap1-Nrf2 PDP_PE->NRF2_inactive May activate NFkB NF-κB Activation MyD88->NFkB Gene_inflam Inflammatory Gene Transcription NFkB->Gene_inflam Translocates & Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NRF2_active Nrf2 NRF2_inactive->NRF2_active Dissociates ARE Antioxidant Response Element (ARE) Transcription NRF2_active->ARE Translocates & Induces Gene_inflam->Cytokines Leads to

References

Revolutionizing Membrane Studies: A Guide to Incorporating 16:0 PDP PE and Plasmalogens in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular biology and drug development, understanding the nuanced dynamics of lipid bilayers is paramount. Two classes of lipids, the functionalized phospholipid 16:0 PDP PE and the unique ether-linked plasmalogens, offer powerful tools for researchers to probe membrane structure, function, and interactions. This comprehensive application note provides detailed protocols and quantitative data for incorporating these lipids into model membranes, enabling advanced studies in membrane biophysics, drug delivery, and cell signaling.

Part 1: this compound - A Versatile Tool for Surface Functionalization of Lipid Bilayers

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound) is a specialized phospholipid designed for the covalent attachment of thiol-containing molecules, such as proteins and peptides, to the surface of lipid bilayers. Its unique headgroup contains a pyridyldithio moiety that can readily react with a free sulfhydryl group via a disulfide exchange reaction, forming a stable disulfide bond. This functionality makes it an invaluable tool for creating targeted drug delivery systems, biosensors, and for studying protein-membrane interactions.

Quantitative Data Summary: Impact of Functionalized Lipids on Bilayer Properties

The incorporation of lipids with large, functionalized headgroups can influence the biophysical properties of the lipid bilayer. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the general effects observed with the introduction of headgroup-modified polyethylene (B3416737) glycol (PEG)-conjugated lipids, which are structurally analogous in terms of creating a functionalized, sterically bulky surface.

PropertyEffect of Incorporating Functionalized PE LipidsTechnique
Phase Transition Temperature (Tm) Can cause a slight decrease or broadening of the main phase transition.Differential Scanning Calorimetry (DSC)
Membrane Fluidity May increase fluidity in the gel phase and decrease fluidity in the liquid crystalline phase.Fluorescence Anisotropy
Bilayer Thickness The lipid core thickness may remain largely unchanged, but the overall effective thickness, including the functionalized layer, increases significantly.Small-Angle X-ray Scattering (SAXS), Neutron Reflection
Area per Lipid Can lead to a slight increase in the area per lipid molecule to accommodate the bulky headgroup.Molecular Dynamics (MD) Simulations, X-ray Diffraction
Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC:Cholesterol:this compound at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipid.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a lipid extruder. This process generates LUVs with a more uniform size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The concentration of the incorporated this compound can be quantified by measuring the release of pyridine-2-thione upon reduction with Dithiothreitol (DTT) at 343 nm.

Protocol 2: Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol outlines the direct coupling of a peptide with a free cysteine residue to the surface of pre-formed this compound-containing liposomes.

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Thiol-containing peptide

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to separate unreacted peptide from liposomes.

Methodology:

  • Reaction Setup:

    • Mix the this compound-liposomes with the thiol-containing peptide in the reaction buffer. A typical molar ratio of accessible PDP-PE to peptide is 1:1 to 1:5.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification:

    • Separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation by techniques such as SDS-PAGE (if the peptide is large enough) or by measuring the decrease in the absorbance of pyridine-2-thione.

Visualization of Experimental Workflow

experimental_workflow_pdp_pe cluster_prep Liposome (B1194612) Preparation cluster_conj Peptide Conjugation a Dissolve Lipids (DPPC, Cholesterol, this compound) in Chloroform b Form Thin Lipid Film (Rotary Evaporation) a->b c Hydrate with Buffer (Formation of MLVs) b->c d Extrusion (100 nm membrane) c->d e Characterize Liposomes (DLS) d->e f Mix PDP-PE Liposomes with Thiol-Peptide e->f Prepared Liposomes g Incubate (Room Temperature, 2-4h) f->g h Purify Conjugate (Size-Exclusion Chromatography) g->h i Characterize Conjugate (SDS-PAGE) h->i

Workflow for this compound liposome preparation and conjugation.

Part 2: Plasmalogens - Unveiling Their Role in Membrane Structure and Signaling

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are abundant in the nervous, immune, and cardiovascular systems and play crucial roles as endogenous antioxidants and modulators of membrane dynamics and cell signaling.[1] Incorporating plasmalogens into model membranes allows for the investigation of their impact on bilayer properties and their involvement in various cellular processes.

Quantitative Data Summary: Biophysical Effects of Plasmalogens on Lipid Bilayers

The presence of the vinyl-ether linkage in plasmalogens leads to distinct biophysical properties compared to their diacyl counterparts.

PropertyEffect of Incorporating PlasmalogensTechniqueReference
Bilayer Thickness Increased thickness (~0.2 nm)Molecular Dynamics (MD) Simulations[2]
Area per Lipid Decreased area per lipid moleculeMD Simulations, X-ray Diffuse Scattering[2][3]
Lipid Chain Order Increased order of both sn-1 and sn-2 acyl chainsMD Simulations, NMR[2][3]
Membrane Fluidity Increased rigidity (more ordered)MD Simulations, Fluorescence Anisotropy[2][4]
Phase Transition Lower bilayer to hexagonal phase transition temperatureDifferential Scanning Calorimetry (DSC)[5]
Experimental Protocols

Protocol 3: Preparation of Plasmalogen-Containing Liposomes

This protocol is similar to the standard liposome preparation method, with special care taken to prevent oxidation of the labile vinyl-ether bond.

Materials:

  • Primary phospholipid (e.g., POPC)

  • Ethanolamine (B43304) plasmalogen (e.g., 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (deoxygenated)

  • Hydration buffer (deoxygenated)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Lipid Film Formation:

    • Handle all solvents and lipids under an inert gas atmosphere to minimize oxidation.

    • Dissolve the lipids in deoxygenated chloroform in a round-bottom flask.

    • Create a thin lipid film by rotary evaporation.

    • Dry the film under high vacuum.

  • Hydration and Extrusion:

    • Hydrate the film with deoxygenated buffer.

    • Proceed with freeze-thaw cycles and extrusion as described in Protocol 1.

Protocol 4: Assessing the Impact of Plasmalogens on Membrane Fluidity

This protocol uses fluorescence anisotropy to measure changes in membrane fluidity upon incorporation of plasmalogens.

Materials:

  • Plasmalogen-containing and control liposomes

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Fluorometer with polarization filters

Methodology:

  • Probe Incorporation:

    • Incubate the liposome suspensions with the DPH probe in the dark.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy of the DPH-labeled liposomes at a constant temperature.

    • An increase in fluorescence anisotropy indicates a decrease in membrane fluidity (i.e., a more ordered membrane).[4]

Plasmalogens in Cell Signaling: The AKT Pathway

Recent studies have highlighted the role of plasmalogens in cell survival signaling pathways, such as the AKT pathway. Plasmalogens are enriched in lipid rafts, which are signaling platforms in the plasma membrane.[6] By modulating the membrane environment of these rafts, plasmalogens can influence the activity of key signaling proteins. It has been shown that plasmalogen supplementation can lead to the phosphorylation and activation of AKT, a crucial kinase that promotes cell survival and inhibits apoptosis.[6][7]

Visualization of the Plasmalogen-Mediated AKT Signaling Pathway

akt_signaling_pathway cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol plasmalogen Plasmalogens rtk Receptor Tyrosine Kinase (RTK) plasmalogen->rtk Modulates Environment pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt_cyto AKT pip3->akt_cyto Recruits akt_mem AKT pdk1->akt_mem Phosphorylates (Activates) apoptosis Apoptosis akt_mem->apoptosis Inhibits survival Cell Survival & Proliferation akt_mem->survival Promotes akt_cyto->akt_mem growth_factor Growth Factor growth_factor->rtk Binds

Plasmalogen influence on the AKT cell survival pathway.

Conclusion

The strategic incorporation of this compound and plasmalogens into lipid bilayers provides researchers with sophisticated tools to explore complex biological questions. This compound enables the precise engineering of membrane surfaces for targeted applications, while the study of plasmalogen-containing membranes offers critical insights into their protective and signaling roles in cellular health and disease. The protocols and data presented herein serve as a foundational guide for scientists and drug development professionals aiming to harness the potential of these powerful lipid molecules in their research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 16:0 PDP PE in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) in your research and drug delivery formulations. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this functionalized lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a phospholipid where a pyridyldithio (PDP) group is attached to the phosphoethanolamine headgroup. This functional group allows for the covalent attachment of thiol-containing molecules, such as antibodies or peptides, to the surface of lipid-based nanoparticles like liposomes.[1][2] The key feature of the PDP group is its disulfide bond, which can be cleaved under reducing conditions, such as those found inside cells, enabling the release of the conjugated molecule.[1]

Primary applications of this compound include:

  • Targeted Drug Delivery: Conjugating targeting ligands (antibodies, peptides) to the surface of liposomes to direct them to specific cells or tissues.[1][2]

  • Stimuli-Responsive Release: The disulfide bond in the PDP linker can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells, leading to the release of a conjugated drug or targeting ligand.

  • Bioconjugation: Attaching various molecules to lipid bilayers for diagnostic and research applications.

Q2: What is a typical molar ratio for incorporating this compound into a liposomal formulation?

A2: The optimal molar percentage of this compound can vary depending on the specific application, the nature of the molecule to be conjugated, and the overall lipid composition. However, a common starting point for functionalized lipids is in the range of 1-5 mol% of the total lipid composition.[3][4] One study suggests a ligand to active lipid (PDP PE) molar ratio of 1:10 for antibody conjugation.[5] It is crucial to optimize this concentration for each specific formulation to achieve the desired level of surface functionalization without compromising the stability of the nanoparticle.[3]

Q3: How can I prevent aggregation of my liposomes after conjugating a protein or antibody to this compound?

A3: Aggregation is a common issue when conjugating large molecules like proteins to the surface of liposomes. This can be caused by intermolecular cross-linking or changes in the surface properties of the vesicles. Here are some strategies to prevent aggregation:

  • Incorporate PEGylated Lipids: Including a poly(ethylene glycol)-lipid conjugate (e.g., DSPE-PEG) in your formulation can create a hydrophilic barrier on the liposome (B1194612) surface, providing steric hindrance that prevents aggregation.[6] A balance must be struck, as too much PEG can interfere with the conjugation reaction. Optimal concentrations are often found to be around 2 mol% for PEG2000 or 0.8 mol% for PEG5000.[7]

  • Control Molar Ratio of this compound: Using an excessively high concentration of this compound can lead to a high density of conjugated protein on the surface, increasing the likelihood of cross-linking between liposomes. Start with a low molar percentage (e.g., 1 mol%) and incrementally increase it if higher conjugation efficiency is needed.

  • Optimize Conjugation Reaction Conditions: Factors such as pH, buffer composition, and the ratio of protein to liposomes can all influence aggregation. It is advisable to perform the conjugation reaction at a neutral pH (6.5-7.5).[8]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency of Thiolated Molecules to this compound Liposomes
Possible Cause Troubleshooting Step
Inefficient reduction of PDP group Prior to conjugation with a maleimide-modified molecule, the pyridyldithio group on the this compound needs to be reduced to a free thiol. Use a sufficient concentration of a reducing agent like dithiothreitol (B142953) (DTT). A liposome-PDP to DTT molar ratio of 1:250 has been suggested.[8] Ensure the DTT is fresh and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.
Hydrolysis of maleimide (B117702) group on the protein/peptide The maleimide group is susceptible to hydrolysis, especially at higher pH. Prepare the maleimide-activated molecule immediately before the conjugation reaction and perform the reaction at a pH between 6.5 and 7.5.
Steric hindrance from other liposome components If your formulation includes a high concentration of PEGylated lipids with long PEG chains, they may sterically hinder the access of the molecule to the PDP group. Consider using a shorter PEG chain or a lower concentration of the PEGylated lipid.
Incorrect quantification of reactive sites Only about half of the this compound molecules will have their reactive group facing the outer surface of the liposome.[5] Account for this when calculating the amount of protein or peptide to add for the conjugation reaction.
Problem 2: Aggregation and Instability of Liposomes During or After Formulation
Possible Cause Troubleshooting Step
Insufficient electrostatic repulsion If the overall surface charge of your liposomes is close to neutral, they may be prone to aggregation. Incorporating a small percentage (5-10 mol%) of a charged lipid like DOPG (negative) or DOTAP (positive) can increase the zeta potential and improve stability. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[9]
High ionic strength of the buffer High salt concentrations can screen the surface charge of the liposomes, leading to aggregation.[9] Use a buffer with a lower ionic strength if aggregation is observed.
Lipid composition leading to poor hydration Lipids like phosphatidylethanolamine (B1630911) (PE) can have poor hydration properties and a tendency to aggregate, especially at concentrations above 60 mol%.[10] Ensure your formulation has a balanced composition that promotes good hydration.
Formation of inter-liposomal disulfide bonds If the reduced thiol groups on the PDP-PE are not fully reacted during conjugation, they can potentially form disulfide bonds with other liposomes, leading to aggregation. After the conjugation reaction, consider capping any remaining free thiols with a small, thiol-reactive molecule.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Liposome_Preparation cluster_prep Lipid Film Formation cluster_hydration Hydration and Sizing cluster_characterization Characterization A Dissolve Lipids in Organic Solvent B Evaporate Solvent to Form Thin Film A->B C Hydrate Film with Aqueous Buffer B->C D Extrude to Homogenize Size C->D E Dynamic Light Scattering (Size, PDI) D->E F Zeta Potential Measurement D->F G Quantify Lipid Concentration D->G

Caption: General workflow for quantifying this compound in a liposomal formulation.

Procedure Outline:

  • Prepare a Standard Curve: Create a series of solutions with known concentrations of this compound in the mobile phase to be used for HPLC.

  • Sample Preparation: Disrupt the liposome sample (e.g., by adding a suitable organic solvent) to release the lipids. Dilute the sample in the mobile phase to a concentration that falls within the range of the standard curve.

  • HPLC Analysis: a. Inject the standards and the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column) and detector. b. Develop a gradient elution method that effectively separates the different lipid components of your formulation.

  • Data Analysis: a. Identify the peak corresponding to this compound based on its retention time from the standard injections. b. Integrate the peak area for the this compound in both the standards and the sample. c. Construct a standard curve by plotting the peak area versus the concentration of the standards. d. Use the standard curve to determine the concentration of this compound in your liposome sample.

Data Summary

The following table summarizes typical molar ratios of functionalized lipids used in nanoparticle formulations, providing a reference for starting your optimization.

Functionalized Lipid Molar Ratio (mol%) in Formulation Application Reference
PDP-PE~1%Antibody Conjugation[5]
DSPE-PEG(2000) PDPSubstituted for a portion of PEG-lipid at a 1:4 molar ratioFunctionalized Nanoparticles[4]
MPB-PE1%Protein Conjugation[7]
Functionalized PEG-Lipids1-10%Stealth Liposomes and Protein Conjugation[11]
Biotinyl-Cap PE0.2-10%Avidin (B1170675) Binding[12]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions and optimal concentrations may vary depending on the specific application and materials used. It is essential to perform thorough characterization and optimization for each unique formulation.

References

Technical Support Center: Storage and Handling of 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], is a functionalized phospholipid. It contains two saturated 16-carbon fatty acid chains (palmitic acid), a phosphoethanolamine headgroup, and a pyridyldithio (PDP) moiety. This PDP group allows for the covalent attachment of molecules containing a free sulfhydryl (-SH) group through a disulfide exchange reaction. It is commonly used in the preparation of liposomes and nanoparticles for drug delivery and as an imaging tool.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are:

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lysophospholipids and free fatty acids. This process is accelerated by the presence of water and non-neutral pH.

  • Oxidation: Although the fatty acid chains of this compound are saturated and thus less susceptible to oxidation than unsaturated fatty acids, the PDP moiety and other components of a formulation can be sensitive to reactive oxygen species (ROS).

  • Thiol-Disulfide Exchange: The pyridyldithio group is reactive towards free thiols. While this is its intended function for conjugation, unwanted reactions can occur if reducing agents are present during storage.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored at -20°C or below in a tightly sealed container, protected from light.[1][3] It is often shipped on dry ice to maintain this low temperature.[1] When stored as a powder under these conditions, it is expected to be stable for at least one year.[1]

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store it in solution for a short time, use a high-purity, anhydrous organic solvent such as chloroform (B151607) or methanol. It is crucial to minimize exposure to moisture and air. For aqueous-based formulations like liposomes, storage at 2-8°C is recommended for short-term use, but long-term storage should be at -20°C or -80°C.

Q5: How can I prevent oxidation of this compound?

A5: To prevent oxidation, it is important to handle the lipid under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution. Using degassed solvents can also help. The inclusion of antioxidants, such as alpha-tocopherol (B171835) (Vitamin E) in the lipid formulation or butylated hydroxytoluene (BHT) in organic solvents, can also mitigate oxidative damage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor conjugation efficiency Degradation of the PDP group.- Confirm the integrity of this compound using analytical methods like TLC or LC-MS before use.- Ensure that no reducing agents are present in your buffers or other reagents that come into contact with the lipid prior to conjugation.- Store the lipid under recommended conditions (-20°C, dry, protected from light).
Formation of unexpected byproducts in liposome (B1194612) formulation Hydrolysis of the ester bonds.- Prepare liposomes using buffers with a neutral pH.- Minimize the time the lipid is in an aqueous environment at room temperature.- For long-term storage of liposomes, consider lyophilization or storage at -80°C.
Changes in liposome size or lamellarity over time Lipid degradation leading to altered membrane properties.- Assess the purity of the this compound before formulation.- Optimize storage conditions for the liposomes (temperature, pH).- Include membrane stabilizers like cholesterol in the formulation.
Visible precipitation or cloudiness in a stored solution Aggregation or precipitation due to poor solubility or degradation.- Ensure the solvent is appropriate and of high purity.- If stored in an organic solvent, ensure it is anhydrous.- Briefly sonicate the solution to attempt redissolving, but if it persists, the lipid may be degraded and should be re-evaluated for purity.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides general guidelines for the expected stability of similar phospholipids (B1166683) under various storage conditions. The stability is defined as the time until a significant amount of degradation (e.g., >10%) is observed.

Storage Condition Form Expected Stability Primary Degradation Concerns
-80°CPowder> 1 yearMinimal
-20°CPowder≥ 1 year[4]Minimal
4°CPowderWeeks to MonthsHydrolysis (if moisture is present)
Room TemperaturePowderDays to WeeksHydrolysis, Oxidation
-20°CIn anhydrous chloroformMonthsMinimal if truly anhydrous and oxygen-free
4°CIn aqueous buffer (liposomes)Days to a few weeksHydrolysis
Room TemperatureIn aqueous buffer (liposomes)Hours to DaysHydrolysis

Experimental Protocols

Protocol for Assessing the Stability of this compound by Thin-Layer Chromatography (TLC)

This protocol allows for a qualitative assessment of hydrolysis, a primary degradation pathway.

Materials:

  • This compound samples stored under different conditions

  • TLC plates (silica gel 60)

  • Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Iodine vapor or a phosphorus-specific stain (e.g., molybdenum blue spray reagent)

  • TLC developing chamber

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC developing chamber by adding the developing solvent to a depth of about 0.5-1 cm and lining the chamber with filter paper saturated with the solvent. Allow the chamber to equilibrate for at least 30 minutes.

  • Dissolve the this compound samples in a small amount of chloroform or a suitable organic solvent.

  • Using a capillary tube, carefully spot a small amount of each sample onto the baseline of the TLC plate. Also, spot a fresh, undegraded standard of this compound as a control.

  • Place the TLC plate in the developing chamber and allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Place the dried plate in a chamber containing iodine crystals or spray with a phosphorus-specific stain to visualize the lipid spots.

  • Interpretation:

    • Intact this compound will appear as a single spot.

    • Hydrolysis products, such as lysophosphatidylethanolamine, will appear as separate spots with a lower Rf value (closer to the baseline). The presence and intensity of these additional spots indicate the extent of degradation.

Visualizations

degradation_pathway 16_0_PDP_PE This compound Hydrolysis Hydrolysis (Water, pH extremes) 16_0_PDP_PE->Hydrolysis Oxidation Oxidation (ROS) 16_0_PDP_PE->Oxidation Thiol_Exchange Thiol-Disulfide Exchange (Reducing Agents) 16_0_PDP_PE->Thiol_Exchange Lyso_PE Lysophosphatidylethanolamine Hydrolysis->Lyso_PE Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid Oxidized_Lipid Oxidized PDP PE Oxidation->Oxidized_Lipid Reduced_PDP Reduced PDP PE Thiol_Exchange->Reduced_PDP

Caption: Degradation pathways of this compound.

troubleshooting_workflow Start Experiment Failure (e.g., low conjugation) Check_Storage Review Storage Conditions (-20°C, dry, dark?) Start->Check_Storage Purity_Analysis Assess this compound Purity (TLC, LC-MS) Check_Storage->Purity_Analysis Degradation_Suspected Degradation Likely Purity_Analysis->Degradation_Suspected Degradation products found No_Degradation Lipid is Intact Purity_Analysis->No_Degradation Single pure compound Reagent_Check Check for Contaminating Reducing Agents/Water Optimize_Protocol Optimize Experimental Protocol (e.g., buffer conditions) Reagent_Check->Optimize_Protocol Order_New Order Fresh this compound Degradation_Suspected->Order_New No_Degradation->Reagent_Check

Caption: Troubleshooting workflow for this compound related issues.

storage_stability_relationship High_Stability High Stability Moderate_Stability Moderate Stability Low_Stability Low Stability Low_Temp Low Temp (-20°C to -80°C) Low_Temp->High_Stability Dry_Inert Dry/Inert Atmosphere Dry_Inert->High_Stability Aqueous_RT Aqueous/ Room Temp Aqueous_RT->Low_Stability Light_Exposure Light Exposure Light_Exposure->Low_Stability

Caption: Relationship between storage conditions and stability.

References

Technical Support Center: Optimizing Encapsulation with 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 16:0 Pyridyldithiopropionyl-Phosphatidylethanolamine (16:0 PDP PE) to enhance encapsulation efficiency in liposomal and nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve encapsulation?

A1: this compound is a functionalized phospholipid featuring a pyridyldithiopropionyl (PDP) headgroup attached to a phosphatidylethanolamine (B1630911) (PE) lipid with two 16-carbon saturated acyl chains.[1] The PDP group is thiol-reactive, allowing for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, or antibodies, to the surface of liposomes or nanoparticles. While its primary role is for surface functionalization, the incorporation of this compound into the lipid bilayer can also influence the physicochemical properties of the formulation, which may indirectly affect the encapsulation of therapeutic agents.

Q2: Can the inclusion of this compound negatively impact my encapsulation efficiency?

A2: The introduction of a functionalized lipid like this compound can alter the packing of the lipid bilayer. This may lead to changes in membrane fluidity and permeability, which could potentially decrease the encapsulation of certain drugs, particularly small hydrophilic molecules. It is crucial to optimize the molar ratio of this compound in your formulation.

Q3: What is the typical molar percentage of this compound that should be used in a liposome (B1194612) formulation?

A3: The optimal molar percentage of this compound can vary depending on the specific application (e.g., the nature of the molecule to be conjugated and the drug to be encapsulated). However, studies involving maleimide-functionalized lipids (which have a similar reactive group) often use a low molar percentage, typically in the range of 0.3 mol% to 5 mol%.[2][3] It is recommended to start with a low concentration and perform optimization studies.

Q4: How does the stability of the PDP group affect my experiments?

A4: The PDP group is susceptible to hydrolysis, which can reduce its reactivity with thiol groups. This is a critical consideration if you are using this compound for surface conjugation. The rate of hydrolysis is pH-dependent and increases in alkaline conditions.[4] For experiments focused solely on encapsulation, the stability of the PDP group is less critical, but significant hydrolysis could potentially alter the surface charge and stability of the formulation.

Q5: What is the difference between the pre-insertion and post-insertion methods for incorporating this compound?

A5: The pre-insertion method involves including this compound with the other lipids during the initial formulation process. This method is straightforward but can expose the reactive PDP group to harsh conditions, potentially leading to hydrolysis.[5][6] The post-insertion method involves preparing the liposomes first and then incubating them with micelles containing this compound, allowing the functionalized lipid to insert into the existing bilayer. This method can better preserve the activity of the reactive group.[5][6]

Troubleshooting Guide: Low Encapsulation Efficiency

This guide provides a structured approach to diagnosing and resolving common issues related to low encapsulation efficiency when using this compound in your formulations.

Problem 1: Low Encapsulation of Hydrophilic Drugs
Possible Cause Suggested Solution
Increased Membrane Permeability: The incorporation of this compound may disrupt the tight packing of the lipid bilayer, allowing the hydrophilic drug to leak out.- Optimize Lipid Composition: Increase the proportion of lipids with high phase transition temperatures (e.g., DSPC) to create a more rigid membrane. - Incorporate Cholesterol: Cholesterol is known to increase the packing of lipid bilayers and reduce the permeability of liposomal membranes.[4][7][8] Systematically vary the cholesterol concentration (e.g., 30-50 mol%).
Suboptimal Hydration/Formation Method: The chosen method may not be suitable for efficient encapsulation of your specific drug.- Modify Hydration Buffer: Ensure the hydration buffer has an appropriate pH and ionic strength to maximize the solubility and stability of the drug. - Explore Different Preparation Methods: Methods like reverse-phase evaporation or ethanol (B145695) injection can sometimes yield higher encapsulation efficiencies for hydrophilic compounds compared to simple film hydration.[9][10]
Incorrect Drug-to-Lipid Ratio: The concentration of the drug may exceed the carrying capacity of the liposomes.- Perform a Drug-to-Lipid Ratio Optimization: Systematically vary the drug-to-lipid ratio to find the optimal concentration for maximum encapsulation.[11]
Problem 2: Low Encapsulation of Hydrophobic Drugs
Possible Cause Suggested Solution
Competition for Bilayer Space: The bulky headgroup of this compound might sterically hinder the incorporation of the hydrophobic drug into the lipid bilayer.- Reduce this compound Concentration: Lower the molar percentage of this compound to the minimum required for your application. - Optimize Lipid Composition: Ensure the primary phospholipids (B1166683) used are compatible with your hydrophobic drug. The choice of lipid can significantly affect the loading of lipophilic drugs.[12]
Drug Precipitation during Formulation: The hydrophobic drug may not be fully solubilized in the organic solvent or may precipitate during the removal of the solvent.- Ensure Complete Solubilization: Confirm that your hydrophobic drug is fully dissolved in the organic solvent along with the lipids before film formation. - Optimize Solvent Evaporation: Slow and controlled evaporation of the organic solvent can help prevent drug precipitation.
Inappropriate Formulation pH: The charge of the drug can influence its interaction with the lipid bilayer.- Adjust pH of Aqueous Phase: For ionizable hydrophobic drugs, adjusting the pH of the hydration buffer can influence their partitioning into the lipid bilayer.
Problem 3: Formulation Instability (Aggregation or Fusion)
Possible Cause Suggested Solution
Changes in Surface Charge: The incorporation of this compound can alter the zeta potential of the liposomes, potentially leading to instability.- Measure Zeta Potential: Characterize the surface charge of your formulation. - Include Charged Lipids: The addition of a small percentage of charged lipids (e.g., DPPG for negative charge or DOTAP for positive charge) can increase electrostatic repulsion between particles and improve stability.[13]
Hydrolysis of PDP Group: The hydrolysis of the PDP group can lead to changes in the liposome surface properties over time.- Control pH: Maintain a pH between 6.5 and 7.5 during formulation and storage to minimize hydrolysis of the maleimide-like group.[5][6] - Use Freshly Prepared Formulations: Whenever possible, use the liposome formulations shortly after preparation.

Quantitative Data Summary

The following table summarizes the impact of lipid composition on the encapsulation efficiency (EE) of various drugs in liposomal formulations, including those with maleimide-functionalized lipids. This data is compiled from multiple studies to provide a general reference.

Formulation Composition (molar ratio)DrugDrug TypeEncapsulation Efficiency (%)Reference(s)
GGLG/Cholesterol/PEG-DSPE/Maleimide-PEG-Glu2C18 (5:5:0.03:0.03)DoxorubicinHydrophilicNot significantly altered by maleimide[2]
DSPC/Cholesterol/DSPE-PEG-MaleimideDoxorubicinHydrophilic~98%[14][15][16]
POPC/Cholesterol/DSPE-PEG (varying cholesterol)Tetrahydrocannabinol (THC)Hydrophobic72-88%[4]
DMPC/Cholesterol (70:30)AtenololHydrophilic~90%[7][17]
DMPC/Cholesterol (70:30)QuinineHydrophobic~88%[7][17]
Cationic Liposomes (DSPC:Chol:DOTAP) with FTBovine Serum Albumin (BSA)Protein~7.2%[18]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion (for Hydrophilic Drug Encapsulation)

This protocol is a standard method for preparing liposomes encapsulating a water-soluble drug.

  • Lipid Film Formation:

    • Dissolve the desired lipids, including this compound and cholesterol, in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture) in a round-bottom flask.[9][10]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[19]

  • Hydration:

    • Prepare a solution of the hydrophilic drug in an appropriate aqueous buffer (e.g., PBS).

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.

    • Add the warm hydration buffer to the lipid film and hydrate (B1144303) for 1-2 hours with gentle agitation (e.g., vortexing or using a bath sonicator) to form multilamellar vesicles (MLVs).[9][10]

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.[19]

    • Perform at least 11 passes through the membrane to ensure a narrow size distribution. The extrusion should be performed at a temperature above the Tc of the lipids.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.[20]

Protocol 2: Liposome Preparation for Hydrophobic Drug Encapsulation

This protocol is adapted for the encapsulation of drugs that are soluble in organic solvents.

  • Lipid and Drug Co-dissolution:

    • In a round-bottom flask, dissolve the lipids (including this compound and cholesterol) and the hydrophobic drug in a suitable organic solvent.[12][21]

  • Film Formation:

    • Create a thin film of the lipid-drug mixture by removing the organic solvent using a rotary evaporator.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid-drug film with an aqueous buffer (without the drug) following the same procedure as in Protocol 1.

    • Extrude the resulting liposome suspension as described in Protocol 1 to achieve the desired vesicle size.

  • Purification:

    • Separate the liposomes from any unencapsulated, precipitated drug by centrifugation.[20]

Protocol 3: Determination of Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of encapsulated drug.

  • Separation of Free Drug from Liposomes:

    • Separate the unencapsulated (free) drug from the liposome suspension using methods such as:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.[20]

      • Centrifugation: Pellet the liposomes by ultracentrifugation. The supernatant will contain the free drug. This method is simpler but may be less effective for smaller liposomes.[20]

      • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free drug.[20]

  • Quantification of Free and Total Drug:

    • Free Drug: Measure the concentration of the drug in the fractions collected from SEC, the supernatant from centrifugation, or the dialysis buffer using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

    • Total Drug: To measure the total drug concentration, disrupt a known volume of the unpurified liposome suspension by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.[20][22] Then, measure the drug concentration.

  • Calculation of Encapsulation Efficiency (EE%):

    • Calculate the EE% using the following formula:

      EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Signaling Pathways and Experimental Workflows

Troubleshooting_Encapsulation_Efficiency start Low Encapsulation Efficiency with this compound drug_type Identify Drug Type start->drug_type stability_issue Formulation Instability (Aggregation)? start->stability_issue hydrophilic Hydrophilic Drug drug_type->hydrophilic Hydrophilic hydrophobic Hydrophobic Drug drug_type->hydrophobic Hydrophobic hydrophilic_cause1 Increased Membrane Permeability? hydrophilic->hydrophilic_cause1 hydrophobic_cause1 Competition for Bilayer Space? hydrophobic->hydrophobic_cause1 hydrophilic_solution1 Optimize Lipid Composition: - Increase high Tc lipids - Add/Vary Cholesterol (30-50 mol%) hydrophilic_cause1->hydrophilic_solution1 Yes hydrophilic_cause2 Suboptimal Hydration Method? hydrophilic_cause1->hydrophilic_cause2 No hydrophilic_solution2 Modify Hydration Buffer (pH, Ionic Strength) Explore alternative methods (REV, Ethanol Injection) hydrophilic_cause2->hydrophilic_solution2 Yes hydrophilic_cause3 Incorrect Drug:Lipid Ratio? hydrophilic_cause2->hydrophilic_cause3 No hydrophilic_solution3 Perform Drug:Lipid Ratio Optimization hydrophilic_cause3->hydrophilic_solution3 Yes hydrophobic_solution1 Reduce this compound concentration Optimize primary phospholipid hydrophobic_cause1->hydrophobic_solution1 Yes hydrophobic_cause2 Drug Precipitation? hydrophobic_cause1->hydrophobic_cause2 No hydrophobic_solution2 Ensure complete solubilization in organic phase Optimize solvent evaporation rate hydrophobic_cause2->hydrophobic_solution2 Yes stability_cause1 Altered Surface Charge? stability_issue->stability_cause1 stability_solution1 Measure Zeta Potential Incorporate charged lipids stability_cause1->stability_solution1 Yes stability_cause2 PDP Group Hydrolysis? stability_cause1->stability_cause2 No stability_solution2 Control pH (6.5-7.5) Use freshly prepared formulation stability_cause2->stability_solution2 Yes

Caption: Troubleshooting workflow for low encapsulation efficiency.

References

Technical Support Center: Protocol Refinement for Consistent Nanoparticle Size with 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent nanoparticle size using 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE). The following information is synthesized from established principles of lipid nanoparticle formulation and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in nanoparticle formulation?

A1: this compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], is a functionalized lipid with a head group modified with a pyridyldithio moiety.[1] This functional group allows for the conjugation of thiol-containing molecules, such as peptides or targeting ligands, to the surface of nanoparticles.[2][3] It has been utilized in the synthesis of high-density lipoprotein (HDL)-like nanoparticles for applications in drug delivery and imaging.[1][4][5]

Q2: What are the key factors that influence the size of lipid nanoparticles (LNPs)?

A2: The size of LNPs is a critical attribute that affects their stability, drug release profile, biodistribution, and cellular uptake.[6][7] The primary factors influencing LNP size can be categorized as formulation parameters and process parameters.

  • Formulation Parameters:

    • Lipid Composition: The molar ratio of different lipids, including structural lipids (e.g., DSPC), cholesterol, and PEGylated lipids, significantly impacts particle size.[8][9]

    • Lipid Concentration: Higher lipid concentrations can lead to the formation of larger particles.[10]

    • PEG-Lipid Concentration: The inclusion of PEGylated lipids helps to stabilize nanoparticles and prevent aggregation, often resulting in smaller and more uniform particles.[10]

    • Aqueous Phase: The pH and ionic strength of the buffer used for hydration can influence lipid packing and particle size.[9]

  • Process Parameters:

    • Preparation Method: Common methods include thin-film hydration followed by sonication or extrusion, and microfluidics. Each method has specific parameters that control particle size.[8][11]

    • Flow Rate (Microfluidics): In microfluidic systems, higher total flow rates and flow rate ratios between the lipid and aqueous phases generally result in smaller nanoparticles due to more rapid and efficient mixing.[9][10]

    • Sonication: The duration and power of sonication can reduce the size of multilamellar vesicles (MLVs) to form smaller unilamellar vesicles (SUVs).

    • Extrusion: Passing the lipid suspension through polycarbonate membranes with defined pore sizes is a common method to control and homogenize nanoparticle size.[8]

    • Temperature: The temperature during hydration and processing should be above the phase transition temperature (Tc) of the lipids to ensure proper lipid mobility and vesicle formation.[12]

Q3: What is a desirable size range and polydispersity index (PDI) for nanoparticles in drug delivery?

A3: For many therapeutic applications, a nanoparticle size range of 50 to 200 nanometers (nm) is considered optimal as it can lead to prolonged circulation time in the bloodstream.[7] The polydispersity index (PDI) is a measure of the uniformity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable, indicating a narrow and consistent size distribution, which is crucial for predictable performance.[7][13]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Nanoparticle size is too large Formulation: - High lipid concentration. - Insufficient PEG-lipid. - Inappropriate lipid ratios (e.g., low cholesterol).[8]Formulation: - Decrease the total lipid concentration. - Increase the molar percentage of PEGylated lipid. - Optimize the molar ratio of cholesterol and other lipids.[8]
Process: - Inadequate energy input during size reduction (sonication/extrusion). - Low flow rate ratio in microfluidics.[9] - Hydration temperature below lipid Tc.Process: - Increase sonication time or power. - Use an extruder with a smaller pore size membrane. - Increase the flow rate ratio (aqueous to solvent) in the microfluidic system.[9] - Ensure the hydration buffer is heated above the Tc of all lipid components.[8]
High Polydispersity Index (PDI) Formulation: - Lipid miscibility issues. - Aggregation of nanoparticles.Formulation: - Ensure all lipids are fully dissolved in the organic solvent. - Increase the concentration of PEG-lipid to enhance stability.[10]
Process: - Uneven lipid film during preparation.[8] - Insufficient mixing or homogenization. - Inconsistent sonication.Process: - Ensure a thin, uniform lipid film is formed before hydration.[8] - Increase the number of extrusion cycles. - Use a probe sonicator for more consistent energy delivery.
Inconsistent batch-to-batch results Process: - Variations in manual mixing steps. - Fluctuations in temperature. - Inconsistent timing of process steps.Process: - Standardize all manual procedures; consider automated systems like microfluidics for better reproducibility.[11] - Precisely control the temperature throughout the process. - Maintain consistent timing for hydration, sonication, and extrusion.

Experimental Protocols

Recommended Starting Protocol: Thin-Film Hydration Followed by Extrusion

This protocol is a standard method for preparing liposomes and can be adapted for nanoparticles containing this compound.

1. Lipid Film Preparation:

  • Dissolve this compound and other lipids (e.g., DSPC, cholesterol, DSPE-PEG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio might be 50:40:8:2 (DSPC:Cholesterol:this compound:DSPE-PEG), but this should be optimized.
  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, even lipid film on the inner surface of the flask.
  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]

2. Hydration:

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the highest phase transition temperature of the constituent lipids.[8]
  • This process forms multilamellar vesicles (MLVs).

3. Size Reduction (Extrusion):

  • Load the MLV suspension into an extruder pre-heated to the same temperature as the hydration buffer.
  • Extrude the suspension by passing it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
  • Perform an odd number of passes (e.g., 11-21) to ensure the entire sample passes through the membrane the same number of times.

4. Characterization:

  • Measure the nanoparticle size and PDI using Dynamic Light Scattering (DLS).[14][15]
  • Further characterization can include measuring the zeta potential and assessing encapsulation efficiency if a drug is loaded.

Alternative Protocol: Microfluidic Synthesis

Microfluidics offers a highly reproducible method for nanoparticle synthesis.

1. Solution Preparation:

  • Prepare a lipid solution by dissolving this compound and other lipids in a water-miscible organic solvent like ethanol.
  • Prepare an aqueous solution containing the appropriate buffer.

2. Microfluidic Mixing:

  • Use a microfluidic mixing device (e.g., a staggered herringbone micromixer).
  • Pump the lipid and aqueous solutions through separate inlets into the microfluidic chip at defined flow rates.
  • The rapid mixing of the two streams induces nanoprecipitation, forming nanoparticles.

3. Purification:

  • Dialyze the resulting nanoparticle suspension against the aqueous buffer to remove the organic solvent.

4. Characterization:

  • Characterize the nanoparticles for size, PDI, and other relevant parameters as described above.

Visualizations

ExperimentalWorkflow_ThinFilm cluster_prep Lipid Film Preparation cluster_form Nanoparticle Formation cluster_char Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate extrude Extrusion hydrate->extrude dls DLS Analysis (Size & PDI) extrude->dls

Caption: Thin-Film Hydration and Extrusion Workflow.

ExperimentalWorkflow_Microfluidics cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_post Post-Processing lipid_sol Lipid Solution (in Ethanol) mix Microfluidic Mixing lipid_sol->mix aq_sol Aqueous Buffer aq_sol->mix purify Purification (e.g., Dialysis) mix->purify char Characterization (DLS) purify->char

Caption: Microfluidic Synthesis Workflow.

TroubleshootingLogic cluster_size Issue: Size cluster_solutions Potential Solutions start Inconsistent Nanoparticle Size large_size Size Too Large? start->large_size pdi_high PDI Too High? start->pdi_high sol_large Decrease Lipid Conc. Increase Extrusion Passes Increase Flow Rate Ratio large_size->sol_large Yes sol_pdi Increase PEG-Lipid Ensure Thin Film Optimize Mixing pdi_high->sol_pdi Yes

Caption: Troubleshooting Logic for Inconsistent Size.

References

Technical Support Center: 16:0 PDP PE (DPPE) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine or DPPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), is a phospholipid with two 16-carbon saturated fatty acid chains. It is a critical component in various biological and pharmaceutical applications, including the formation of lipid bilayers in model membranes, liposomes, and lipid nanoparticles (LNPs) for drug and nucleic acid delivery.[1][2] Proper solubilization is the foundational step for the successful formulation of these systems, ensuring a homogenous mixture of lipids and the desired nanoparticle characteristics.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. Chlorinated solvents and mixtures with alcohols are commonly used. Due to its amphipathic nature, with a polar head group and long non-polar acyl chains, its solubility can be limited in highly polar solvents. For instance, it is only slightly soluble in methanol (B129727) and poorly soluble in DMSO.[3][4] Dichloromethane and chloroform (B151607), often in combination with methanol, are effective solvents.[5]

Q3: Can I dissolve this compound directly in aqueous buffers?

A3: No, this compound is not readily soluble in aqueous buffers due to its hydrophobic acyl chains. To incorporate it into an aqueous system, it must first be dissolved in an organic solvent, which is then typically removed by evaporation to form a thin lipid film. This film is subsequently hydrated with the aqueous buffer to form liposomes or other lipid assemblies.

Q4: What causes this compound to aggregate, and how can I prevent it?

A4: Aggregation of this compound can occur due to its high transition temperature and the strong intermolecular hydrogen bonding between the ethanolamine (B43304) headgroups.[6] This can make it difficult to achieve a uniform suspension during hydration. To prevent aggregation, it is crucial to hydrate (B1144303) the lipid film at a temperature above its phase transition temperature (Tm), which is approximately 63°C. Sonication or extrusion can also be employed to break up aggregates and form unilamellar vesicles.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen organic solvent.
  • Possible Cause 1: Inappropriate solvent selection.

    • Solution: Ensure you are using a suitable organic solvent. Chloroform or a mixture of chloroform and methanol (e.g., 2:1 or 9:1 v/v) is generally effective. Dichloromethane is also a good alternative.[5] For applications like lipid nanoparticle formulation, ethanol (B145695) can be used, but may require heating.

  • Possible Cause 2: Insufficient solvent volume.

    • Solution: Increase the volume of the solvent to ensure the concentration of this compound is below its solubility limit in that solvent.

  • Possible Cause 3: Low temperature.

    • Solution: Gently warm the solvent to aid dissolution. For instance, when using ethanol for lipid nanoparticle formulations, heating to 60-65°C can be necessary for complete solubilization.[7]

  • Possible Cause 4: Poor lipid quality.

    • Solution: Ensure the this compound is of high purity and has been stored correctly at -20°C to prevent degradation.

Issue 2: The this compound solution is cloudy or contains visible particles.
  • Possible Cause 1: Incomplete dissolution.

    • Solution: Vortex or sonicate the solution to ensure complete dissolution. If using a solvent like ethanol, gentle heating in a water bath can help. For example, sonicating a DOPE (a similar phosphoethanolamine) solution in a heated bath at 60°C can improve solubility.[8]

  • Possible Cause 2: Presence of impurities or degradation products.

    • Solution: Use high-purity solvents and fresh this compound. If the lipid has been stored for an extended period or improperly, it may have degraded.

  • Possible Cause 3: Precipitation upon standing.

    • Solution: Some lipids, like cholesterol which is often used with DPPE, can precipitate out of solution if cooled.[7] Keep the solution warm (>37°C) if necessary.

Issue 3: The hydrated lipid film forms clumps and does not disperse evenly in the aqueous buffer.
  • Possible Cause 1: Hydration temperature is too low.

    • Solution: The hydration buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of this compound (~63°C). The hydration process should also be carried out at this elevated temperature.

  • Possible Cause 2: Inadequate agitation during hydration.

    • Solution: Vortex the mixture vigorously during the addition of the aqueous buffer and intermittently during the hydration period to facilitate the formation of a homogenous suspension of multilamellar vesicles.

  • Possible Cause 3: The lipid film is too thick.

    • Solution: When preparing the lipid film, ensure it is thin and evenly distributed over a large surface area of the flask. This can be achieved by slowly rotating the flask during solvent evaporation.

Data Presentation

Table 1: Solubility of this compound (DPPE) in Various Solvents

SolventSolubilityNotes
Chloroform~3 mg/mL[6]Commonly used for initial stock solution preparation.
MethanolSlightly soluble[4]Often used in combination with chloroform.
DichloromethaneSolubleA suitable alternative to chloroform.[5]
Dichloromethane/Methanol (8:2)SolubleRecommended for some derivatized PEs.[5]
EthanolLimited solubility, improved with heating[7][8]Frequently used as the organic phase in lipid nanoparticle synthesis.
Dimethylformamide (DMF)SolubleA polar aprotic solvent that can be used.
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (practically insoluble)[3]Not a recommended solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Chloroform
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean glass vial.

  • Solvent Addition: Add the appropriate volume of chloroform to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 1 mL of chloroform to 1 mg of lipid).

  • Dissolution: Cap the vial and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution in a tightly sealed glass vial at -20°C. Before use, allow the solution to warm to room temperature.

Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method
  • Lipid Mixture Preparation: In a round-bottom flask, add the desired amounts of this compound and other lipids from their respective stock solutions in an organic solvent (e.g., chloroform).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the aqueous buffer (e.g., PBS) to a temperature above the highest transition temperature of the lipids in the mixture (for this compound, >63°C).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by vortexing or manual swirling to hydrate the lipid film. This will form a milky suspension of multilamellar vesicles (MLVs). Allow the mixture to hydrate for 30-60 minutes at the elevated temperature.

  • Size Reduction (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Maintain the temperature above the lipid Tm during sonication.

    • Extrusion: To produce large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid Tm.

Visualizations

experimental_workflow_LNP cluster_organic Organic Phase Preparation cluster_mixing LNP Formulation cluster_purification Purification & Final Formulation start Weigh this compound & other lipids dissolve Dissolve in Ethanol (with heating if necessary) start->dissolve mix Rapid Mixing (e.g., Microfluidic Device) dissolve->mix Lipid Solution rna Prepare mRNA in Aqueous Buffer (e.g., Citrate) rna->mix mRNA Solution lnp Self-assembly into Lipid Nanoparticles (LNPs) mix->lnp dialysis Dialysis against PBS (pH 7.4) lnp->dialysis sterilize Sterile Filtration (0.22 µm filter) dialysis->sterilize final_lnp Final LNP Product sterilize->final_lnp

Caption: Experimental workflow for the formulation of lipid nanoparticles (LNPs) using this compound.

troubleshooting_logic cluster_organic In Organic Solvent cluster_sol_org Solutions cluster_aqueous During Aqueous Hydration cluster_sol_aq Solutions start Issue: This compound Solubility Problem q_dissolve Does not dissolve or a cloudy solution forms? start->q_dissolve Initial Dissolution q_hydrate Forms clumps and does not disperse? start->q_hydrate Hydration Step sol_solvent Check solvent choice (Chloroform, DCM/MeOH) q_dissolve->sol_solvent Yes sol_heat Gently warm or sonicate sol_solvent->sol_heat sol_conc Increase solvent volume sol_heat->sol_conc sol_temp Hydrate above Tm (>63°C) q_hydrate->sol_temp Yes sol_agitate Vigorous vortexing sol_temp->sol_agitate sol_film Ensure a thin lipid film sol_agitate->sol_film

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Overcoming Instability of 16:0 PDP PE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE)-containing liposomes. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the stability and successful application of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomes?

A1: this compound is a functionalized phospholipid where a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) lipid is modified with a pyridyldithiopropionate (PDP) group. The dipalmitoyl (16:0) acyl chains provide a relatively rigid and stable lipid bilayer. The PDP group is crucial for bioconjugation, as its terminal pyridyldithio group can react with sulfhydryl (-SH) groups on molecules like antibodies, peptides, or drugs, forming a stable disulfide bond. This allows for the targeted delivery of liposomal cargo.

Q2: What are the primary causes of instability in this compound-containing liposomes?

A2: Instability in these liposomes can arise from several factors:

  • Hydrolysis: The ester bonds in the phospholipid backbone are susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of lysolipids that can destabilize the bilayer.[1]

  • Aggregation and Fusion: Liposomes can aggregate and fuse, leading to changes in size distribution and leakage of encapsulated contents. This can be influenced by factors like surface charge, temperature, and the presence of certain ions.

  • Cleavage of the PDP Linker: The disulfide bond in the PDP linker is sensitive to reducing agents. Premature cleavage can lead to the detachment of conjugated molecules. The stability of the linker is also pH-dependent.

  • Oxidation: Although less common with saturated lipids like 16:0 DPPE, oxidation can still be a concern, particularly if other unsaturated lipids are included in the formulation.

Q3: How can I improve the stability of my this compound-containing liposomes?

A3: Several strategies can be employed to enhance stability:

  • Inclusion of Cholesterol: Cholesterol is a well-known membrane stabilizer that modulates bilayer fluidity and reduces permeability, thereby minimizing leakage.[2] A common molar ratio is 2:1 phospholipid to cholesterol.[3]

  • PEGylation: Incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) can create a hydrophilic layer on the liposome (B1194612) surface. This "stealth" coating reduces aggregation and opsonization (uptake by the immune system), prolonging circulation time.[4]

  • Control of pH and Temperature: Maintaining a pH around 6.5-7.4 is generally optimal for minimizing hydrolysis.[5] Storing liposomes at temperatures below their phase transition temperature (Tm) can improve stability, but freezing should be avoided unless cryoprotectants are used.[1]

  • Use of Antioxidants: If oxidation is a concern, adding antioxidants like alpha-tocopherol (B171835) can be beneficial.[6]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization in the presence of cryoprotectants like trehalose (B1683222) or sucrose (B13894) can significantly improve stability by removing water, which is a key factor in hydrolysis.[7][8]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency
Possible Cause Troubleshooting Steps
Suboptimal hydration of the lipid film Ensure the hydration buffer is pre-warmed to a temperature above the phase transition temperature (Tm) of all lipids in the formulation. For this compound (based on DPPC), the Tm is around 41°C. Hydrating at 50-60°C is recommended. Extend the hydration time and include gentle agitation (vortexing) to ensure the entire lipid film is hydrated.[9]
Incorrect pH or ionic strength of the hydration buffer The pH of the buffer can influence the charge of the drug and the lipid headgroups, affecting encapsulation. Optimize the pH of the hydration buffer based on the properties of the drug being encapsulated.
Drug precipitation during encapsulation Ensure the drug is fully dissolved in the hydration buffer at the desired concentration before adding it to the lipid film.
Liposome size and lamellarity Smaller unilamellar vesicles (SUVs) generally have lower encapsulation efficiencies for hydrophilic drugs compared to larger multilamellar vesicles (MLVs). If high encapsulation is critical, consider using methods that produce MLVs or optimize the lipid concentration.
Problem 2: Liposome Aggregation and Increased Polydispersity Index (PDI)
Possible Cause Troubleshooting Steps
Insufficient surface charge The inclusion of a small percentage of a charged lipid (e.g., DPPG for negative charge) can increase electrostatic repulsion between liposomes, preventing aggregation. A zeta potential greater than ±30 mV generally indicates good colloidal stability.
High concentration of liposomes High concentrations can increase the frequency of collisions and subsequent aggregation. Dilute the liposome suspension if aggregation is observed.
Storage at inappropriate temperatures Storing liposomes near their phase transition temperature can increase membrane fluidity and the likelihood of fusion upon collision. Store at a stable temperature, typically refrigerated (4°C).
Presence of divalent cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with negatively charged lipids and induce aggregation.[] If their presence is unavoidable, consider increasing the surface charge or PEGylation of the liposomes.
Inefficient extrusion Ensure the extruder is assembled correctly and that the membrane is not torn. Passing the liposomes through the extruder an odd number of times (e.g., 11 or 21) ensures the final product is collected on the opposite side from where it was loaded.
Problem 3: Low Conjugation Efficiency to the PDP Linker
Possible Cause Troubleshooting Steps
Inactive sulfhydryl group on the molecule to be conjugated Ensure the sulfhydryl group on your protein, peptide, or drug is free and active. If necessary, reduce any existing disulfide bonds using a mild reducing agent like DTT or TCEP, followed by removal of the reducing agent before conjugation.
Hydrolysis or inactivation of the PDP group The PDP group is most reactive at a pH range of 7.0-8.0.[11] Ensure your conjugation buffer is within this range. Prepare PDP-containing liposomes fresh and use them promptly for conjugation.
Steric hindrance If the PDP group is not easily accessible, conjugation efficiency will be low. If using PEGylated liposomes, ensure the PDP group is at the distal end of the PEG chain.
Incorrect molar ratio of reactants Optimize the molar ratio of the molecule to be conjugated to the accessible PDP groups on the liposome surface. A 1:10 molar ratio of ligand to active lipid is a common starting point.[1]
Presence of interfering substances Buffers containing primary amines (like Tris) can react with some crosslinkers. Ensure your buffers are compatible with your conjugation chemistry.[11]
Problem 4: Premature Cleavage of the PDP Linker and Drug Release
Possible Cause Troubleshooting Steps
Presence of reducing agents in the formulation or environment The disulfide bond in the PDP linker is susceptible to cleavage by reducing agents. Ensure all buffers and reagents are free from reducing agents unless cleavage is intended.
Inappropriate pH during storage or use The stability of the disulfide bond can be pH-dependent. Store conjugated liposomes in a buffer with a neutral pH (around 7.0).
Instability of the liposome bilayer leading to drug leakage If the liposome itself is unstable, the encapsulated drug will leak regardless of linker stability. Refer to the troubleshooting sections on encapsulation efficiency and aggregation to ensure a stable liposomal formulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of liposomes, which can be used as a reference for formulating stable this compound-containing liposomes.

Table 1: Effect of Cholesterol on Drug Retention in Liposomes

Phospholipid CompositionCholesterol (mol%)Storage Temperature (°C)Drug Retention after 48h (%)
DPPC037~60%
DPPC2137>85%[12]
DSPC2137>85%[12]
DMPC2137<55%[12]

Note: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) has the same acyl chains as this compound. DSPC has longer saturated chains, and DMPC has shorter saturated chains.

Table 2: General Stability of Liposomes Under Different Storage Conditions

Storage ConditionObservationRecommendation
Refrigerated (4-8°C)Minimal hydrolysis and leakage for up to 5-7 days for LUVs.[1]Recommended for short-term storage.
Frozen (-20°C or below)Can cause vesicle fracture and leakage.Avoid unless cryoprotectants are used.[1]
Lyophilized (with cryoprotectant)Significantly improved long-term stability.Recommended for long-term storage.[13][14][15]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under vacuum at a temperature above the Tm of the lipids (e.g., 50-60°C) until a thin, uniform lipid film is formed. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration: a. Pre-warm the hydration buffer to the same temperature used for film formation. b. Add the warm buffer to the flask containing the lipid film. c. Hydrate the lipid film for 1-2 hours with intermittent gentle agitation (e.g., vortexing) to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Equilibrate the extruder to the hydration temperature. c. Load the MLV suspension into one of the syringes. d. Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). e. The resulting suspension contains unilamellar vesicles (LUVs) of a relatively uniform size.

  • Characterization: a. Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. The zeta potential can be measured to assess surface charge and colloidal stability.

Protocol 2: Conjugation of a Thiolated Antibody to this compound-Containing Liposomes

This protocol outlines the steps for conjugating a sulfhydryl-containing antibody to the surface of pre-formed PDP-liposomes.

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Thiolated antibody (or antibody to be thiolated)

  • Conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.0-7.5)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B) for purification

Procedure:

  • Preparation of Thiolated Antibody (if necessary): a. If your antibody does not have a free sulfhydryl group, it can be thiolated using a reagent like Traut's Reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent. Follow the manufacturer's protocol for the chosen reagent. b. Remove the excess thiolation or reducing agent by dialysis or using a desalting column.

  • Conjugation Reaction: a. Add the thiolated antibody to the this compound-containing liposome suspension in the conjugation buffer. A typical starting molar ratio is 1:10 antibody to accessible PDP-PE. b. Incubate the reaction mixture at room temperature for several hours to overnight with gentle stirring, protected from light. The reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfhydryl groups.[1]

  • Purification of Immunoliposomes: a. Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated antibody by size-exclusion chromatography. Liposomes will elute in the void volume. b. Collect the fractions containing the immunoliposomes.

  • Characterization: a. Confirm the presence of the conjugated antibody using a protein assay (e.g., BCA or Bradford assay). b. Characterize the size and PDI of the immunoliposomes by DLS to ensure they have not aggregated.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conjugation Bioconjugation cluster_char Characterization a Lipid Dissolution (DPPC, Cholesterol, this compound) b Thin-Film Formation (Rotary Evaporation) a->b c Hydration (Buffer, >Tm) b->c d Extrusion (Size Homogenization) c->d f Conjugation Reaction (pH 7-8) d->f e Thiolated Molecule (Antibody, Peptide, etc.) e->f g Purification (Size-Exclusion Chromatography) h DLS (Size, PDI) g->h i Zeta Potential g->i j Conjugation Efficiency g->j

Caption: Experimental workflow for the preparation and characterization of this compound-conjugated liposomes.

stability_factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors center Liposome Stability hydrolysis Hydrolysis center->hydrolysis aggregation Aggregation/Fusion center->aggregation cleavage Linker Cleavage center->cleavage oxidation Oxidation center->oxidation temp High Temperature center->temp wrong_ph Extreme pH center->wrong_ph cholesterol Cholesterol Inclusion cholesterol->center peg PEGylation peg->center storage Optimal Storage (4°C, Lyophilized) storage->center ph Neutral pH (6.5-7.4) ph->center antioxidants Antioxidants antioxidants->center

Caption: Factors influencing the stability of this compound-containing liposomes.

References

troubleshooting low yield in 16:0 PDP PE conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in 16:0 PDP PE conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

A1: The conjugation reaction relies on a thiol-disulfide exchange. The pyridyldithiopropionate (PDP) group on the head of the 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE) lipid reacts with a free sulfhydryl (thiol) group on the molecule you wish to conjugate (e.g., a protein, peptide, or drug). This reaction forms a stable disulfide bond, linking your molecule to the lipid. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically to follow the reaction progress.

Q2: What are the two main strategies for using this compound for conjugation?

A2: There are two primary methods for conjugation with PDP-functionalized lipids:

  • Method A (Thiol-Disulfide Exchange): This is a direct reaction where the PDP group on the liposome (B1194612) reacts with a thiol-containing molecule.

  • Method B (Maleimide-Thiol Chemistry): In this approach, the disulfide bond in the PDP group is first reduced using a reducing agent like dithiothreitol (B142953) (DTT) to expose a free thiol group on the liposome surface. This thiolated liposome is then reacted with a maleimide-functionalized molecule to form a stable thioether bond.

Q3: What is the optimal pH for a this compound conjugation reaction?

A3: The optimal pH for the thiol-disulfide exchange reaction is between 6.5 and 7.5.[1] In this pH range, the thiol group of your molecule is sufficiently nucleophilic to attack the disulfide bond of the PDP group, while minimizing side reactions like the hydrolysis of maleimide (B117702) groups (if using Method B) and the reaction of primary amines.

Q4: Can the long saturated acyl chains of this compound cause problems?

A4: Yes, the 16:0 (dipalmitoyl) acyl chains are long and saturated, which can lead to a rigid and tightly packed lipid bilayer. This can cause steric hindrance, potentially reducing the accessibility of the PDP group on the liposome surface to bulky molecules, which in turn can lead to lower conjugation efficiency.[2][3]

Troubleshooting Guide for Low Conjugation Yield

Low yield in your this compound conjugation reaction can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Issues with Reactants
Potential Cause Recommended Solution
Oxidation of Thiol Groups on Your Molecule Degas all buffers before use to remove dissolved oxygen. Consider adding a small amount of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during the reaction, but be cautious as it can reduce the PDP group.
Low Purity or Degradation of this compound Use high-purity this compound from a reputable supplier. Store the lipid at -20°C or lower and protect it from moisture and light to prevent hydrolysis and oxidation.[4][5]
Incorrect Concentration of Reactants Accurately determine the concentration of your molecule and the this compound. For liposomes, the concentration of the reactive lipid is a percentage of the total lipid concentration.
Presence of Contaminating Thiols or Amines in Buffers Avoid buffers containing primary amines (e.g., Tris) if using maleimide chemistry (Method B), as they can compete with the desired reaction. Ensure your buffers are free of extraneous thiol-containing compounds.
Poor Solubility of this compound or Your Molecule This compound is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but forms liposomes in aqueous buffers.[4] Ensure your molecule is soluble and stable in the chosen reaction buffer. If solubility is an issue, consider the use of co-solvents, but be mindful of their potential effects on protein stability and liposome integrity.
Problem Area 2: Suboptimal Reaction Conditions
Potential Cause Recommended Solution
Incorrect Reaction pH Prepare fresh reaction buffers and verify the pH is between 6.5 and 7.5 using a calibrated pH meter.[1]
Suboptimal Molar Ratio of Reactants The optimal molar ratio of the molecule to be conjugated to this compound can vary. A common starting point is a 1.5 to 10-fold molar excess of the thiol-containing molecule. This may require empirical optimization for your specific system.
Inadequate Incubation Time or Temperature Conjugation reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight. Longer incubation times may be necessary for sterically hindered molecules. Monitor the reaction progress if possible.
Inefficient Reduction of PDP Group (for Method B) If you are reducing the PDP group to a thiol, ensure complete reduction by using a sufficient molar excess of a reducing agent like DTT (e.g., 10-20 fold molar excess).[6] Remove the reducing agent before adding the maleimide-functionalized molecule to prevent it from reacting with the maleimide.
Problem Area 3: Inefficient Purification
Potential Cause Recommended Solution
Co-elution of Unconjugated Material Use a size-exclusion chromatography (SEC) column with an appropriate pore size to effectively separate the larger liposome-conjugate from smaller, unreacted molecules.[7][8]
Loss of Conjugate During Purification Pre-saturate the SEC column with liposomes of a similar composition (without the reactive lipid) to block non-specific binding sites and prevent loss of your conjugate.[8][9]
Aggregation of Liposomes Liposome aggregation can occur during conjugation. If this happens, you can try to gently sonicate the sample or extrude it through a membrane of a defined pore size to obtain a more homogenous population of vesicles.[6]
Problem Area 4: Inaccurate Analysis of Yield
Potential Cause Recommended Solution
Inaccurate Quantification of Conjugated Molecule Use a reliable method to quantify the amount of conjugated molecule. This can be done by spectrophotometry if the molecule has a distinct absorbance, or by using a fluorescently labeled molecule. It is also possible to monitor the release of the pyridine-2-thione byproduct at 343 nm.
Interference from Unreacted Reagents Ensure that your purification method effectively removes all unreacted molecules, as they can interfere with the quantification of the conjugate.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Peptide to this compound Liposomes (Method A)
  • Liposome Preparation:

    • Prepare a lipid film containing your desired lipid composition, including 1-5 mol% of this compound.

    • Hydrate the lipid film with the reaction buffer (e.g., PBS, pH 7.2) to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Conjugation Reaction:

    • Dissolve your thiol-containing peptide in the reaction buffer.

    • Add the peptide solution to the liposome suspension at a 5- to 10-fold molar excess of peptide to this compound.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification:

    • Separate the peptide-liposome conjugate from unreacted peptide using size-exclusion chromatography (SEC).

    • Equilibrate a Sepharose CL-4B or similar SEC column with the desired storage buffer.

    • Apply the reaction mixture to the column and collect fractions. The liposome-containing fractions will elute in the void volume and can be identified by their turbidity.

  • Characterization:

    • Determine the lipid concentration in the purified fractions using a phosphate (B84403) assay.

    • Quantify the amount of conjugated peptide using a suitable protein/peptide quantification assay (e.g., BCA assay, or by measuring absorbance at 280 nm if the peptide contains aromatic residues).

    • Calculate the conjugation efficiency as the molar ratio of peptide to this compound.

Protocol 2: Quantification of Conjugation Efficiency by Monitoring Pyridine-2-thione Release
  • Reaction Setup:

    • In a cuvette, mix the this compound-containing liposomes and the thiol-containing molecule in the reaction buffer.

  • Spectrophotometric Measurement:

    • Monitor the increase in absorbance at 343 nm over time using a UV-Vis spectrophotometer. This absorbance corresponds to the release of pyridine-2-thione.

  • Calculation of Conjugated Molecules:

    • Use the molar extinction coefficient of pyridine-2-thione at 343 nm (ε = 8,080 M⁻¹cm⁻¹) to calculate the concentration of released byproduct.

    • The concentration of pyridine-2-thione is equivalent to the concentration of the formed conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_lipids Prepare Lipid Mixture (including this compound) form_liposomes Form Liposomes (Hydration & Extrusion) prep_lipids->form_liposomes mix Mix Liposomes and Thiol-Molecule form_liposomes->mix prep_molecule Prepare Thiol-Molecule in Reaction Buffer prep_molecule->mix incubate Incubate (RT, 2-4h) mix->incubate sec Size Exclusion Chromatography (SEC) incubate->sec analyze Analyze Fractions (Lipid & Protein Quantification) sec->analyze troubleshooting_low_yield cluster_reactants Reactant Issues cluster_conditions Reaction Condition Issues cluster_purification Purification/Analysis Issues start Low Conjugation Yield check_thiol Thiol Oxidation? start->check_thiol check_pdp PDP PE Quality? start->check_pdp check_conc Concentrations Accurate? start->check_conc check_buffer Buffer Contaminants? start->check_buffer check_ph pH 6.5-7.5? start->check_ph check_ratio Molar Ratio Optimized? start->check_ratio check_time Incubation Time/Temp Sufficient? start->check_time check_sec SEC Separation Efficient? start->check_sec check_quant Quantification Method Accurate? start->check_quant solution_thiol Degas buffers, add TCEP. check_thiol->solution_thiol Yes solution_pdp Use fresh, high-purity reagent. check_pdp->solution_pdp Questionable solution_conc Re-measure concentrations. check_conc->solution_conc Uncertain solution_buffer Use fresh, amine/thiol-free buffers. check_buffer->solution_buffer Possible solution_ph Adjust pH to 6.5-7.5. check_ph->solution_ph No solution_ratio Optimize molar excess of thiol-molecule. check_ratio->solution_ratio No solution_time Increase incubation time or temperature. check_time->solution_time No solution_sec Optimize SEC column and conditions. check_sec->solution_sec No solution_quant Validate quantification assay. check_quant->solution_quant No nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4/MD2/CD14 lps->tlr4 myd88 MyD88 tlr4->myd88 hdl_np This compound-containing HDL-like Nanoparticle hdl_np->lps sequesters traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) dna->cytokines transcribes

References

Technical Support Center: Optimizing pH-Triggered Release from 16:0 PDP PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH-triggered release from 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of pH-triggered release from this compound liposomes?

A1: The pH-sensitive behavior of liposomes formulated with this compound is primarily attributed to the protonation of the pyridyldithio propionate (B1217596) headgroup. At physiological pH (around 7.4), the headgroup is relatively stable, contributing to a stable liposomal bilayer. However, in an acidic environment (e.g., within endosomes or the tumor microenvironment where the pH can drop to 5.0-6.5), the pyridine (B92270) ring becomes protonated. This change in ionization alters the lipid's molecular geometry and intermolecular interactions, leading to destabilization of the liposomal membrane and subsequent release of the encapsulated cargo. This mechanism often involves a transition from a lamellar to a non-lamellar (e.g., hexagonal) phase, which disrupts the bilayer integrity.[1][2][3]

Q2: What are the critical formulation parameters to consider when designing this compound liposomes?

A2: Several factors are crucial for optimizing your this compound liposome (B1194612) formulation:

  • Molar ratio of lipids: The ratio of this compound to other lipids, such as a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is critical. DOPE's conical shape promotes the formation of non-bilayer structures in acidic conditions, enhancing cargo release.[3][4]

  • Inclusion of cholesterol: Cholesterol can be incorporated to modulate membrane fluidity and stability, potentially reducing premature drug leakage at physiological pH.[1][2]

  • PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) can prolong circulation time in vivo by reducing clearance by the reticuloendothelial system (RES). However, the PEG chain length and density can influence the pH sensitivity and cellular uptake.[2][4][5]

  • Drug-to-lipid ratio: This ratio impacts encapsulation efficiency and the overall stability of the liposomes.

Q3: How can I characterize the pH-triggered release kinetics of my liposomes?

A3: A common method is to use a fluorescent dye that is self-quenched at high concentrations inside the liposomes, such as calcein (B42510) or doxorubicin.[4] The liposomes are incubated in buffers of different pH values (e.g., pH 7.4 and pH 5.5), and the increase in fluorescence intensity over time is measured using a spectrofluorometer. This increase corresponds to the release of the dye and its de-quenching upon dilution in the external medium. The release profile can then be plotted as a percentage of total release over time.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency 1. Poor lipid film hydration. 2. Suboptimal drug-to-lipid ratio. 3. Drug properties (e.g., solubility, charge). 4. Inefficient extrusion or sonication.1. Ensure complete removal of the organic solvent to form a thin, uniform lipid film. Hydrate above the phase transition temperature (Tc) of the lipids. 2. Optimize the drug-to-lipid ratio; too high a ratio can saturate the loading capacity. 3. For hydrophilic drugs, use a remote loading method (e.g., pH gradient). For hydrophobic drugs, incorporate them directly into the lipid film. 4. Ensure the extruder is assembled correctly and that the number of extrusion cycles is sufficient to achieve the desired size.
Premature Drug Leakage at Physiological pH (7.4) 1. Liposome instability. 2. High concentration of the pH-sensitive lipid. 3. Absence or low concentration of cholesterol.1. Incorporate cholesterol into the formulation (e.g., 30-40 mol%) to increase bilayer stability.[1] 2. Optimize the molar ratio of this compound to other lipids. 3. Ensure proper storage conditions (e.g., 4°C) and avoid freeze-thaw cycles.
Poor or Slow Release at Acidic pH 1. Insufficient amount of pH-sensitive lipid (this compound). 2. High concentration of stabilizing lipids (e.g., cholesterol, PEG). 3. The pH of the release medium is not low enough to trigger destabilization. 4. The encapsulated drug interacts with the lipid bilayer, preventing its release.1. Increase the molar percentage of this compound in the formulation. 2. Reduce the concentration of cholesterol or use a shorter chain PEG-lipid. 3. Verify the pH of your release buffer and test a lower pH range if necessary. 4. Consider modifying the drug or the internal buffer of the liposomes to reduce interactions.
Liposome Aggregation 1. Suboptimal surface charge (zeta potential close to zero). 2. High liposome concentration. 3. Improper storage.1. Incorporate a charged lipid into the formulation to increase the absolute value of the zeta potential. 2. Store liposomes at a lower concentration. 3. Store at 4°C and avoid freezing.
Inconsistent Batch-to-Batch Reproducibility 1. Variability in lipid film formation. 2. Inconsistent hydration parameters (temperature, time). 3. Variations in extrusion or sonication process.1. Standardize the protocol for lipid film drying to ensure a consistent film each time. 2. Use a temperature-controlled water bath for hydration and maintain a consistent hydration time. 3. Standardize the number of extrusion cycles and ensure the membrane is not clogged.

Quantitative Data Summary

The following tables provide illustrative data on the physicochemical properties and in vitro release for typical pH-sensitive liposome formulations.

Table 1: Physicochemical Characterization of this compound Liposome Formulations

Formulation (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
This compound:DOPE (30:70)165 ± 50.18 ± 0.02-25 ± 365 ± 4
This compound:DOPE:Chol (30:40:30)170 ± 60.15 ± 0.03-22 ± 275 ± 5
This compound:DOPE:Chol:DSPE-PEG2000 (30:40:25:5)180 ± 70.13 ± 0.02-15 ± 470 ± 6

Table 2: Cumulative In Vitro Drug Release from this compound:DOPE:Chol (30:40:30) Liposomes

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 125 ± 3
48 ± 255 ± 4
812 ± 280 ± 5
1215 ± 392 ± 4
2420 ± 395 ± 3

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Mixture Preparation: Dissolve this compound, DOPE, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid mixture's phase transition temperature (Tc). This will form a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed above the Tc with gentle agitation.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: In Vitro pH-Triggered Drug Release Assay
  • Sample Preparation: Place a known concentration of the drug-loaded liposome suspension into a dialysis bag (with a molecular weight cut-off appropriate to retain the liposomes but allow the free drug to pass through).

  • Release Media: Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 or an acetate (B1210297) buffer at pH 5.5) at 37°C with continuous stirring.[6]

  • Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug release at each time point relative to the total amount of drug initially encapsulated in the liposomes.

Visualizations

pH_Triggered_Release_Workflow cluster_formulation Liposome Formulation cluster_release pH-Triggered Release lipids Lipid Mixture (this compound, DOPE, Chol) thin_film Thin Lipid Film lipids->thin_film Solvent Evaporation drug Aqueous Drug Solution hydration Hydration drug->hydration thin_film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv Forms extrusion Size Reduction mlv->extrusion Extrusion luvs Drug-Loaded LUVs extrusion->luvs Forms physiological_pH Physiological pH (7.4) Stable Liposome luvs->physiological_pH acidic_pH Acidic pH (5.5) Destabilized Liposome luvs->acidic_pH stable Cargo Retained physiological_pH->stable Minimal Release release Membrane Destabilization & Cargo Release acidic_pH->release Protonation of This compound

Caption: Experimental workflow for the formulation and pH-triggered release of this compound liposomes.

Troubleshooting_Logic cluster_leakage Premature Leakage at pH 7.4 cluster_release Poor Release at Acidic pH start Problem Encountered leakage High Leakage start->leakage poor_release Low Release start->poor_release leakage_cause1 Instability? leakage->leakage_cause1 leakage_cause2 High PDP PE? leakage->leakage_cause2 leakage_sol1 Add/Increase Cholesterol leakage_cause1->leakage_sol1 leakage_sol2 Optimize Lipid Ratio leakage_cause2->leakage_sol2 release_cause1 Low PDP PE? poor_release->release_cause1 release_cause2 Too Stable? poor_release->release_cause2 release_sol1 Increase PDP PE release_cause1->release_sol1 release_sol2 Decrease Cholesterol/PEG release_cause2->release_sol2

Caption: A logical troubleshooting guide for common issues with this compound liposomes.

References

Technical Support Center: Confirmation of Successful Conjugation to 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming successful conjugation to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], commonly known as 16:0 PDP PE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the conjugation reaction work?

A1: this compound is a functionalized phospholipid containing a pyridyldithio (PDP) group. This group readily reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on a peptide or other molecule, through a thiol-disulfide exchange reaction. This reaction forms a stable disulfide bond between the lipid and the molecule of interest, releasing a pyridine-2-thione molecule, which can often be monitored spectrophotometrically.

Q2: What are the primary methods to confirm successful conjugation?

A2: The most common and reliable methods for confirming successful conjugation to this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Q3: How can I purify the final lipid conjugate?

A3: Purification of the final conjugate is crucial to remove unreacted starting materials and byproducts. Common purification methods include column chromatography (e.g., silica (B1680970) gel chromatography) and preparative HPLC. The choice of method depends on the scale of the reaction and the properties of the conjugate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or low yield Incomplete reduction of disulfide bonds in the molecule to be conjugated.Ensure complete reduction of your thiol-containing molecule using a reducing agent like DTT or TCEP, followed by its removal before conjugation.
Presence of amine-containing buffers (e.g., Tris, glycine) that can react with the NHS ester if one was used to create the PDP linker.Use amine-free buffers such as PBS or HEPES for the conjugation reaction.
Incorrect pH of the reaction buffer.The thiol-disulfide exchange reaction is most efficient at a pH between 7 and 8.
Low concentration of reactants.Increase the concentration of one or both reactants.
Multiple spots on TLC Incomplete reaction, showing starting materials and product.Allow the reaction to proceed for a longer duration or optimize reaction conditions (e.g., concentration, temperature).
Presence of side products or impurities.Purify the starting materials before the reaction. Use a purification step like column chromatography after the reaction.
Degradation of the lipid or the conjugated molecule.Avoid harsh conditions (e.g., very high temperatures, extreme pH) during the reaction and purification.
Unexpected peaks in Mass Spectrometry Presence of salt adducts (e.g., Na⁺, K⁺).This is common in mass spectrometry. Look for the expected mass plus the mass of the common adducts.
Incomplete reaction, showing masses of starting materials.Optimize the reaction and purification as mentioned above.
Fragmentation of the conjugate.Use a "soft" ionization technique like ESI or MALDI to minimize fragmentation.
Complex or uninterpretable NMR spectrum Sample is impure, containing a mixture of compounds.Purify the sample thoroughly before NMR analysis.
Poor signal-to-noise ratio.Use a higher concentration of the sample or acquire the spectrum for a longer time.

Data Presentation

Successful conjugation to this compound will result in predictable changes in the physicochemical properties of the molecule. The following table summarizes the expected outcomes for the key analytical techniques.

Analytical Technique Parameter This compound (Unconjugated) Expected Outcome after Successful Conjugation
Mass Spectrometry (MS) Molecular Weight ( g/mol )911.22[1][2][3][4]911.22 + (Mass of conjugated molecule - Mass of pyridine-2-thione, ~111.1 g/mol )
Thin-Layer Chromatography (TLC) Retention Factor (Rf)Specific Rf value dependent on the mobile phase.A new spot with a different Rf value (typically lower, indicating increased polarity) compared to the starting lipid.
High-Performance Liquid Chromatography (HPLC) Retention Time (tR)Specific tR dependent on the column and mobile phase.A new peak with a different tR compared to the starting lipid. The direction of the shift depends on the properties of the conjugated molecule and the HPLC method (e.g., reversed-phase, normal-phase).
¹H NMR Spectroscopy Chemical Shift (ppm)Characteristic signals for the pyridyldithio group protons.Disappearance of the pyridyldithio proton signals and appearance of new signals corresponding to the newly formed disulfide linkage and the conjugated molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and confirming the conjugation of a thiol-containing molecule to this compound.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_confirmation Confirmation of Conjugation cluster_results Analysis start Mix this compound and thiol-containing molecule in appropriate buffer (pH 7-8) reaction Incubate reaction mixture start->reaction monitor Monitor reaction progress (optional, e.g., by release of pyridine-2-thione at 343 nm) reaction->monitor purify Purify the conjugate (e.g., Column Chromatography or Preparative HPLC) monitor->purify tlc TLC Analysis purify->tlc hplc HPLC Analysis purify->hplc ms Mass Spectrometry purify->ms nmr NMR Spectroscopy purify->nmr analyze Analyze Data: Compare with starting materials tlc->analyze hplc->analyze ms->analyze nmr->analyze success Successful Conjugation Confirmed analyze->success Expected Changes Observed troubleshoot Troubleshoot Reaction/Purification analyze->troubleshoot Discrepancies Found

Figure 1. Experimental workflow for conjugation and confirmation.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and cost-effective method to qualitatively assess the success of the conjugation reaction by comparing the polarity of the product to the starting materials.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the reaction mixture, the purified conjugate, and the starting this compound in an organic solvent like chloroform (B151607) or a chloroform/methanol (B129727) mixture.

  • Spotting: Carefully spot the samples onto the baseline of the TLC plate.

  • Mobile Phase (Solvent System): A common solvent system for separating phospholipids (B1166683) is a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v).[5][6] The exact ratio can be adjusted to achieve optimal separation.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend the plate.

  • Visualization: After the solvent front has reached the desired height, remove the plate and let it dry. Visualize the spots using one of the following methods:

    • Iodine Vapor: Place the dried plate in a chamber with iodine crystals. Lipids will appear as yellowish-brown spots.[2]

    • Primuline (B81338) Spray: Spray the plate with a primuline solution and visualize under UV light. Lipids will appear as fluorescent spots.[4]

    • Phosphomolybdic Acid Stain: Spray the plate with a phosphomolybdic acid solution and heat it. Lipids will appear as dark blue or black spots.

  • Interpretation: A successful conjugation will result in a new spot for the conjugate that has a different Rf value than the starting this compound. Typically, the conjugate is more polar and will have a lower Rf value.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more quantitative assessment of the reaction, allowing for the determination of purity and the relative amounts of starting material and product.

  • Column: A C18 reversed-phase column is commonly used for lipid analysis.

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: Acetonitrile/Water (e.g., 70/30 v/v) with a modifier like 0.1% formic acid or an ammonium (B1175870) salt.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90/10 v/v) with the same modifier.

    • The gradient will typically start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic compounds.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for lipid analysis as they do not require the analyte to have a chromophore. UV detection can be used if the conjugated molecule has a strong UV absorbance.

  • Sample Preparation: Dissolve the samples in the initial mobile phase or a compatible solvent.

  • Interpretation: Successful conjugation will be indicated by the appearance of a new peak in the chromatogram with a different retention time from the starting materials. The retention time of the conjugate will depend on its overall polarity compared to the unreacted lipid.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the most definitive method for confirming the identity of the conjugate by providing its molecular weight.

  • Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing phospholipids. Samples are typically dissolved in a mixture of organic solvents like methanol or acetonitrile, often with a small amount of water and a modifier like formic acid or ammonium acetate (B1210297) to promote ionization.[7][8][9]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique well-suited for lipids. The sample is co-crystallized with a matrix, such as 2,5-dihydroxybenzoic acid (DHB), on a target plate.[2][10][11]

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is commonly used to provide high-resolution mass data.

  • Sample Preparation:

    • For ESI-MS: Dilute the purified conjugate in an appropriate solvent system as described above.

    • For MALDI-TOF MS: Mix the sample solution with a saturated solution of the matrix and spot it onto the MALDI target plate. Allow the solvent to evaporate completely.

  • Interpretation: A successful conjugation is confirmed by the presence of a peak corresponding to the calculated molecular weight of the conjugate. The expected mass is the mass of this compound (911.22 g/mol ) plus the mass of the conjugated molecule, minus the mass of the leaving group (pyridine-2-thione, approximately 111.1 g/mol ). Look for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information, confirming the formation of the new disulfide bond and the integrity of the overall structure.

  • Solvent: A deuterated solvent in which the conjugate is soluble, such as deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • Interpretation:

    • Disappearance of this compound signals: The characteristic aromatic proton signals of the pyridyl group in the PDP linker (typically in the range of 7.0-8.5 ppm) will disappear upon successful conjugation. The methylene (B1212753) protons adjacent to the disulfide bond will also experience a shift.

    • Appearance of new signals: New signals corresponding to the protons of the conjugated molecule will appear in the spectrum.

    • Confirmation of the lipid backbone: The characteristic signals of the dipalmitoyl lipid chains (e.g., terminal methyl groups around 0.9 ppm, methylene chain protons around 1.2-1.6 ppm, and glycerol (B35011) backbone protons) should remain, confirming the integrity of the lipid structure.

References

minimizing off-target effects of 16:0 PDP PE nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) in nanoparticle formulations. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize off-target effects and optimize your experimental outcomes.

Introduction to this compound Nanoparticles

This compound is a functionalized phospholipid commonly incorporated into lipid nanoparticle (LNP) systems. Its pyridyldithio group allows for the covalent attachment of thiol-containing molecules, such as targeting ligands or therapeutic peptides, to the nanoparticle surface. These nanoparticles are frequently used in drug delivery and immunotherapy research. For instance, HDL-like nanoparticles containing this compound have been shown to modulate inflammatory responses by reducing NF-κB/AP-1 signaling, which is crucial in conditions like sepsis.[1][2][3]

Off-target effects in nanoparticle research are often not caused by a single lipid component but rather by the collective physicochemical properties of the entire formulation, its interaction with biological systems, and the nature of the encapsulated cargo.[4][5] This guide focuses on strategies to mitigate these effects through careful formulation, characterization, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with lipid nanoparticles?

A1: Off-target effects primarily stem from three areas:

  • Nanoparticle Properties: The size, surface charge (zeta potential), and surface chemistry of the nanoparticle dictate its interaction with non-target cells and proteins.[5][6] For example, highly cationic nanoparticles can cause membrane disruption and toxicity.[6]

  • Biological Interactions: Upon entering the bloodstream, nanoparticles are coated with proteins, forming a "protein corona," which can alter their intended biodistribution and lead to uptake by the mononuclear phagocyte system (MPS) in the liver and spleen.[7]

  • Payload-Related Effects: The therapeutic cargo itself (e.g., siRNA, mRNA, CRISPR components) can have inherent off-target activities, such as unintentional gene silencing or editing.[8][9]

Q2: How does PEGylation help in reducing off-target effects, and what are its limitations?

A2: Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer often conjugated to lipids (like DSPE-PEG) and included in nanoparticle formulations.[10]

  • Benefits: PEGylation creates a hydrophilic shield on the nanoparticle surface. This "stealth" layer reduces opsonization (the process of being marked for destruction by phagocytes), thereby decreasing MPS uptake and prolonging circulation time, which allows for greater accumulation at the target site.[7][11][12]

  • Limitations: Repeated administration of PEGylated nanoparticles can induce the production of anti-PEG antibodies.[7][13] This can lead to an "accelerated blood clearance" (ABC) phenomenon, where subsequent doses are cleared from circulation much faster, reducing therapeutic efficacy.[14]

Q3: How can I actively target my this compound nanoparticles to specific cells or tissues?

A3: The PDP group on this compound is ideal for attaching targeting ligands. By conjugating molecules that bind to receptors overexpressed on your target cells, you can significantly enhance specific uptake and reduce accumulation in non-target tissues.[15][16] Common targeting ligands include:

  • Antibodies or antibody fragments (e.g., Fab')

  • Peptides (e.g., RGD peptide for integrin targeting)

  • Aptamers

  • Small molecules (e.g., folate for cancer cells)

Adjusting the lipid composition of the nanoparticle can also achieve passive targeting to certain organs.[17][18]

Q4: What are the key cellular uptake mechanisms for nanoparticles, and how do they influence off-target effects?

A4: Nanoparticles primarily enter cells through endocytosis.[19][20][21] The specific pathway depends on nanoparticle properties and cell type.

  • Phagocytosis: Primarily in immune cells like macrophages; often an undesirable route leading to particle clearance.[21][22]

  • Clathrin-Mediated Endocytosis (CME): A common pathway for receptor-mediated uptake.[21]

  • Caveolae-Mediated Endocytosis: Bypasses the acidic lysosomal pathway, which can be advantageous for sensitive cargo.[20]

  • Macropinocytosis: A non-specific process for internalizing extracellular fluid.[16]

Controlling the uptake mechanism is crucial. For example, designing a nanoparticle to enter via a receptor-specific, non-lysosomal pathway can prevent cargo degradation and ensure it reaches its intracellular target, minimizing non-specific cellular effects.[19]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity or cell death in non-target cells. 1. High Cationic Charge: The overall nanoparticle formulation may have a high positive zeta potential, causing membrane disruption.[6] 2. Lipid Toxicity: Certain lipid components or their degradation products may be inherently toxic at the tested concentrations.[23]1. Optimize Formulation: Reduce the molar ratio of cationic lipids. Aim for a slightly negative or near-neutral zeta potential for the final formulation. 2. Screen Components: Test the cytotoxicity of individual lipid components and the empty nanoparticle (placebo) to identify the source of toxicity. 3. Perform Dose-Response: Determine the maximum tolerated dose in relevant non-target cell lines.
Low therapeutic efficacy at the target site. 1. Rapid Clearance: Nanoparticles are being cleared by the MPS before reaching the target. 2. Poor Cellular Uptake: The nanoparticle design is not optimal for internalization by the target cells. 3. Cargo Degradation: The therapeutic payload is being degraded in endo-lysosomal compartments.1. Enhance Stealth Properties: Optimize the density and length of the PEG-lipid in your formulation.[10] 2. Add Targeting Ligands: Conjugate a targeting moiety to the this compound to promote receptor-mediated endocytosis.[15] 3. Facilitate Endosomal Escape: Include ionizable lipids (e.g., MC3, SM-102) or fusogenic lipids (e.g., DOPE) that promote release from the endosome into the cytoplasm.[14][24]
Unexpected inflammatory or immune response. 1. Innate Immune Recognition: The nanoparticle components or the cargo (especially RNA) may be recognized by pattern recognition receptors like Toll-like receptors (TLRs).[2][6] 2. Complement Activation: The surface properties of the nanoparticles can trigger the complement system, leading to inflammation.[6]1. Assess Immunogenicity: Use immune cells (e.g., PBMCs, macrophages) to measure cytokine release (e.g., TNF-α, IL-6) in vitro. 2. Modify Cargo: For RNA cargo, use modified nucleosides (e.g., pseudouridine) to reduce immunogenicity.[15] 3. Optimize Surface Chemistry: Ensure optimal PEGylation to shield the nanoparticle surface from immune recognition.
High nanoparticle accumulation in the liver and spleen. 1. Default Biodistribution: This is the natural tendency for nanoparticles of a certain size range (~50-200 nm) due to filtration and MPS uptake.[9] 2. Protein Corona Formation: Adsorption of specific proteins (opsonins) can target nanoparticles to the liver.1. Modify Particle Size: Smaller particles (<50 nm) may show different distribution profiles, but could also be subject to faster renal clearance.[25] 2. Incorporate Targeting: Use active targeting ligands to redirect nanoparticles to the desired organ. 3. Consider Alternative Administration: For localized targets, explore local injection routes to minimize systemic exposure.

Visualizing Key Processes and Workflows

Signaling Pathway: LNP-Mediated Inhibition of TLR4 Signaling

TLR4_Pathway cluster_membrane Cell Membrane cluster_lps cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 LNP This compound Nanoparticle LNP->LPS Sequesters TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK AP1 AP-1 TRAF6->AP1 Activates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation AP1->Inflammation

Caption: LNP containing this compound can inhibit LPS-induced inflammation by sequestering LPS.

Experimental Workflow: Assessing Nanoparticle Off-Target Effects

Off_Target_Workflow cluster_design Phase 1: Design & Formulation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Ex Vivo Off-Target Analysis Formulation Nanoparticle Formulation (Vary Lipid Ratios, Size, Ligands) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation) Formulation->Characterization Cytotoxicity Cytotoxicity Assays (Target vs. Non-Target Cells) Characterization->Cytotoxicity Uptake Cellular Uptake & Trafficking Analysis Cytotoxicity->Uptake Immune Immune Cell Activation (Cytokine Profiling) Uptake->Immune Biodistribution Biodistribution & PK Studies (IVIS, ICP-MS) Immune->Biodistribution Efficacy Therapeutic Efficacy (Disease Model) Biodistribution->Efficacy Toxicity Systemic Toxicity (Blood Chemistry, Histology) Efficacy->Toxicity Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq in Off-Target Organs) Toxicity->Gene_Expression Histopathology Detailed Histopathology (Off-Target Organs) Gene_Expression->Histopathology

Caption: A phased workflow for systematically evaluating nanoparticle off-target effects.

Logical Diagram: Factors Influencing Off-Target Effects

Factors cluster_NP Nanoparticle Physicochemical Properties cluster_Bio Biological Interactions cluster_Effects Off-Target Effects Size Size & PDI Corona Protein Corona Formation Size->Corona Charge Surface Charge (Zeta Potential) Charge->Corona CellUptake Cellular Uptake Mechanism Charge->CellUptake Immuno Immunotoxicity Charge->Immuno Surface Surface Chemistry (PEG, Ligands) Surface->Corona Surface->CellUptake Composition Lipid Composition Composition->Corona MPS MPS Uptake Corona->MPS Corona->Immuno Accumulation Non-Target Organ Accumulation MPS->Accumulation Cyto Cytotoxicity CellUptake->Cyto

Caption: Interplay between nanoparticle properties, biological interactions, and off-target effects.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs via Microfluidic Mixing

This protocol describes a general method for producing LNPs using a microfluidic device, which allows for rapid, reproducible mixing and control over nanoparticle size.

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • This compound in ethanol

  • Therapeutic cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare Lipid Mixture: In an Eppendorf tube, combine the lipids in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5:1 for Ionizable:Helper:Cholesterol:PEG:PDP PE). The total lipid concentration in the ethanol phase is typically 10-25 mg/mL. Vortex thoroughly.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the acidic aqueous buffer at the desired concentration. The N:P ratio (molar ratio of nitrogen in ionizable lipids to phosphate (B84403) in nucleic acids) is a critical parameter to optimize, typically ranging from 3:1 to 10:1.

  • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol mixture into one syringe and the aqueous-cargo mixture into another.

  • Mixing and Formation: Pump the two phases through the microfluidic cartridge at a set flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanol). The rapid mixing of the solvent and anti-solvent phases causes the lipids to self-assemble into LNPs, encapsulating the cargo.

  • Buffer Exchange and Purification: Collect the resulting nanoparticle suspension. Purify and exchange the buffer from the acidic, ethanol-containing mixture to PBS (pH 7.4) using either overnight dialysis or a TFF system. This step is crucial to neutralize the ionizable lipid and remove excess ethanol.

  • Sterilization and Storage: Filter the final LNP suspension through a 0.22 µm sterile filter. Characterize immediately or store at 4°C for short-term use.

Protocol 2: In Vitro Assessment of Off-Target Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after exposure to nanoparticles.

Materials:

  • Target and non-target cell lines (e.g., HeLa and primary hepatocytes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Nanoparticle formulations (including test, placebo, and controls)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Nanoparticle Treatment: Prepare serial dilutions of your nanoparticle formulations in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the results to determine the IC50 (concentration at which 50% of cells are non-viable).

Protocol 3: Quantification of Off-Target Gene Editing using Next-Generation Sequencing (NGS)

This protocol is for quantifying the frequency of insertions and deletions (indels) at potential off-target sites after a CRISPR/Cas9 experiment delivered by LNPs.

Materials:

  • Genomic DNA (gDNA) isolated from treated and control cells

  • Primers designed to amplify potential off-target sites (predicted by software like Cas-OFFinder)

  • High-fidelity DNA polymerase for PCR

  • NGS library preparation kit (e.g., rhAmpSeq™-based)

  • NGS platform (e.g., Illumina MiSeq)

  • Bioinformatics software for indel analysis (e.g., CRISPResso2)

Methodology:

  • Isolate gDNA: Isolate high-quality gDNA from cells that have been treated with the CRISPR/Cas9-LNP formulation and from untreated control cells.

  • Amplify Loci: Perform PCR to amplify the on-target site and the top predicted off-target sites from the isolated gDNA. Use primers that flank each site.

  • Prepare NGS Libraries: Prepare sequencing libraries from the PCR amplicons according to the manufacturer's protocol. This typically involves adding sequencing adapters and unique barcodes for each sample.

  • Sequence: Pool the libraries and sequence them on an NGS platform to generate a high depth of reads for each locus.

  • Bioinformatic Analysis:

    • Align the sequencing reads from each sample to the reference genome.

    • Use analysis software (e.g., CRISPResso2) to compare the reads from the treated samples to the control samples.

    • The software will identify and quantify the frequency of indels at the on-target site and each potential off-target site.

  • Calculate Off-Target Frequency: The off-target editing frequency for a specific site is the percentage of sequencing reads that contain indels above the background level detected in the control sample.

References

Technical Support Center: Addressing Batch-to-Batch Variability of 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]), ensuring experimental reproducibility is paramount. Batch-to-batch variability of this critical lipid excipient can significantly impact the physicochemical properties and in vitro/in vivo performance of nanoparticle formulations, such as high-density lipoprotein (HDL)-like nanoparticles. This technical support center provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions related to the quality and consistency of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a functionalized phospholipid featuring a pyridyldithio (PDP) group attached to the phosphoethanolamine headgroup of a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) backbone.[1] This PDP group allows for the covalent attachment of thiol-containing molecules, such as peptides or targeting ligands, to the surface of lipid-based nanoparticles. Its primary application is in the preparation of functionalized liposomes and nanoparticles for targeted drug delivery and diagnostic purposes, including the synthesis of rhodamine high-density lipoprotein nanoparticles (Rh-HDL NP).[1]

Q2: What are the potential sources of batch-to-batch variability in this compound?

A2: Batch-to-batch variability in this compound can arise from several factors during its synthesis and storage:

  • Purity of Starting Materials: Variations in the purity of the initial reactants, such as DPPE and the crosslinking agent used to introduce the PDP group, can lead to different impurity profiles in the final product.

  • Incomplete Reactions: The reaction to attach the PDP group may not go to completion, resulting in a mixture of functionalized and unfunctionalized DPPE.

  • Side Reactions: Unwanted side reactions can introduce various impurities, such as hydrolyzed or oxidized lipid species.

  • Degradation During Storage: The pyridyldithio group is susceptible to degradation over time, especially when exposed to moisture, light, or inappropriate temperatures.[2][3] This can lead to the loss of the thiol-reactive functionality.

  • Residual Solvents and Reagents: Inadequate purification can leave residual solvents or unreacted reagents from the synthesis process.

Q3: How can batch-to-batch variability in this compound impact my experiments?

A3: Inconsistent quality of this compound can have significant downstream consequences, particularly in the formulation of lipid nanoparticles:

  • Inconsistent Nanoparticle Size and Polydispersity: The presence of impurities or variations in the ratio of functionalized to unfunctionalized lipid can affect the self-assembly process, leading to changes in particle size and a broader size distribution (polydispersity index, PDI).

  • Reduced Conjugation Efficiency: A lower percentage of active PDP groups will result in decreased efficiency when conjugating thiol-containing ligands, leading to a lower density of targeting moieties on the nanoparticle surface.

  • Altered Surface Charge: The presence of charged impurities or degradation products can change the zeta potential of the nanoparticles, affecting their stability and interaction with biological systems.

  • Variable Encapsulation Efficiency: Changes in the lipid composition can influence the packing of the lipid bilayer, potentially affecting the encapsulation efficiency of the therapeutic or diagnostic payload.

  • Poor Reproducibility of In Vitro and In Vivo Results: Ultimately, these physicochemical variations can lead to inconsistent experimental outcomes, including altered cellular uptake, biodistribution, and therapeutic efficacy.

Troubleshooting Guides

Issue 1: Low or Inconsistent Ligand Conjugation Efficiency

Question: I am experiencing low or variable efficiency when conjugating my thiol-containing peptide to nanoparticles formulated with this compound. What could be the cause and how can I troubleshoot it?

Answer: This is a common issue that often points to the quality of the this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation of the PDP Group The pyridyldithio group is susceptible to hydrolysis. Store this compound at the recommended temperature (-20°C), protected from moisture and light.[4] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Consider aliquoting the lipid upon receipt to minimize freeze-thaw cycles.
Low Purity of this compound The batch may contain a high percentage of unfunctionalized DPPE or other non-reactive impurities. Request the Certificate of Analysis (CoA) from the supplier for each new batch and compare the purity specifications. Perform your own quality control checks as outlined in the Experimental Protocols section below.
Suboptimal Reaction Conditions The pH of the conjugation reaction is critical for the thiol-disulfide exchange. Ensure the pH of your reaction buffer is in the optimal range (typically pH 7.0-7.5). The concentration of both the lipid and the thiol-containing ligand can also affect the reaction kinetics.
Oxidation of the Thiol Ligand The thiol group on your peptide or ligand can oxidize to form disulfide bonds, rendering it unable to react with the PDP group. Prepare fresh solutions of your thiol-containing molecule and consider using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced state.

Troubleshooting Workflow for Low Conjugation Efficiency

start Low Conjugation Efficiency check_storage Verify Proper Storage of this compound (-20°C, protected from light/moisture) start->check_storage check_purity Assess Purity of this compound (Request CoA, perform QC tests) check_storage->check_purity Storage OK fail Contact Technical Support check_storage->fail Improper Storage check_reaction Optimize Conjugation Reaction Conditions (pH, concentrations) check_purity->check_reaction Purity Meets Spec check_purity->fail Purity Issue check_ligand Confirm Activity of Thiol Ligand (Use fresh solution, consider reducing agent) check_reaction->check_ligand Conditions Optimized check_reaction->fail Suboptimal Conditions success Improved Conjugation Efficiency check_ligand->success Ligand Active check_ligand->fail Ligand Inactive

Troubleshooting workflow for low ligand conjugation efficiency.
Issue 2: Inconsistent Nanoparticle Size and Polydispersity

Question: My HDL-like nanoparticles formulated with different batches of this compound show significant variations in size and PDI. How can I address this?

Answer: Variations in nanoparticle size and PDI often reflect inconsistencies in the lipid raw materials.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Presence of Impurities Hydrolyzed lipids (lyso-PE) or other impurities can disrupt the self-assembly process of the nanoparticles.[5][] These impurities can act as detergents, leading to smaller or more polydisperse particles.
Variable Functionalization Ratio The ratio of this compound to unfunctionalized DPPE can influence the packing of the lipids and the curvature of the nanoparticle membrane, thereby affecting particle size.
Inconsistent Formulation Process Ensure that all parameters of your nanoparticle formulation process (e.g., lipid film hydration, sonication, extrusion) are tightly controlled and consistent between experiments.

Logical Relationship for Nanoparticle Size Variation

variability Batch-to-Batch Variability of this compound impurities Presence of Impurities (e.g., Lyso-PE) variability->impurities ratio Inconsistent Functionalization Ratio variability->ratio disruption Disrupted Nanoparticle Self-Assembly impurities->disruption packing Altered Lipid Packing ratio->packing size_pdi Inconsistent Nanoparticle Size and PDI disruption->size_pdi packing->size_pdi

Factors contributing to inconsistent nanoparticle size and PDI.

Experimental Protocols for Quality Control

To ensure the quality and consistency of your this compound, it is recommended to perform in-house quality control on each new batch.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and to detect the presence of non-functionalized DPPE and other impurities.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent mixture such as chloroform/methanol (2:1, v/v).

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of two mobile phases is typically used:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a set time (e.g., 20-30 minutes) is used to elute lipids with different polarities.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting lipids, which lack a strong UV chromophore.[7]

  • Analysis: Compare the chromatogram of the new batch to a previously characterized reference standard or a batch that has performed well in your experiments. The purity can be calculated based on the relative peak areas.

Protocol 2: Confirmation of Functional Group Integrity by NMR Spectroscopy

³¹P NMR is a powerful technique to assess the purity and integrity of the phospholipid headgroup.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a deuterated solvent mixture (e.g., CDCl₃/MeOD) containing a known amount of an internal standard.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The phosphorus atom in the phosphoethanolamine headgroup will have a characteristic chemical shift. The presence of significant additional peaks may indicate the presence of impurities such as lysophospholipids or other phospholipid-related impurities.[8][9][10] The ratio of the integral of the main peak to any impurity peaks can provide a quantitative measure of purity.

Protocol 3: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for identifying known and unknown impurities.

Methodology:

  • LC Separation: Use an HPLC method similar to the one described in Protocol 1 to separate the components of the lipid sample.

  • Mass Spectrometry: The eluent from the HPLC is directed into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phospholipids.

  • Analysis:

    • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the eluting compounds. The expected molecular weight of the sodium salt of this compound is approximately 911.2 g/mol .

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions to confirm their structure and identify impurities. The fragmentation pattern can reveal the loss of the pyridyldithio group, the fatty acid chains, and the headgroup, aiding in the structural elucidation of impurities.[11]

Experimental Workflow for QC of this compound

start New Batch of this compound hplc Purity Assessment by HPLC-ELSD/CAD start->hplc nmr Headgroup Integrity by ³¹P NMR start->nmr lcms Impurity Identification by LC-MS start->lcms pass Batch Meets Specifications hplc->pass Purity > 95% fail Batch Fails - Contact Supplier hplc->fail Purity < 95% nmr->pass Single Major Peak nmr->fail Multiple Peaks lcms->pass No Significant Impurities lcms->fail Impurities Detected

Workflow for the quality control of incoming this compound batches.

Data Summary Tables

Table 1: Common Analytical Techniques for this compound Characterization

Technique Information Obtained Primary Use in QC
HPLC-ELSD/CAD Purity, presence of non-polar and polar impurities.Quantitative assessment of purity and detection of major impurities.
³¹P NMR Integrity of the phospholipid headgroup, presence of phospholipid-related impurities.Confirmation of the headgroup structure and detection of lysolipids.[8][9][10]
¹H NMR Overall structure, presence of residual solvents.Structural confirmation and detection of non-lipid impurities.[12]
LC-MS/MS Molecular weight confirmation, structural elucidation of impurities.Identification of specific impurities and degradation products.[11]

Table 2: Potential Impurities in this compound and their Impact

Impurity Potential Source Impact on Nanoparticle Formulation
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) Incomplete synthesis reaction.Reduces the number of available sites for ligand conjugation.
Lyso-phosphoethanolamine (Lyso-PE) Hydrolysis of one of the fatty acid chains.[5][]Can act as a detergent, leading to smaller, less stable nanoparticles and increased polydispersity.
Oxidized Phospholipids Exposure to air and light during storage or processing.Can alter membrane packing and fluidity, potentially affecting stability and release characteristics.
Pyridinethione Degradation of the PDP group.Indicates loss of functionality for thiol conjugation.

By implementing a robust quality control program for incoming batches of this compound and following systematic troubleshooting procedures, researchers can mitigate the risks associated with lipid variability and enhance the reproducibility and reliability of their experimental results.

References

Technical Support Center: Enhancing the Circulation Time of 16:0 PDP PE Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyryl] (16:0 PDP PE) nanoparticles. Our goal is to help you optimize your experimental protocols to improve the in vivo circulation time of these nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nanoparticle formulations?

A1: this compound is a phospholipid containing a dipalmitoyl (16:0) lipid anchor and a phosphoethanolamine (PE) headgroup. The headgroup is further modified with a pyridyldithiopropionate (PDP) group. The PDP group is particularly useful for bioconjugation, as its terminal pyridyldithio moiety can react with thiol (-SH) groups on molecules like peptides, antibodies, or drugs, allowing for their attachment to the nanoparticle surface. This functionalization is a key step in creating targeted drug delivery systems.

Q2: What is the primary challenge in achieving long circulation times for this compound nanoparticles?

A2: The primary challenge is rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1][2] This system, primarily located in the liver and spleen, recognizes foreign particles and removes them from circulation.[1] The surface properties of the nanoparticles, including charge and the presence of specific chemical groups, can trigger opsonization (the process of being marked for phagocytosis), leading to rapid uptake by MPS cells.[2]

Q3: Can the maleimide (B117702) group (formed from the PDP group) on the nanoparticle surface affect circulation time?

A3: Yes. While the maleimide group is excellent for conjugation, it can also inadvertently increase uptake by immune cells like macrophages.[3][4] This can lead to a shorter circulation time compared to non-functionalized or PEGylated liposomes.[3] However, this property can also be leveraged for macrophage-targeted drug delivery.[4]

Q4: What is PEGylation and how can it improve the circulation time of this compound nanoparticles?

A4: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles.[5][6] PEG forms a hydrophilic, protective layer around the nanoparticle.[6] This "stealth" coating sterically hinders the binding of opsonins, which are plasma proteins that mark particles for clearance by the MPS.[2][6] By reducing opsonization, PEGylation significantly prolongs the circulation half-life of liposomes.[5][6][7][8]

Q5: What is the "Accelerated Blood Clearance (ABC) phenomenon"?

A5: The ABC phenomenon is an immune response that can occur upon repeated injection of PEGylated nanoparticles. The first injection can induce the production of anti-PEG antibodies (specifically IgM). Upon subsequent injections, these antibodies can bind to the PEG on the nanoparticles, leading to rapid clearance from the bloodstream, thereby negating the long-circulating effect of PEGylation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the circulation time of this compound nanoparticles.

Problem Possible Causes Recommended Solutions
Rapid clearance of nanoparticles from circulation (short half-life) 1. Opsonization and MPS Uptake: The nanoparticle surface is being recognized by the immune system.[1][2] 2. Particle Size: Nanoparticles are too large (>200 nm), leading to faster clearance.[7] 3. Surface Charge: A highly positive or negative surface charge can enhance uptake by the MPS. 4. Maleimide Reactivity: The maleimide group may be reacting with proteins in the blood or on cell surfaces, leading to clearance.[3][4]1. PEGylation: Incorporate a PEG-lipid conjugate (e.g., DSPE-PEG2000) into your formulation to create a "stealth" coating. A concentration of 5-10 mol% of PEG-lipid is a good starting point.[5][6][7] 2. Optimize Particle Size: Aim for a particle size between 100-200 nm for prolonged circulation.[2] Use extrusion through polycarbonate membranes with a defined pore size to control the size distribution. 3. Control Surface Charge: Aim for a near-neutral surface charge to minimize non-specific interactions. 4. Mask the Maleimide Group: If conjugation is not the primary goal, consider if a different lipid is more appropriate. If conjugation is required, ensure the reaction is efficient to minimize free maleimide groups.
Low encapsulation efficiency of the therapeutic agent 1. Poor Drug Solubility: The drug may not be efficiently entrapped in the aqueous core or lipid bilayer. 2. Unstable Liposome (B1194612) Formulation: The lipid composition may not be optimal for retaining the drug.1. pH Gradient Loading: For weakly basic drugs, use a pH gradient (e.g., ammonium (B1175870) sulfate) to actively load the drug into the liposomes. 2. Optimize Lipid Composition: Incorporate cholesterol (30-50 mol%) to increase membrane rigidity and reduce drug leakage. Ensure the lipid composition is suitable for the hydrophilicity/hydrophobicity of your drug.
Inconsistent batch-to-batch circulation times 1. Variation in Particle Size and Polydispersity: Inconsistent preparation methods can lead to variability in nanoparticle characteristics. 2. Inconsistent PEGylation: The amount of PEG incorporated into the nanoparticles may vary between batches.1. Standardize Preparation Protocol: Use a consistent and well-documented protocol for thin-film hydration, sonication, and extrusion. Monitor particle size and polydispersity index (PDI) for each batch using Dynamic Light Scattering (DLS). 2. Quality Control of Raw Materials: Ensure the purity and consistency of your lipids, including the this compound and PEG-lipids.
Evidence of an immune response (e.g., ABC phenomenon) 1. Anti-PEG Antibody Production: Repeated injections of PEGylated nanoparticles can trigger an immune response.1. Modify Dosing Schedule: If repeated injections are necessary, consider adjusting the time between doses. 2. Alternative "Stealth" Polymers: Explore the use of other hydrophilic polymers as alternatives to PEG.

Data Presentation: Impact of Surface Modification on Liposome Circulation Time

Direct comparative data for this compound nanoparticles is limited in the literature. The following table summarizes representative circulation half-life data for liposomes with similar lipid compositions to illustrate the expected impact of PEGylation.

Liposome FormulationParticle Size (nm)Circulation Half-life (t½) in miceReference
Conventional Liposomes (PC:Chol)~100< 1 hour[9]
Stealth Liposomes (PEGylated) ~100 ~5 hours [9]
Conventional Liposomes~100< 30 minutes[9]
Stealth Liposomes (with PEG-PE) ~100 ~5 hours [9]
Non-stealth liposomesNot specifiedShort[8]
Stealth liposomes (with PEG-DSPE) Not specified Prolonged [8]
Conventional LiposomesNot specified~6 hours[1]
Stealth Liposomes (PEGylated) Not specified ~40-60 hours [1]

Note: PC = Phosphatidylcholine, Chol = Cholesterol, PEG-PE = Polyethylene glycol-phosphatidylethanolamine, PEG-DSPE = Polyethylene glycol-distearoylphosphatidylethanolamine. The circulation times can vary significantly based on the animal model, lipid dose, and specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Long-Circulating this compound Nanoparticles (Thin-Film Hydration and Extrusion)

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyryl] (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, Cholesterol, this compound, and DSPE-PEG2000 in chloroform at a desired molar ratio (e.g., 55:40:0.5:4.5).

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).

    • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be formed on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex the flask intermittently for 30-60 minutes to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Equilibrate the liposome extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into the extruder.

    • Extrude the liposome suspension through a 100 nm polycarbonate membrane for 10-21 passes. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • Quantify the encapsulation efficiency of the therapeutic agent using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

Protocol 2: In Vivo Circulation Half-Life Study

Materials:

  • Prepared this compound nanoparticles (and a non-PEGylated control group)

  • Animal model (e.g., mice)

  • Method for labeling nanoparticles (e.g., fluorescent dye encapsulation or radiolabeling)

  • Blood collection supplies

  • Analytical instrument for quantifying nanoparticles in blood samples (e.g., fluorescence plate reader, gamma counter)

Procedure:

  • Animal Preparation:

    • Acclimate the animals to the laboratory conditions.

    • Divide the animals into experimental groups (e.g., PEGylated nanoparticles, non-PEGylated nanoparticles).

  • Nanoparticle Administration:

    • Administer a known concentration of the labeled nanoparticles to each animal via intravenous (e.g., tail vein) injection.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection.

  • Quantification of Nanoparticles:

    • Process the blood samples to isolate the plasma.

    • Quantify the amount of labeled nanoparticles in the plasma at each time point using the appropriate analytical method.

  • Data Analysis:

    • Plot the concentration of nanoparticles in the blood versus time.

    • Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the circulation half-life (t½).

Visualizations

Opsonization_and_MPS_Clearance cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) Nanoparticle Nanoparticle Opsonized_Nanoparticle Opsonized Nanoparticle Nanoparticle->Opsonized_Nanoparticle Opsonization Opsonin Opsonin Opsonin->Opsonized_Nanoparticle Macrophage Macrophage Opsonized_Nanoparticle->Macrophage Recognition and Uptake Phagocytosis Phagocytosis

Caption: Opsonization and clearance of nanoparticles by the MPS.

PEGylation_Effect cluster_bloodstream Bloodstream cluster_mps_system Mononuclear Phagocyte System (MPS) PEGylated_Nanoparticle PEGylated Nanoparticle Macrophage Macrophage PEGylated_Nanoparticle->Macrophage Reduced Recognition Prolonged_Circulation Prolonged Circulation Time PEGylated_Nanoparticle->Prolonged_Circulation Opsonin Opsonin Opsonin->PEGylated_Nanoparticle Inhibited Opsonization

Caption: The "stealth" effect of PEGylation in reducing MPS uptake.

Troubleshooting_Workflow Start Problem: Rapid Nanoparticle Clearance Q1 Is the nanoparticle formulation PEGylated? Start->Q1 A1_No Incorporate PEG-lipid (e.g., DSPE-PEG2000) into the formulation. Q1->A1_No No Q2 Is the particle size > 200 nm? Q1->Q2 Yes A1_No->Q2 A2_Yes Optimize extrusion process to achieve a size of 100-200 nm. Q2->A2_Yes Yes Q3 Is the surface charge highly positive or negative? Q2->Q3 No A2_Yes->Q3 A3_Yes Adjust lipid composition to achieve a near-neutral zeta potential. Q3->A3_Yes Yes End Improved Circulation Time Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for rapid nanoparticle clearance.

References

Technical Support Center: Troubleshooting Cell Uptake Assays with 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected results in cell uptake assays using 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a functionalized lipid where a dipalmitoyl phosphatidylethanolamine (B1630911) (PE) is modified on its headgroup with a pyridyldithiopropionate (PDP) group. The "16:0" denotes that the lipid has two palmitic acid chains, each 16 carbons long with no double bonds. This lipid is often used as a tool in cell biology and drug delivery research. The PDP group is thiol-reactive, allowing for the conjugation of thiol-containing molecules, such as fluorescent dyes or drugs, to the lipid. In cell uptake assays, a fluorescently-labeled this compound can be used to visualize and quantify the internalization of lipids or conjugated molecules into cells.

Q2: What is the significance of the PDP group?

The pyridyldithio (PDP) group contains a disulfide bond that can react with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins or peptides, to form a new disulfide bond. This reaction is often used to attach molecules to the lipid. A key feature of this disulfide bond is that it is labile and can be cleaved in a reducing environment, such as the intracellular environment where enzymes like thioreductases are present.[1] This potential for cleavage is a critical consideration in experimental design and data interpretation.

Q3: Can the PDP group be cleaved inside the cell?

Yes, the disulfide bond in the PDP group is susceptible to cleavage by cellular components, particularly in the reducing environment of the cytoplasm.[1] This can lead to the separation of the conjugated molecule (e.g., a fluorophore) from the lipid portion. This cleavage can be a source of experimental artifacts, as the free fluorophore may have a different cellular distribution than the lipid-conjugated form.

Q4: How does the lipid composition (headgroup and acyl chains) affect cellular uptake?

The lipid composition significantly influences how nanoparticles or lipid probes are taken up by cells. For the headgroup, cationic lipids like those with an amine group (such as PE) can show greater uptake compared to neutral or anionic lipids.[2] The length and saturation of the acyl chains also play a role. Lipids with longer acyl chains may be taken up more efficiently than those with shorter chains.[2] Furthermore, unsaturated lipids can enhance cellular uptake compared to their saturated counterparts.[2]

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal
Potential Cause Troubleshooting Steps
Low Probe Concentration Increase the concentration of this compound in a stepwise manner. It is recommended to perform a concentration titration to find the optimal signal-to-noise ratio.
Insufficient Incubation Time Optimize the incubation time. Perform a time-course experiment to determine the point of maximum uptake for your specific cell type.
Photobleaching Minimize exposure of the fluorescent probe to excitation light. Use an anti-fade mounting medium if performing fluorescence microscopy.[3]
Incorrect Microscope Settings Ensure the excitation and emission wavelengths on the microscope are correctly set for the specific fluorophore conjugated to the this compound.[3]
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may exhibit altered uptake mechanisms.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Steps
Probe Aggregation Prepare fresh dilutions of the this compound probe for each experiment. Sonication of the stock solution may help to break up aggregates.
Incomplete Washing Increase the number and rigor of washing steps after incubation with the probe to remove non-internalized lipid.
Non-specific Binding Include a blocking step with a protein solution like bovine serum albumin (BSA) before adding the probe to reduce non-specific binding to the cell surface or culture dish.
Autofluorescence Image a control sample of unlabeled cells using the same settings to determine the level of cellular autofluorescence. This can be subtracted from the experimental signal.
Issue 3: Artifactual or Unexpected Localization of Fluorescence
Potential Cause Troubleshooting Steps
Cleavage of the PDP-Fluorophore Linkage The disulfide bond in the PDP group can be cleaved inside the cell, releasing the free fluorophore.[1] This can lead to diffuse cytoplasmic or nuclear signal that does not represent the localization of the lipid. To test for this, you can analyze the cell lysate by techniques such as HPLC to see if the free fluorophore is present. The release of the byproduct pyridine-2-thione can also be monitored spectrophotometrically (Amax = 363 nm) as an indicator of cleavage.[1]
Cytotoxicity of the Probe High concentrations of lipid probes can sometimes be toxic to cells, leading to membrane disruption and altered morphology.[3] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different probe concentrations.
Probe-Induced Membrane Perturbation Some lipid probes can alter membrane properties, potentially leading to their mislocalization.[3] Compare the results with a different fluorescent lipid probe that has a more stable linkage.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Concentration 1 - 10 µMOptimal concentration is cell-type dependent and should be determined empirically.
Incubation Time 30 minutes - 4 hoursPerform a time-course experiment to find the optimal incubation time for your cell line.
Incubation Temperature 37°CStandard cell culture conditions.
Washing Steps 3 - 5 times with cold PBS or HBSSThorough washing is critical to reduce background signal.

Experimental Protocols

Protocol 1: Standard Cell Uptake Assay using Fluorescence Microscopy
  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of fluorescently-labeled this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Immediately before use, dilute the stock solution to the desired final concentration in serum-free cell culture medium.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Add the this compound-containing medium to the cells.

    • Incubate for the desired amount of time at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells three to five times with ice-cold PBS to remove unbound probe.

  • Fixation (Optional):

    • If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore.

Protocol 2: Flow Cytometry-Based Quantification of Cell Uptake
  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.

  • Probe Labeling:

    • Add the fluorescently-labeled this compound to the cell suspension at the desired final concentration.

    • Incubate for the determined optimal time at 37°C with gentle agitation.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant and resuspend the cells in ice-cold PBS.

    • Repeat the wash step two more times.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Include an unlabeled cell sample to set the background fluorescence.

Visualizations

experimental_workflow General Workflow for this compound Cell Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells wash_cells_pre Wash Cells (Pre-incubation) seed_cells->wash_cells_pre prepare_probe Prepare this compound Probe incubate Incubate with Probe prepare_probe->incubate wash_cells_pre->incubate wash_cells_post Wash Cells (Post-incubation) incubate->wash_cells_post fix_cells Fix Cells (Optional) wash_cells_post->fix_cells flow_cytometry Flow Cytometry wash_cells_post->flow_cytometry image_cells Fluorescence Microscopy fix_cells->image_cells troubleshooting_pathway Troubleshooting Unexpected Fluorescence Localization start Unexpected Fluorescence Localization check_cleavage Hypothesis: PDP-Fluorophore Linkage Cleavage start->check_cleavage check_cytotoxicity Hypothesis: Probe Cytotoxicity start->check_cytotoxicity check_artifacts Hypothesis: Fixation Artifacts start->check_artifacts solution_cleavage Action: Analyze lysate for free fluorophore. Monitor pyridine-2-thione release. Use a stable-linkage control. check_cleavage->solution_cleavage Test solution_cytotoxicity Action: Perform cell viability assay. Reduce probe concentration or incubation time. check_cytotoxicity->solution_cytotoxicity Test solution_artifacts Action: Image live cells. Test different fixation methods. check_artifacts->solution_artifacts Test

References

Validation & Comparative

A Head-to-Head Comparison of Thiol-Reactive Lipids for Bioconjugation: 16:0 PDP PE vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of biomolecules to lipid nanoparticles is a critical step in the development of targeted drug delivery systems, vaccines, and diagnostic tools. The choice of the thiol-reactive lipid is paramount to ensure efficient, stable, and specific attachment of targeting ligands, such as antibodies or peptides. This guide provides an objective comparison of 16:0 PDP PE with other commonly used thiol-reactive lipids, including those functionalized with maleimide (B117702) and vinyl sulfone moieties. The following sections will delve into their reaction mechanisms, comparative performance data, and detailed experimental protocols to aid in the selection of the most suitable lipid for your research needs.

Introduction to Thiol-Reactive Lipids

Thiol-reactive lipids are essential tools for the surface modification of liposomes and other lipid-based nanoparticles. They possess a reactive group that specifically forms a covalent bond with a thiol (sulfhydryl) group, commonly found in the cysteine residues of proteins and peptides. This targeted conjugation strategy allows for the precise orientation and attachment of biomolecules to the nanoparticle surface, enhancing their therapeutic or diagnostic efficacy.

This guide focuses on a comparative analysis of three major classes of thiol-reactive lipids:

  • Pyridyldithiol-functionalized lipids , exemplified by 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound).

  • Maleimide-functionalized lipids , such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide).

  • Vinyl sulfone-functionalized lipids , a class of Michael acceptors used for bioconjugation.

Reaction Mechanisms and Chemical Principles

The efficacy of each thiol-reactive lipid is dictated by its underlying chemical reaction mechanism. Understanding these differences is crucial for optimizing conjugation conditions and ensuring the stability of the final product.

This compound: Disulfide Exchange

This compound facilitates conjugation through a disulfide exchange reaction. The pyridyldithiol group reacts with a free thiol on the target molecule, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is reversible in the presence of reducing agents.

G Lipid_PDP Lipid-S-S-Pyridine (this compound) Conjugate Lipid-S-S-Biomolecule Lipid_PDP->Conjugate + Biomolecule-SH Thiol Biomolecule-SH Thiol->Conjugate Byproduct Pyridine-2-thione Conjugate->Byproduct - Pyridine-2-thione

Figure 1. Reaction of this compound with a thiol-containing biomolecule.
Maleimide-Functionalized Lipids: Michael Addition

Maleimide-functionalized lipids react with thiols via a Michael addition reaction. The thiol attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond. This reaction is generally considered irreversible under physiological conditions, although the resulting thioether bond can be susceptible to a retro-Michael reaction under certain conditions.[1][2]

G Lipid_Mal Lipid-Maleimide Conjugate Lipid-Thioether-Biomolecule Lipid_Mal->Conjugate + Biomolecule-SH Thiol Biomolecule-SH Thiol->Conjugate G Lipid_VS Lipid-Vinyl Sulfone Conjugate Lipid-Thioether-Biomolecule Lipid_VS->Conjugate + Biomolecule-SH Thiol Biomolecule-SH Thiol->Conjugate G cluster_0 Lipid Film Formation cluster_1 Liposome Formation Dissolve Dissolve Lipids in Chloroform Evaporate Evaporate Chloroform Dissolve->Evaporate Vacuum Dry under Vacuum Evaporate->Vacuum Hydrate Hydrate Lipid Film Vacuum->Hydrate Extrude Extrude Hydrate->Extrude G Start Thiol-Reactive Liposomes + Thiol-Peptide Conjugation Incubate at Optimal pH Start->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify by SEC Quench->Purify Analyze Analyze Conjugation Efficiency & Stability Purify->Analyze

References

A Head-to-Head Comparison of PDP PE and DSPE-PEG-Maleimide for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of proteins to lipid-based delivery systems is a critical step in the development of targeted therapeutics and advanced diagnostics. The choice of linker chemistry significantly impacts the efficiency of conjugation, the stability of the final product, and the preservation of the protein's biological activity. This guide provides an objective comparison of two commonly used phospholipid derivatives for protein conjugation: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (PDP PE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide).

This comparison delves into their mechanisms of action, conjugation efficiencies, and the stability of the resulting protein-lipid conjugates, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeaturePDP PEDSPE-PEG-Maleimide
Reactive Group Pyridyldithiopropionate (PDP)Maleimide (B117702)
Target Residue Thiol (Sulfhydryl)Thiol (Sulfhydryl)
Bond Formed Disulfide (-S-S-)Thioether (-S-)
Bond Stability Reversible, cleavable by reducing agentsStable, non-reducible
Reaction pH Neutral to slightly alkaline (pH 7.0-8.0)Neutral (pH 6.5-7.5)
Reaction Speed FastFast
Specificity High for thiolsHigh for thiols

Mechanism of Action

The fundamental difference between PDP PE and DSPE-PEG-maleimide lies in the type of covalent bond they form with thiol groups on proteins, typically from cysteine residues.

DSPE-PEG-maleimide reacts with a thiol group via a Michael addition reaction to form a stable, non-reducible thioether bond.[1] This reaction is highly specific for thiols and proceeds efficiently at neutral pH.

PDP PE , on the other hand, reacts with a thiol through a disulfide exchange reaction, resulting in the formation of a disulfide bond.[2][3] This disulfide linkage is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866), which is present in significant concentrations within the intracellular environment. This reversibility can be an advantage for applications requiring the release of the protein from the lipid carrier upon entering a cell.

Diagram of Reaction Mechanisms

G cluster_0 DSPE-PEG-Maleimide Conjugation cluster_1 PDP PE Conjugation DSPE-PEG-Maleimide DSPE-PEG-Maleimide Stable Thioether Bond Stable Thioether Bond DSPE-PEG-Maleimide->Stable Thioether Bond + Protein-SH (Thiol) pH 6.5-7.5 Protein-SH Protein-SH Protein-SH->Stable Thioether Bond PDP_PE PDP PE Reversible Disulfide Bond Reversible Disulfide Bond PDP_PE->Reversible Disulfide Bond + Protein-SH (Thiol) pH 7.0-8.0 Protein-SH_2 Protein-SH Protein-SH_2->Reversible Disulfide Bond Cleavage Cleavage Reversible Disulfide Bond->Cleavage + Reducing Agent (e.g., DTT)

Caption: Reaction mechanisms of DSPE-PEG-maleimide and PDP PE with a protein thiol group.

Performance Comparison: Efficiency and Stability

While direct head-to-head studies under identical conditions are limited, the existing literature provides valuable insights into the performance of each linker.

ParameterPDP PEDSPE-PEG-MaleimideSupporting Data
Conjugation Efficiency Efficient, but quantitative data is sparse.High efficiency reported.Studies have shown conjugation efficiencies of 54% for hemoglobin[4] and up to 95% for antibody fragments with DSPE-PEG-maleimide.[1] A comparative study with a different carboxyl-linker showed DSPE-PEG-maleimide to be approximately three-fold more effective in mediating gene silencing, suggesting higher conjugation efficiency or better presentation of the targeting moiety.[5]
Bond Stability The disulfide bond is less stable than a thioether bond and is designed to be cleaved by reducing agents.[2]The thioether bond is considered highly stable and non-reducible under physiological conditions.[2] However, the thiosuccinimide adduct can be susceptible to a retro-Michael reaction, leading to potential instability in plasma.[6] Newer sulfone-based linkers have been shown to offer improved stability over maleimide linkers in some contexts.[7]The instability of the disulfide bond is a key feature for applications requiring intracellular release. The thioether bond's stability is advantageous for applications requiring long circulation times and robust linkage.
Reaction Conditions Requires neutral to slightly alkaline pH (7.0-8.0). The reaction should be performed under an inert atmosphere to prevent oxidation of thiols.[3]Optimal at neutral pH (6.5-7.5). Maleimide groups are susceptible to hydrolysis at higher pH, which can reduce conjugation efficiency.[2]Both chemistries operate under physiologically compatible conditions, which is crucial for preserving protein function.
Impact on Protein Function The reversibility of the disulfide bond may be beneficial for releasing the protein in its native state.The stable thioether bond results in a permanent modification, which could potentially impact protein conformation or activity depending on the conjugation site.The choice of linker should consider whether a permanent or cleavable linkage is more suitable for the intended application and the specific protein being conjugated.

Experimental Protocols

Below are generalized protocols for protein conjugation using DSPE-PEG-maleimide and PDP PE incorporated into liposomes. Researchers should optimize these protocols for their specific protein and application.

Protocol 1: Protein Conjugation to DSPE-PEG-Maleimide Liposomes

This protocol involves the reaction of a thiol-containing protein with pre-formed liposomes containing DSPE-PEG-maleimide.

Materials:

  • Pre-formed liposomes containing a known molar percentage of DSPE-PEG-maleimide.

  • Protein with an available thiol group (or a protein that has been thiolated).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4.

  • Quenching Reagent: 2-Mercaptoethanol or N-ethylmaleimide (NEM).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Protein: Dissolve the thiol-containing protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT, followed by removal of the reducing agent.

  • Conjugation Reaction: Mix the protein solution with the DSPE-PEG-maleimide liposome (B1194612) suspension. A typical molar ratio is a 3:1 excess of lipid to protein, but this should be optimized.[8]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent to block any unreacted maleimide groups.

  • Purification: Remove unconjugated protein and excess reagents by size-exclusion chromatography or dialysis.

  • Characterization: Determine the conjugation efficiency by quantifying the amount of protein and lipid in the purified conjugate fraction using methods like BCA or Bradford protein assays and a phosphate (B84403) assay for lipids.

Protocol 2: Protein Conjugation to PDP PE Liposomes (Disulfide Exchange)

This protocol describes the direct reaction of a thiol-containing protein with PDP PE-containing liposomes.

Materials:

  • Pre-formed liposomes containing a known molar percentage of PDP PE.

  • Thiol-containing protein.

  • Conjugation Buffer: PBS with 10 mM EDTA, pH 8.0.

  • Inert gas (e.g., nitrogen or argon).

  • Purification column or dialysis cassette.

Procedure:

  • Prepare Liposomes: Prepare liposomes containing PDP PE in the conjugation buffer.

  • Prepare Protein: Dissolve the thiol-containing protein in the conjugation buffer.

  • Conjugation Reaction: Add the protein solution to the PDP PE liposome suspension. A recommended starting molar ratio is 1:10 (ligand to active lipid).[3]

  • Incubation: Incubate the reaction mixture overnight at room temperature with gentle stirring under an inert atmosphere to prevent oxidation of thiols.[3]

  • Purification: Separate the immunoliposomes from unconjugated protein by dialysis or size-exclusion chromatography.[3]

  • Characterization: Quantify the conjugation efficiency as described in Protocol 1.

Experimental Workflow Diagram

G cluster_0 General Protein Conjugation Workflow Start Start Prepare_Liposomes Prepare Liposomes (with DSPE-PEG-Maleimide or PDP PE) Start->Prepare_Liposomes Prepare_Protein Prepare Thiolated Protein Start->Prepare_Protein Conjugation Conjugation Reaction Prepare_Liposomes->Conjugation Prepare_Protein->Conjugation Quenching Quench Unreacted Groups (for Maleimide) Conjugation->Quenching DSPE-PEG-Maleimide Purification Purification (Size Exclusion Chromatography / Dialysis) Conjugation->Purification PDP PE Quenching->Purification Characterization Characterization (Quantify Conjugation Efficiency) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for protein conjugation to functionalized liposomes.

Conclusion

The choice between PDP PE and DSPE-PEG-maleimide for protein conjugation depends heavily on the specific requirements of the application.

  • DSPE-PEG-maleimide is the preferred choice for applications requiring a stable, long-circulating conjugate . The high efficiency and the formation of a robust thioether bond make it ideal for in vivo applications where premature release of the protein is undesirable. However, researchers should be mindful of the potential for hydrolysis of the maleimide group and the long-term stability of the thioether linkage in plasma.

  • PDP PE is advantageous when a cleavable linkage is desired. The reversibility of the disulfide bond in the presence of intracellular reducing agents like glutathione makes it suitable for applications that require the release of the conjugated protein within the target cell.

For researchers and drug developers, a thorough understanding of these two chemistries is essential for the rational design and successful development of protein-lipid conjugates for a wide range of biomedical applications.

References

A Comparative Guide to Functionalized Lipids for Targeted Drug Delivery: 16:0 PDP PE and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of therapeutic agents to specific targets remains a critical challenge. The surface functionalization of lipid-based nanoparticles with targeting moieties is a key strategy to enhance efficacy and reduce off-target effects. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) has been a widely utilized lipid for this purpose. This guide provides an objective comparison of this compound with a primary alternative, maleimide-functionalized lipids, supported by experimental data and detailed protocols to aid in the selection of the optimal lipid for your drug delivery system.

Introduction to Functionalized Lipids in Drug Delivery

Lipid nanoparticles (LNPs) and liposomes are versatile platforms for encapsulating and delivering a wide range of therapeutic payloads, from small molecules to nucleic acids. To achieve active targeting, the surface of these nanoparticles is often decorated with ligands such as antibodies, peptides, or aptamers that recognize and bind to specific receptors on target cells. This requires the use of functionalized lipids, which have a reactive headgroup that can form a stable covalent bond with the targeting ligand.

This compound is a phospholipid containing a pyridyldithiopropionate (PDP) group. The PDP group reacts with free sulfhydryl (thiol) groups on proteins and other ligands to form a disulfide bond. This has been a popular method for conjugating antibodies and other targeting moieties to the surface of liposomes. However, the stability of the resulting disulfide bond in the reducing environment of the bloodstream can be a concern, potentially leading to premature cleavage of the targeting ligand.

This has led to the exploration of alternative functionalized lipids, with maleimide-terminated lipids emerging as a prominent choice. Maleimide (B117702) groups react with sulfhydryl groups to form a stable thioether bond, which is generally more resistant to cleavage in vivo than a disulfide bond.

This guide will compare the performance of this compound with maleimide-functionalized lipids, focusing on key parameters relevant to the development of targeted drug delivery systems.

Performance Comparison: this compound vs. Maleimide-Functionalized Lipids

The choice between this compound and a maleimide-functionalized lipid for conjugating a targeting ligand to a lipid nanoparticle depends on several factors, including the desired stability of the linkage, the nature of the targeting ligand, and the specific application. The following tables summarize the key performance characteristics based on available experimental data.

FeatureThis compound (Disulfide Linkage)Maleimide-Functionalized Lipid (Thioether Linkage)Key Considerations
Bond Stability in Serum Moderately stable; susceptible to reduction by agents like glutathione.Highly stable; resistant to reduction.[1]For long-circulating nanoparticles, the higher stability of the thioether bond is advantageous to prevent premature detachment of the targeting ligand.
Conjugation Efficiency High, but can be variable.Generally high and efficient.Both chemistries can achieve high conjugation efficiencies, but optimization of reaction conditions (pH, reactant ratios) is crucial for both.
Drug Loading Efficiency Surface modification has minimal effect on drug loading.Surface modification has been shown to have no significant effect on drug loading efficiency.[2][3]The primary determinants of drug loading are the lipid composition of the nanoparticle core, the drug's physicochemical properties, and the loading method.
Drug Release Profile Surface modification does not significantly alter the drug release profile.Surface modification has been demonstrated to not affect the in vitro drug release profile.[2][3]Drug release is primarily governed by the lipid bilayer composition and the presence of other helper lipids.
In Vivo Tumor Retention Can be effective, but potential for ligand detachment exists.Enhanced tumor retention has been observed due to the stable linkage.[2][3]The stability of the ligand-nanoparticle linkage is critical for sustained targeting and accumulation at the tumor site.
Cytotoxicity of Functionalized Liposome Generally low, similar to unmodified liposomes.Maleimide-modified liposomes have been shown to be biocompatible and do not elicit a detectable increase in cytotoxicity.The intrinsic toxicity of the lipid components and the encapsulated drug are the primary drivers of cytotoxicity.

Table 1: Head-to-Head Performance Comparison of this compound and Maleimide-Functionalized Lipids.

Experimental Data Summary

The following tables present a summary of quantitative data from studies investigating the properties of nanoparticles functionalized with maleimide lipids. While direct comparative data with this compound in the same study is limited, these results provide valuable benchmarks for researchers.

Liposome FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Doxorubicin-loaded Liposomes (Lip/Dox)~100-22.2~98~10[3]
Doxorubicin-loaded Maleimide-Liposomes (M-Lip/Dox)~100-39.0~98~10[3]

Table 2: Physicochemical Properties of Doxorubicin-Loaded Liposomes With and Without Maleimide Functionalization. This data indicates that the addition of a maleimide-functionalized lipid does not adversely affect key formulation parameters like size, encapsulation efficiency, or drug loading.[3]

FormulationIn Vitro Doxorubicin (B1662922) Release at 72h (%)
Free Doxorubicin>60% (within 2h)
Lip/Dox~35%
M-Lip/Dox~35%

Table 3: In Vitro Drug Release Profile. The in vitro release profiles of doxorubicin from conventional and maleimide-functionalized liposomes are nearly identical, suggesting that the surface modification does not hinder drug release.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments related to the preparation and characterization of functionalized lipid nanoparticles.

Protocol 1: Preparation of Functionalized Liposomes by Lipid Film Hydration

This is a common method for preparing liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, and this compound or a maleimide-functionalized lipid like DSPE-PEG(2000)-Maleimide)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes. A typical formulation might include a structural lipid like DSPC, cholesterol for stability, and 1-5 mol% of the functionalized lipid.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Store the prepared liposomes at 4°C until further use.

Protocol 2: Conjugation of a Thiolated Antibody to Maleimide-Functionalized Liposomes

This protocol describes the covalent attachment of a targeting antibody to the surface of pre-formed maleimide-liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Thiolated antibody (if the antibody does not have a free thiol, it needs to be thiolated using a reagent like Traut's reagent)

  • Conjugation buffer (e.g., HEPES or PBS, pH 6.5-7.5)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B) for purification

  • Protein quantification assay (e.g., BCA assay)

  • Phosphate (B84403) quantification assay for lipid concentration

Procedure:

  • Prepare the thiolated antibody. If the antibody has a native free thiol, it can be used directly. Otherwise, react the antibody with a thiolation reagent according to the manufacturer's protocol, followed by purification to remove excess reagent.

  • Mix the maleimide-functionalized liposomes with the thiolated antibody in the conjugation buffer. The molar ratio of antibody to reactive lipid should be optimized, but a starting point could be a 1:10 to 1:20 ratio of antibody to maleimide lipid.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Separate the antibody-conjugated liposomes from unreacted antibody by size-exclusion chromatography.

  • Collect the fractions containing the immunoliposomes (typically the turbid fractions that elute first).

  • Quantify the amount of conjugated protein using a protein assay and the lipid concentration using a phosphate assay to determine the conjugation efficiency.

Protocol 3: Quantification of Conjugation Efficiency

Accurate determination of the amount of ligand conjugated to the nanoparticle surface is essential.

Materials:

  • Immunoliposome sample

  • BCA protein assay kit or similar

  • Phosphate assay reagents (e.g., Bartlett assay)

  • Spectrophotometer

Procedure:

  • Protein Quantification:

    • Lyse a known volume of the immunoliposome sample with a detergent (e.g., 1% Triton X-100) to release the conjugated protein.

    • Perform the BCA assay on the lysed sample according to the manufacturer's instructions.

    • Use a standard curve prepared with the same unconjugated antibody to determine the protein concentration.

  • Lipid Quantification:

    • Determine the phospholipid concentration of the immunoliposome sample using a standard phosphate assay, such as the Bartlett assay.

  • Calculate Conjugation Efficiency:

    • Express the conjugation efficiency as the weight ratio of protein to lipid (e.g., µg protein / µmol lipid) or as the number of antibody molecules per liposome.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Liposome Preparation cluster_conj Antibody Conjugation cluster_char Characterization cluster_eval In Vitro/In Vivo Evaluation prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 Forms MLVs conj2 Reaction with Maleimide-Liposomes prep2->conj2 Functionalized Liposomes conj1 Thiolation of Antibody conj1->conj2 char1 Size & Zeta Potential (DLS) conj2->char1 char2 Conjugation Efficiency (BCA/Phosphate Assay) conj2->char2 char3 Drug Loading & Release conj2->char3 eval1 Cellular Uptake Studies char3->eval1 eval2 Cytotoxicity Assays eval1->eval2 eval3 In Vivo Biodistribution eval2->eval3

Caption: Experimental workflow for preparing and evaluating antibody-conjugated liposomes.

endocytosis_pathway cluster_cell Target Cell receptor Target Receptor endosome Endosome receptor->endosome Receptor-mediated Endocytosis lysosome Lysosome endosome->lysosome Degradation Pathway cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Drug Release) lysosome->cytoplasm Drug Release (if stable) immunoliposome Antibody-conjugated Liposome immunoliposome->receptor Binding

Caption: Receptor-mediated endocytosis pathway for targeted liposomes.

Conclusion

The choice between this compound and maleimide-functionalized lipids for targeted drug delivery applications is a critical design decision. While both chemistries can be effective for conjugating targeting ligands, the superior stability of the thioether bond formed by maleimide chemistry offers a significant advantage for applications requiring long circulation times and robust in vivo performance.[1] The available data suggests that maleimide functionalization does not compromise key nanoparticle attributes such as drug loading and release.[2][3]

This guide provides a framework for researchers to make an informed decision based on the specific requirements of their drug delivery system. The detailed protocols and workflow diagrams offer practical guidance for the synthesis and evaluation of these advanced nanomedicines. As the field of targeted drug delivery continues to evolve, the rational selection of functionalized lipids will remain a cornerstone of developing safer and more effective therapies.

References

A Comparative Analysis of Drug Release from Functionalized Liposomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of drug release is a critical factor in the efficacy and safety of nanoparticle-based therapeutics. Liposomes, as versatile drug delivery vehicles, can be functionalized to respond to specific physiological cues, thereby enabling targeted and triggered drug release. This guide provides an objective comparison of drug release from three prominent types of functionalized liposomes: pH-sensitive, thermosensitive, and antibody-targeted liposomes. The information presented is supported by experimental data to aid in the selection of the most appropriate liposomal formulation for a given therapeutic application.

This guide will delve into the drug release characteristics of these functionalized liposomes, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the cited drug release assays are also provided to ensure reproducibility. Furthermore, visual representations of the experimental workflow and a relevant biological pathway are included to enhance understanding.

Comparative Drug Release Performance

The efficacy of functionalized liposomes is intrinsically linked to their ability to retain the encapsulated drug during circulation and release it at the desired site of action. The following table summarizes the in vitro drug release performance of different functionalized liposomes encapsulating the chemotherapeutic drug Doxorubicin (DOX), highlighting their responsiveness to specific triggers.

Liposome (B1194612) TypeTriggering ConditionDrug Release (%) at 24h (Non-Triggering)Drug Release (%) at 24h (Triggering)Reference
pH-Sensitive Liposomes Acidic pH (5.5)~27% (at pH 7.4)~96% (at pH 5.5)[1]
Thermosensitive Liposomes Elevated Temperature (42°C)~10% (at 37°C)>80% (at 42°C)[2]
HER2-Targeted Liposomes N/A (Receptor-mediated uptake)Sustained release profile similar to non-targeted liposomes in vitro.Enhanced intracellular drug delivery and cytotoxicity in HER2-positive cells.

Key Observations:

  • pH-Sensitive Liposomes: These liposomes, often composed of lipids like DOPE and CHEMS, demonstrate excellent stability at physiological pH (7.4), with minimal drug leakage. However, in an acidic environment (pH 5.5), characteristic of tumor microenvironments and endosomes, they undergo a structural change that triggers a rapid and substantial release of their payload.[1][3] This property is highly advantageous for targeted cancer therapy, as it minimizes systemic drug exposure and concentrates the therapeutic effect at the tumor site.

  • Thermosensitive Liposomes: Composed of lipids such as DPPC, these liposomes are designed to undergo a phase transition at a specific temperature, typically slightly above physiological temperature.[2][4] At normal body temperature (37°C), they are stable and retain the encapsulated drug.[2] Upon localized heating to their transition temperature (e.g., 42°C), the lipid bilayer becomes more permeable, leading to a burst release of the drug.[2][4] This approach allows for externally controlled and spatially precise drug delivery.

  • Antibody-Targeted Liposomes (e.g., HER2-Targeted): Unlike stimuli-responsive liposomes, the primary advantage of antibody-targeted liposomes lies in their enhanced cellular uptake by specific target cells rather than a triggered release in the extracellular environment. While their in vitro drug release profiles in acellular conditions may be similar to their non-targeted counterparts, their ability to bind to specific receptors (like HER2 on certain cancer cells) leads to more efficient internalization and subsequent intracellular drug delivery. This results in a higher therapeutic efficacy at the cellular level.

Experimental Methodologies

The following is a detailed protocol for a commonly used in vitro drug release assay to assess the performance of functionalized liposomes.

In Vitro Drug Release Assay: Dialysis Method

This method is widely used to study the release of a drug from a nanoparticle formulation into a bulk medium, simulating physiological conditions.

Materials:

  • Liposome formulation (e.g., pH-sensitive, thermosensitive, or targeted liposomes)

  • Phosphate Buffered Saline (PBS) at desired pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing or cassette with a specific molecular weight cut-off (MWCO), typically 10-14 kDa, that allows the free drug to pass through but retains the liposomes.

  • Thermostatically controlled shaker or water bath.

  • Spectrophotometer or other analytical instrument for drug quantification.

Procedure:

  • Preparation of Dialysis Bags: Cut the dialysis tubing to the desired length and hydrate (B1144303) in the release medium (e.g., PBS pH 7.4) for at least 30 minutes.

  • Sample Loading: Pipette a known volume and concentration of the liposome formulation into the pre-hydrated dialysis bag. Securely close both ends of the bag, ensuring no leakage.

  • Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 50 mL of PBS). The volume of the release medium should be significantly larger than the sample volume to maintain sink conditions.

  • Incubation:

    • For pH-sensitive liposomes , conduct parallel experiments in release media of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C with constant, gentle agitation.

    • For thermosensitive liposomes , conduct parallel experiments at different temperatures (e.g., 37°C and 42°C) in a release medium of physiological pH (7.4) with constant, gentle agitation.

    • For targeted liposomes , the release study is typically conducted at physiological pH (7.4) and temperature (37°C).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external vessel. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative % Drug Release = [(Concentration at time t × Volume of release medium) + Σ(Concentration at previous time points × Volume of sample withdrawn)] / Initial amount of drug in liposomes × 100

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and a relevant signaling pathway.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_release In Vitro Drug Release Assay Lipo_Form Liposome Formulation Drug_Enc Drug Encapsulation Lipo_Form->Drug_Enc Purification Purification Drug_Enc->Purification Dialysis_Setup Dialysis Setup Purification->Dialysis_Setup Characterized Liposomes Incubation Incubation (Triggering vs. Non-Triggering) Dialysis_Setup->Incubation Sampling Time-point Sampling Incubation->Sampling Quantification Drug Quantification (e.g., HPLC) Sampling->Quantification Data_Analysis Data Analysis (Cumulative Release %) Quantification->Data_Analysis Concentration Data

Caption: Experimental workflow for the comparative analysis of drug release from functionalized liposomes.

SignalingPathway cluster_cell Target Cancer Cell Receptor HER2 Receptor Endosome Endosome (Acidic pH) Receptor->Endosome Receptor-mediated Endocytosis Doxorubicin_Release Endosome->Doxorubicin_Release Drug Release Nucleus Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Induction of Cell Death Doxorubicin_Release->Nucleus DNA Intercalation Targeted_Lipo HER2-Targeted Liposome Targeted_Lipo->Receptor Binding

Caption: Simplified signaling pathway of a HER2-targeted liposome delivering Doxorubicin to a cancer cell.

References

Validating the pH-Sensitivity of 16:0 PDP PE Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pH-sensitive liposomes functionalized with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) against a standard pH-sensitive formulation. The inclusion of this compound facilitates the conjugation of targeting moieties to the liposome (B1194612) surface, a critical feature for targeted drug delivery. However, the pH-sensitivity is not an intrinsic property of this compound itself but is conferred by the incorporation of other pH-responsive lipids.

This document outlines the necessary experimental protocols to validate pH-sensitivity and presents comparative data in a structured format.

Mechanism of pH-Sensitivity

The pH-sensitivity of the liposomes described herein is primarily achieved through the combination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesteryl hemisuccinate (CHEMS). At physiological pH (around 7.4), CHEMS is deprotonated and carries a negative charge, which stabilizes the phospholipid bilayer in a lamellar phase. Upon exposure to an acidic environment (pH < 6.5), such as that found in endosomes or the tumor microenvironment, CHEMS becomes protonated. This neutralizes its charge, disrupting the electrostatic stabilization of the bilayer and allowing the cone-shaped DOPE lipids to transition from a lamellar to an inverted hexagonal (HII) phase. This phase transition leads to the destabilization of the liposomal membrane and the subsequent release of its encapsulated cargo.

Experimental Validation of pH-Sensitivity

The following experimental protocols are essential for characterizing and validating the pH-responsive nature of liposomal formulations.

Liposome Preparation

A common method for preparing these liposomes is the thin-film hydration technique followed by extrusion.

Protocol:

  • Lipid Film Formation: The lipids, including the primary structural lipid (e.g., DOPC), a pH-sensitive component (e.g., DOPE and CHEMS), cholesterol for stability, and the functionalized lipid (this compound), are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. The flask is then placed under a high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the material to be encapsulated, such as the fluorescent dye calcein (B42510) at a self-quenching concentration (e.g., 50-100 mM). The hydration is typically performed above the phase transition temperature of the lipids.

  • Extrusion: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Physicochemical Characterization

a) Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

DLS is used to determine the hydrodynamic diameter and the size distribution of the liposomes.

Protocol:

  • Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., PBS at pH 7.4).

  • Measure the particle size and PDI using a DLS instrument.

  • Repeat the measurement at an acidic pH (e.g., pH 5.5) to assess any pH-induced changes in size or aggregation.

b) Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes, which is expected to change with pH for pH-sensitive formulations.

Protocol:

  • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM HEPES).

  • Measure the zeta potential at physiological pH (7.4) and at an acidic pH (5.5) using a suitable instrument. A shift towards a more neutral or positive zeta potential at acidic pH is indicative of the protonation of the pH-sensitive component.

In Vitro Cargo Release Assay (Calcein Leakage Assay)

This assay quantifies the release of encapsulated contents in response to a pH trigger. Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated in liposomes at a high concentration, the fluorescence is low. Upon release and dilution in the external medium, the fluorescence intensity increases significantly.

Protocol:

  • Prepare calcein-loaded liposomes as described in the liposome preparation section.

  • Remove unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Divide the purified liposome suspension into aliquots.

  • Adjust the pH of the aliquots to a range of values (e.g., 7.4, 6.5, 5.5).

  • Incubate the samples at 37°C and monitor the fluorescence intensity over time using a fluorometer (excitation wavelength ~495 nm, emission wavelength ~515 nm).

  • At the end of the experiment, add a lytic detergent (e.g., Triton X-100) to all samples to disrupt the liposomes completely and measure the maximum fluorescence (100% release).

  • The percentage of calcein release at each time point is calculated using the following formula:

    % Release = [(Ft - F0) / (Fmax - F0)] x 100

    where:

    • Ft is the fluorescence intensity at a given time point.

    • F0 is the initial fluorescence intensity.

    • Fmax is the maximum fluorescence intensity after adding detergent.

Comparative Data

The following table summarizes hypothetical yet representative data for a pH-sensitive liposome formulation containing this compound compared to a standard DOPE:CHEMS formulation.

ParameterThis compound Formulation (DOPE:CHEMS:Chol:this compound)Standard Formulation (DOPE:CHEMS:Chol)
Physicochemical Properties
Average Size (nm) at pH 7.4110 ± 5105 ± 5
PDI at pH 7.4< 0.2< 0.2
Zeta Potential (mV) at pH 7.4-25 ± 3-30 ± 3
Zeta Potential (mV) at pH 5.5-5 ± 2-8 ± 2
In Vitro Calcein Release (at 1 hour)
% Release at pH 7.4< 5%< 5%
% Release at pH 6.545% ± 4%50% ± 5%
% Release at pH 5.585% ± 6%90% ± 5%

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_release Cargo Release Assay prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 char1 DLS (Size & PDI) prep2->char1 char2 Zeta Potential prep2->char2 release1 Calcein Encapsulation prep2->release1 release2 pH Adjustment release1->release2 release3 Fluorescence Monitoring release2->release3

Caption: Experimental workflow for validating pH-sensitivity.

pH_Release_Mechanism cluster_stable Physiological pH (7.4) cluster_unstable Acidic pH (<6.5) liposome_stable Stable Liposome (Lamellar Phase) chems_neg CHEMS (deprotonated, negative charge) cargo_in Cargo Encapsulated liposome_unstable Destabilized Liposome (Hexagonal Phase) liposome_stable->liposome_unstable Protonation of CHEMS chems_neu CHEMS (protonated, neutral) cargo_out Cargo Released

Caption: Mechanism of pH-triggered cargo release.

Navigating the Nanoscale: A Comparative Guide to 16:0 PDP PE Nanoparticle Performance for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nanoparticle delivery system is a critical step in the therapeutic pipeline. This guide provides a comparative analysis of 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) nanoparticles and leading alternative platforms. While direct, extensive in vitro and in vivo correlation data for this compound as a standalone drug delivery vehicle is limited in publicly available literature, this guide synthesizes the existing information and juxtaposes it with the well-characterized performance of prominent lipid nanoparticles (LNPs), exosomes, and polymeric nanoparticles.

This document aims to provide an objective comparison based on available experimental data to aid in the selection of the most suitable nanoparticle system for specific research and therapeutic applications.

Executive Summary

This compound is a functionalized phospholipid integral to the formation of biomimetic high-density lipoprotein (HDL)-like nanoparticles. These nanoparticles have shown promise in specific applications such as sequestering lipopolysaccharides (LPS) and modulating inflammatory responses. However, comprehensive data detailing their performance as a general drug delivery platform, including drug loading and release kinetics, biodistribution, and therapeutic efficacy in various models, is not as readily available as for other systems.

In contrast, lipid nanoparticles formulated with ionizable lipids such as SM-102, ALC-0315, DLin-MC3-DMA, and C12-200 have been extensively studied, particularly for nucleic acid delivery. While these alternatives have a wealth of performance data, a consistent challenge remains in the direct correlation between their in vitro performance and in vivo outcomes. Exosomes and polymeric nanoparticles represent other viable alternatives with distinct advantages and disadvantages in terms of biocompatibility, drug loading, and targeting capabilities.

This guide presents a detailed comparison of these platforms, highlighting their physicochemical properties, in vitro performance, and in vivo behavior to inform nanoparticle selection.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for this compound-containing nanoparticles and their alternatives. It is important to note that the data for this compound is primarily from its use in multi-component HDL-like nanoparticles.

Table 1: In Vitro Physicochemical Characterization of Nanoparticle Platforms

Nanoparticle TypeTypical Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound (in HDL-like NP) 10 - 15Not consistently reportedNear-neutral to slightly negativeNot applicable (structural component)
LNP (SM-102) 70 - 100< 0.1Near-neutral> 80% (for mRNA)
LNP (ALC-0315) 70 - 100< 0.1Near-neutral> 80% (for mRNA)
LNP (DLin-MC3-DMA) 70 - 100< 0.1Near-neutral> 80% (for mRNA)
LNP (C12-200) 70 - 100< 0.1Near-neutral> 80% (for mRNA)
Exosomes 30 - 150Variable-15 to -5Variable (depends on loading method)
Polymeric Nanoparticles (PLGA) 100 - 500< 0.2-30 to -50Highly variable (drug-dependent)

Table 2: In Vitro Performance of Nanoparticle Platforms

Nanoparticle TypeCellular UptakeIn Vitro Efficacy (e.g., Protein Expression)Cytotoxicity
This compound (in HDL-like NP) Receptor-mediated (SR-B1)Reduces NF-κB/AP-1 signalingGenerally low
LNP (SM-102) High in various cell lines (HEK293, HeLa, THP-1)[1][2]Superior to other ionizable lipids in some cell lines[1][2]Dose-dependent
LNP (ALC-0315) Efficient uptake in immune cells[3]Lower than SM-102 in some in vitro studies[1][2]Dose-dependent
LNP (DLin-MC3-DMA) Efficient uptake in immune cells[3]Lower than SM-102 in some in vitro studies[1][2]Dose-dependent
LNP (C12-200) High in trophoblasts[4]Lower than SM-102 in some in vitro studies[1][2]Dose-dependent
Exosomes High, natural cell-to-cell communicationEfficient delivery of siRNA and other cargo[5]Low
Polymeric Nanoparticles (PLGA) Efficient, often via endocytosisSustained release of encapsulated drugGenerally low, biodegradable

Table 3: In Vivo Performance of Nanoparticle Platforms

Nanoparticle TypePrimary Organ of AccumulationIn Vivo EfficacyKey In Vivo Application
This compound (in HDL-like NP) Not extensively reportedReduces inflammation in sepsis modelsAnti-inflammatory
LNP (SM-102) Liver, Spleen[1]High protein expression, strong immune response[1][2]mRNA vaccines
LNP (ALC-0315) Liver, Spleen[1]High protein expression, strong immune response[1][2][3]mRNA vaccines
LNP (DLin-MC3-DMA) LiverLower protein expression than SM-102/ALC-0315 in some studies[1][2]siRNA therapeutics
LNP (C12-200) Liver, Placenta[4]Lower protein expression than SM-102/ALC-0315 in some studies[1][2]mRNA delivery
Exosomes Liver, Spleen, Tumor (can be targeted)Efficient drug/siRNA delivery, low immunogenicity[5]Targeted drug delivery
Polymeric Nanoparticles (PLGA) Liver, SpleenSustained drug release, enhanced bioavailabilityControlled drug release

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Nanoparticle Formulation and Characterization
  • Lipid Nanoparticle (LNP) Formulation (Microfluidics):

    • Lipid components (ionizable lipid, DSPC, cholesterol, and PEG-lipid) are dissolved in ethanol (B145695) at a specific molar ratio.

    • The nucleic acid cargo (e.g., mRNA) is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • The lipid-ethanol solution and the nucleic acid-aqueous solution are mixed at a controlled flow rate ratio using a microfluidic mixing device.

    • The resulting nanoparticle suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Physicochemical Characterization:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Determined by Laser Doppler Velocimetry.

    • Encapsulation Efficiency: Quantified by separating free from encapsulated nucleic acid (e.g., using a fluorescent dye exclusion assay) and measuring the concentration of the encapsulated cargo.

In Vitro Performance Evaluation
  • Cellular Uptake:

    • Nanoparticles are labeled with a fluorescent dye.

    • Cells are incubated with the labeled nanoparticles for a defined period.

    • After incubation, cells are washed to remove non-associated nanoparticles.

    • Cellular uptake is quantified by flow cytometry or visualized by confocal microscopy.

  • In Vitro Transfection Efficiency (for mRNA LNPs):

    • Cells are seeded in multi-well plates.

    • Cells are treated with LNPs encapsulating a reporter protein mRNA (e.g., luciferase or GFP).

    • After a specified incubation time (e.g., 24-48 hours), protein expression is measured using a luciferase assay or by quantifying GFP-positive cells via flow cytometry.

  • Cytotoxicity Assay (e.g., MTT or PrestoBlue):

    • Cells are seeded in 96-well plates.

    • Cells are treated with varying concentrations of nanoparticles.

    • After a defined exposure time, a viability reagent (e.g., MTT) is added.

    • The absorbance is measured to determine the percentage of viable cells relative to untreated controls.

In Vivo Performance Evaluation
  • Biodistribution Study:

    • Nanoparticles are labeled with a fluorescent dye or a radionuclide.

    • The labeled nanoparticles are administered to animals (e.g., mice) via a specific route (e.g., intravenous injection).

    • At various time points, organs of interest are harvested.

    • The accumulation of nanoparticles in each organ is quantified by measuring the fluorescence or radioactivity.

  • In Vivo Efficacy Study (e.g., for mRNA vaccines):

    • Animals are immunized with LNPs encapsulating a specific antigen-encoding mRNA.

    • At defined time points post-immunization, blood samples are collected to measure antibody titers (e.g., by ELISA).

    • Splenocytes can be isolated to assess T-cell responses (e.g., by ELISpot or intracellular cytokine staining).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta) Formulation->Characterization CellUptake Cellular Uptake Assay Characterization->CellUptake Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity InVitroEfficacy In Vitro Efficacy (e.g., Transfection) Characterization->InVitroEfficacy AnimalModel Animal Model Administration Characterization->AnimalModel IVIVC Gap Biodistribution Biodistribution Study AnimalModel->Biodistribution InVivoEfficacy In Vivo Efficacy (e.g., Immune Response) AnimalModel->InVivoEfficacy Toxicity Toxicology Assessment AnimalModel->Toxicity

Figure 1. A generalized workflow for the in vitro and in vivo evaluation of nanoparticle performance.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 HDL_NP This compound HDL-like NP HDL_NP->LPS Sequestration MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB AP1 AP-1 Activation MyD88->AP1 IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines AP1->Cytokines IRFs->Cytokines

Figure 2. Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound HDL-like nanoparticles.

LNP_Alternatives cluster_attributes Key Performance Attributes PDP_PE This compound NP (HDL-like) Efficacy Therapeutic Efficacy PDP_PE->Efficacy Biodistribution Biodistribution & Targeting PDP_PE->Biodistribution Toxicity Biocompatibility & Toxicity PDP_PE->Toxicity DrugLoading Drug Loading & Versatility PDP_PE->DrugLoading LNPs Ionizable Lipid Nanoparticles LNPs->Efficacy LNPs->Biodistribution LNPs->Toxicity LNPs->DrugLoading Exosomes Exosomes Exosomes->Efficacy Exosomes->Biodistribution Exosomes->Toxicity Exosomes->DrugLoading Polymeric Polymeric NPs Polymeric->Efficacy Polymeric->Biodistribution Polymeric->Toxicity Polymeric->DrugLoading

Figure 3. A logical relationship diagram comparing key performance attributes of this compound nanoparticles with major alternatives.

Conclusion

The choice of a nanoparticle delivery system is a multifaceted decision that depends on the specific therapeutic goal. While this compound is a valuable component for constructing biomimetic HDL-like nanoparticles with anti-inflammatory properties, its utility as a general drug delivery vehicle is not as well-documented as other platforms.

For applications requiring robust nucleic acid delivery, particularly for vaccines, ionizable lipid nanoparticles have a proven track record, despite the recognized gap between in vitro and in vivo performance. Exosomes offer a promising avenue for targeted delivery with high biocompatibility, while polymeric nanoparticles provide versatility in controlled and sustained drug release.

Researchers and drug developers are encouraged to consider the specific requirements of their application, including the nature of the therapeutic cargo, the desired biological target, and the necessary safety profile, when selecting a nanoparticle system. This guide provides a foundational comparison to aid in this critical decision-making process, emphasizing the importance of empirical validation for any chosen platform.

References

Confirming the Targeting Specificity of 16:0 PDP PE-Modified Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cell populations is a cornerstone of modern drug development. Nanoparticles functionalized with targeting moieties offer a promising strategy to enhance therapeutic efficacy while minimizing off-target effects. Among the various methods for nanoparticle surface modification, the use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) has gained significant traction. This lipid provides a versatile platform for conjugating targeting ligands, such as antibodies or peptides, via a stable thioether bond.

This guide provides an objective comparison of the targeting specificity of nanoparticles modified with this compound against other common targeting strategies, supported by experimental data. We will delve into the experimental protocols required to validate targeting specificity and visualize the underlying biological pathways.

Performance Comparison of Targeted Nanoparticles

The efficacy of a targeted nanoparticle system is primarily determined by its ability to selectively accumulate at the target site and be internalized by the target cells. Below is a comparative summary of the in vivo biodistribution and in vitro cellular uptake of nanoparticles functionalized with different targeting ligands.

Table 1: In Vivo Biodistribution of Targeted Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

OrganAnti-HER2 Immunoliposomes (via PDP PE linker)[1][2][3]Transferrin-Conjugated Nanoparticles[4][5][6]Folate-Conjugated Nanoparticles[7][8]Non-Targeted Liposomes[1][3]
Tumor 8.5 ± 1.5 ~3.5 - 6.0 9.2 ± 0.6 ~2.0 - 3.5
Liver~15 - 25~10 - 2028.2 ± 1.4~10 - 20
Spleen~5 - 10~5 - 1525.5 ± 3.2~5 - 10
Kidneys~1 - 5~2 - 8~2 - 5~1 - 5
Lungs~1 - 3~2 - 5~1 - 3~1 - 3
Heart~0.5 - 2~0.5 - 3~0.5 - 2~0.5 - 2
Blood (at 24h)~5 - 10~3 - 8~1 - 5~5 - 10

Note: The data presented is a synthesis from multiple sources with varying experimental conditions (e.g., nanoparticle composition, animal models, and time points). Direct comparison should be made with caution.

Table 2: In Vitro Cellular Uptake of Targeted Nanoparticles

Cell LineTargeting LigandMethod of QuantificationCellular Uptake Enhancement (vs. Non-Targeted)[1][7][9]
HER2-positive (e.g., SK-BR-3)Anti-HER2 Antibody (via PDP PE)Flow Cytometry (Mean Fluorescence Intensity)Up to 700-fold increase
Transferrin Receptor-positive (e.g., HeLa)TransferrinFlow Cytometry (% Positive Cells)Significant increase
Folate Receptor-positive (e.g., HeLa, MDAMB-231)Folic AcidFluorescence Microscopy / HPLCEnhanced internalization

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating the targeting specificity of functionalized nanoparticles.

Protocol 1: Synthesis of this compound-Modified Liposomes and Antibody Conjugation

This protocol describes the preparation of liposomes containing this compound and the subsequent conjugation of a thiolated antibody.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anti-HER2 antibody (or other antibody of interest)

  • Traut's reagent (2-iminothiolane)

  • Sephadex G-50 column

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Liposome (B1194612) Formulation:

    • Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform at a desired molar ratio (e.g., 55:40:4:1).

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with PBS at a temperature above the phase transition temperature of the lipids (e.g., 60°C) with gentle agitation.

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Antibody Thiolation:

    • Dissolve the anti-HER2 antibody in PBS.

    • Add a 20-fold molar excess of Traut's reagent to the antibody solution and incubate for 1 hour at room temperature to introduce free sulfhydryl groups.

    • Remove excess Traut's reagent by passing the solution through a Sephadex G-50 column equilibrated with PBS.

  • Conjugation of Antibody to Liposomes:

    • Add the thiolated antibody to the PDP PE-containing liposomes at a specific antibody-to-lipid ratio.

    • Incubate the mixture overnight at 4°C with gentle stirring to allow the formation of a stable thioether bond.

    • Remove unconjugated antibody by dialysis against PBS.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of conjugated antibody using a protein assay (e.g., BCA assay).

Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled targeted nanoparticles.

Materials:

  • Targeted nanoparticles (e.g., anti-HER2 immunoliposomes) labeled with a fluorescent dye (e.g., Rhodamine-PE).

  • Non-targeted control nanoparticles (lacking the targeting ligand).

  • HER2-positive cancer cell line (e.g., SK-BR-3).

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • Trypsin-EDTA.

  • Flow cytometry buffer (PBS with 1% BSA).

  • Flow cytometer.

Procedure:

  • Seed SK-BR-3 cells in 24-well plates and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled targeted and non-targeted nanoparticles at various concentrations for a defined period (e.g., 4 hours) at 37°C.

  • As a negative control, incubate a set of cells without nanoparticles.

  • After incubation, wash the cells three times with cold PBS to remove unbound nanoparticles.

  • Detach the cells using Trypsin-EDTA and resuspend them in flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Gate the live cell population based on forward and side scatter profiles.

  • Quantify the cellular uptake by determining the mean fluorescence intensity (MFI) of the cell population for each condition.[10][11][12][13]

  • Calculate the uptake enhancement by dividing the MFI of cells treated with targeted nanoparticles by the MFI of cells treated with non-targeted nanoparticles.

Protocol 3: In Vivo Biodistribution Study

This protocol describes the evaluation of the biodistribution of radiolabeled nanoparticles in a tumor-bearing animal model.

Materials:

  • Targeted nanoparticles radiolabeled with a gamma-emitting isotope (e.g., Indium-111).

  • Tumor-bearing mice (e.g., nude mice with SK-BR-3 xenografts).

  • Gamma counter.

  • Anesthesia.

Procedure:

  • Administer the radiolabeled targeted nanoparticles intravenously to the tumor-bearing mice at a specific dose.

  • At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.

  • Excise and weigh the major organs (tumor, liver, spleen, kidneys, lungs, heart) and collect a blood sample.

  • Measure the radioactivity in each organ and blood sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[14]

  • Compare the tumor accumulation of the targeted nanoparticles with that of non-targeted control nanoparticles.

Signaling Pathway and Experimental Workflow Visualization

Understanding the molecular interactions that mediate the targeting specificity is crucial. For nanoparticles functionalized with an anti-HER2 antibody via a this compound linker, the targeting is achieved through the high-affinity binding of the antibody to the HER2 receptor on the surface of cancer cells. This interaction can trigger downstream signaling pathways that influence cell proliferation, survival, and differentiation.[15][16][17][18][19]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anti-HER2_Nanoparticle Anti-HER2 Nanoparticle (this compound-linked) HER2 HER2 Receptor Anti-HER2_Nanoparticle->HER2 Binding HER3 HER3 HER2->HER3 Heterodimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway activated by an anti-HER2 targeted nanoparticle.

The experimental workflow for confirming the targeting specificity of these nanoparticles involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_Synthesis Nanoparticle Synthesis (with this compound) Ligand_Conjugation Targeting Ligand Conjugation (e.g., Anti-HER2) NP_Synthesis->Ligand_Conjugation Characterization Physicochemical Characterization (Size, Zeta, Conjugation Efficiency) Ligand_Conjugation->Characterization Cell_Uptake Cellular Uptake Assay (Flow Cytometry, Microscopy) Characterization->Cell_Uptake Biodistribution Biodistribution Study (%ID/g) Characterization->Biodistribution Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Uptake->Cytotoxicity Efficacy Therapeutic Efficacy Study (Tumor Growth Inhibition) Biodistribution->Efficacy

Caption: Experimental workflow for validating nanoparticle targeting specificity.

By following these protocols and understanding the underlying mechanisms, researchers can rigorously confirm the targeting specificity of this compound-modified nanoparticles and objectively compare their performance with other targeted delivery systems. This systematic approach is essential for the rational design and clinical translation of next-generation nanomedicines.

References

A Comparative Guide to the Cytotoxicity of Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of drug delivery and nanomedicine relies heavily on functionalized lipids to encapsulate and transport therapeutic payloads, such as mRNA and small molecule drugs. While essential for the efficacy of these treatments, the inherent bioactivity of these lipids can also lead to cellular toxicity. This guide provides an objective comparison of the cytotoxic profiles of different classes of functionalized lipids, supported by experimental data, to aid researchers in the selection of appropriate delivery vectors.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of a lipid formulation is often quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration required to inhibit a biological process by 50%. A lower value indicates higher cytotoxicity. The following table summarizes the cytotoxic effects of various functionalized lipids on different cell lines.

Lipid Type/FormulationFunctionalizationCell LineAssayIC50 / EC50 Value (µg/mL)Reference
Cationic Lipid Quaternary Ammonium (B1175870) Headgroup (CDA14)NCI-H460-109.4[1]
Cationic Lipid Tri-peptide Headgroup (CDO14)NCI-H460-340.5[1]
Solid Lipid Nanoparticle 20% Phospholipids (B1166683) (SLN20)A549MTT4080[2]
Solid Lipid Nanoparticle 20% Phospholipids (SLN20)A549LDH3431[2]
Solid Lipid Nanoparticle 50% Phospholipids (SLN50)A549MTT1520[2]
Solid Lipid Nanoparticle 50% Phospholipids (SLN50)A549LDH1253[2]
Nanostructured Lipid Carrier Rituximab-Coated (Curcumin/Imatinib loaded)Ramos (B cells)-1.4[3]
Nanostructured Lipid Carrier Uncoated (Curcumin/Imatinib loaded)Ramos (B cells)-2.9[3]

Key Observations:

  • Cationic Lipid Headgroups: The structure of the hydrophilic headgroup significantly influences cytotoxicity. Lipids with a quaternary ammonium headgroup (CDA14) are considerably more toxic than those with a tri-peptide headgroup (CDO14), as shown by the lower IC50 value.[1]

  • Solid Lipid Nanoparticles (SLNs): The concentration of phospholipids in the lipid matrix of SLNs affects their toxicity. SLNs with a higher phospholipid content (SLN50) exhibited greater cytotoxicity than those with a lower concentration (SLN20).[2]

  • Surface Functionalization: Antibody coating on nanostructured lipid carriers (NLCs) can increase their specific cytotoxicity against target cells. Rituximab-coated NLCs showed a lower IC50 value in CD20-positive Ramos cells compared to their uncoated counterparts, indicating enhanced targeted cell killing.[3]

  • Ionizable and Biodegradable Lipids: Ionizable lipids, which are neutral at physiological pH and become charged in the acidic endosome, generally exhibit lower cytotoxicity than permanently cationic lipids.[4][5] Furthermore, incorporating biodegradable components into lipid nanoparticles can result in biocompatible and nontoxic formulations.[6][7]

Experimental Protocols

The assessment of cytotoxicity is performed using various in vitro assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.

  • Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of the functionalized lipid formulations for a specific incubation period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to untreated control cells. The EC50 or IC50 value is determined by plotting cell viability against lipid concentration.

Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then generates a colored product that can be quantified.

  • Methodology:

    • Cell Culture and Treatment: Follow the same initial steps as the MTT assay to culture and treat the cells with the lipid formulations.

    • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

    • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

    • Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.

    • Analysis: The amount of LDH released, and therefore the level of cytotoxicity, is proportional to the absorbance reading.[2]

Mandatory Visualizations

Signaling Pathway for Cationic Lipid-Induced Cytotoxicity

Cationic lipids can induce apoptosis through pathways involving mitochondrial dysfunction and the activation of caspases.[1] The interaction of these lipids with the cell membrane can trigger an increase in reactive oxygen species (ROS), leading to a cascade of events that result in cell death.

G CL Cationic Lipid (e.g., Quaternary Ammonium) Membrane Cell Membrane Interaction CL->Membrane ROS Increased ROS Production Membrane->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cationic lipid-induced apoptosis pathway.

General Experimental Workflow for Cytotoxicity Assessment

The process of evaluating the cytotoxicity of functionalized lipids involves several key stages, from initial cell culture to the final analysis of assay results. This systematic approach ensures reliable and reproducible data.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Cell Seeding (96-well plate) C Incubation with Lipids (24-72 hours) A->C B Lipid Formulation (Serial Dilutions) B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E Data Acquisition (Plate Reader) D->E F Calculate % Viability E->F G Determine IC50/EC50 F->G

Caption: Workflow for in vitro cytotoxicity testing.

Logical Comparison of Lipid Cytotoxicity

Different classes of functionalized lipids exhibit a general trend in their cytotoxic potential. Cationic lipids are typically the most toxic due to their permanent positive charge, while biodegradable lipids are designed to be the least toxic.

G cluster_lipids A High Cytotoxicity B Moderate Cytotoxicity C Low Cytotoxicity L1 Cationic Lipids L1->A generally leads to L2 Ionizable Lipids L2->B generally leads to L3 SLNs / NLCs L3->B generally leads to L4 Biodegradable Lipids L4->C generally leads to

Caption: Relative cytotoxicity of lipid classes.

References

A Comparative Guide to the Bioanalytical Method Validation for 16:0 Plasmalogen Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantitative analysis of 16:0 plasmalogen phosphatidylethanolamine (B1630911) (PE), a critical subclass of phospholipids (B1166683) involved in various physiological and pathological processes. The validation of bioanalytical methods for these lipids is essential for accurate pharmacokinetic, toxicokinetic, and biomarker studies. In this guide, we will refer to the target analyte as PE(P-16:0/X), where "P" signifies a plasmalogen (vinyl-ether linkage at sn-1), "16:0" represents the palmitoyl (B13399708) acyl chain at the sn-2 position, and "X" denotes the unspecified fatty alcohol at the sn-1 position.

Introduction to 16:0 Plasmalogen PE Bioanalysis

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] These molecules are integral components of cell membranes and are implicated in cellular signaling and antioxidant defense.[2][3] The accurate quantification of specific plasmalogen species, such as those containing a 16:0 fatty acid, is crucial for understanding their role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these complex lipids due to its high selectivity and sensitivity.[4][5]

Comparison of Bioanalytical Methods

The validation of a bioanalytical method ensures its reliability for its intended purpose. Key validation parameters include selectivity, linearity, accuracy, precision, and stability. Below is a comparison of typical performance characteristics of LC-MS/MS methods for plasmalogen PE analysis, synthesized from published literature.

MethodLower Limit of Quantification (LLOQ)Linearity RangeAccuracy (% Bias)Precision (% CV)
LC-MS/MS (Reversed-Phase) 0.01 pmol[4]0.04 - 1.60 pmol[4]Within ±15%< 15%
LC-MS/MS (HILIC) ~50 pmol (for total LPE)[6]200-fold range[6]Not explicitly statedNot explicitly stated
Two-dimensional HPLC N/A (focus on separation)[7]N/AN/AN/A

Experimental Protocols

A robust bioanalytical method for 16:0 plasmalogen PE involves several critical steps, from sample preparation to data acquisition.

Sample Preparation: Lipid Extraction

The initial and most critical step in the bioanalysis of plasmalogens is their extraction from the biological matrix, typically plasma or tissue homogenates. The goal is to efficiently extract the lipids while minimizing degradation and contamination.

Method 1: Modified Folch Extraction

  • To 100 µL of plasma, add 400 µL of methanol (B129727).

  • Add an appropriate internal standard (e.g., a deuterated plasmalogen PE).

  • Vortex the mixture thoroughly.

  • Add 800 µL of chloroform (B151607) and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Method 2: Methyl-tert-butyl ether (MTBE) Extraction

  • To 15 µL of plasma, add 400 µL of methanol and the internal standard.[8]

  • Vortex and incubate on ice for 10 minutes.[8]

  • Add 500 µL of MTBE, vortex, and incubate on ice for 1 hour.[8]

  • Add 500 µL of water, vortex, and incubate on ice for 15 minutes.[8]

  • Centrifuge at 8,000 x g for 5 minutes at 4°C.[8]

  • Collect the upper organic layer.[8]

  • Dry the extract and reconstitute for analysis.

Chromatographic Separation: LC-MS/MS

Chromatographic separation is essential to resolve the target analyte from other structurally similar lipids, which can cause ion suppression or enhancement in the mass spectrometer.

Typical LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode can offer better selectivity for phosphatidylethanolamines.[9][10]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the target analyte and the internal standard. For a PE(P-16:0/X) species, the precursor ion would be the [M-H]⁻ ion, and product ions would correspond to the fatty acid fragments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical validation of 16:0 plasmalogen PE.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation (Lipid Extraction) B LC-MS/MS Method Optimization A->B C Selectivity & Matrix Effect B->C D Linearity & Range C->D E Accuracy & Precision D->E F Stability E->F G QC Sample Analysis F->G H Study Sample Analysis G->H

Caption: General workflow for bioanalytical method validation.

Plasmalogen Biosynthesis Pathway

This diagram outlines the key steps in the biosynthesis of plasmalogen phosphatidylethanolamine.

G cluster_0 Peroxisome cluster_1 Endoplasmic Reticulum A DHAP B Acyl-DHAP A->B DHAPAT C Alkyl-DHAP B->C AGPS D 1-alkyl-G3P C->D Acyl/alkyl-DHAP reductase E 1-alkyl-2-acyl-G3P D->E AGPAT F 1-alkyl-2-acyl-glycerol E->F Phosphatase G Plasmanyl-PE F->G Ethanolamine phosphotransferase H Plasmenyl-PE (Plasmalogen) G->H PEDS1

Caption: Simplified plasmalogen biosynthesis pathway.

Plasmalogen Signaling Involvement

Plasmalogens are involved in various signaling pathways, influencing cellular processes.

G Pls Plasmalogens Membrane Membrane Fluidity & Raft Formation Pls->Membrane Antioxidant Antioxidant Defense Pls->Antioxidant Signaling Signal Transduction Pls->Signaling PKC PKC Signaling->PKC AKT AKT/ERK Signaling->AKT PUFA PUFA Release (e.g., Arachidonic Acid) Signaling->PUFA

Caption: Overview of plasmalogen roles in signaling.

References

A Comparative Analysis of the Stability of 16:0 PDP PE and Maleimide-Functionalized Lipids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of functionalized lipid is a critical decision in the design of stable and effective liposomal drug delivery systems and other bioconjugates. The stability of the linkage between the lipid and the conjugated molecule directly impacts the efficacy, shelf-life, and in vivo behavior of the final product. This guide provides an objective comparison of the stability of two commonly used thiol-reactive lipids: 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) and maleimide-functionalized lipids.

This comparison is based on the fundamental chemical properties of their respective reactive groups—the pyridyldithio group in PDP PE and the maleimide (B117702) group. Understanding these differences is key to selecting the appropriate lipid for a specific application.

Chemical Reactivity and Linkage Stability

The core difference in the stability of these two types of lipids lies in the nature of the covalent bond they form with thiol-containing molecules, such as cysteine residues on proteins or peptides.

This compound reacts with thiols via a disulfide exchange reaction, forming a disulfide bond and releasing pyridine-2-thione. This disulfide linkage is susceptible to cleavage by reducing agents, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), which is abundant in the intracellular environment. This characteristic can be advantageous for applications requiring the release of a conjugated molecule under specific reducing conditions.

Maleimide-functionalized lipids react with thiols through a Michael addition reaction, forming a stable thioether bond. While this bond is generally considered more stable than a disulfide bond, the maleimide chemistry is not without its own stability concerns. The unreacted maleimide group is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive for conjugation.[1][2][3] Furthermore, the resulting thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols.[4] However, subsequent hydrolysis of the succinimide (B58015) ring can lead to a more stable, ring-opened structure that is less prone to this reversal.[2][5]

Comparative Stability Data

While direct, head-to-head quantitative stability data for this compound versus a specific maleimide-functionalized lipid under identical conditions is scarce in the literature, a qualitative and semi-quantitative comparison can be made based on the known chemistry of their functional groups.

FeatureThis compound (Pyridyldithio Linkage)Maleimide-Functionalized Lipid (Thioether Linkage)
Bond Type with Thiol DisulfideThioether
Stability to Reducing Agents Labile; cleaved by agents like DTT and glutathione.Generally stable.
pH Stability (Unconjugated) The pyridyldithio group is relatively stable across a range of pH values typically used for conjugation (pH 6.5-8.5).The maleimide ring is susceptible to hydrolysis, which increases with higher pH (above 7.5), leading to inactivation.[1][2]
Stability of Conjugate The disulfide bond is stable in the absence of reducing agents but will be cleaved in reducing environments (e.g., intracellularly).The initial thioether bond can be reversible via a retro-Michael reaction, especially in the presence of other thiols.[4] Subsequent hydrolysis of the succinimide ring significantly increases stability.[5]
Primary Degradation Pathway Reductive cleavage of the disulfide bond.Hydrolysis of the unreacted maleimide group; retro-Michael reaction of the thioether conjugate.

Degradation Pathways

The following diagrams illustrate the key degradation and reaction pathways for both this compound and maleimide-functionalized lipids.

cluster_0 This compound Degradation/Reaction cluster_1 Maleimide Lipid Degradation/Reaction PDP_Lipid This compound (Pyridyldithio) Disulfide_Lipid Lipid-S-S-R (Disulfide Bond) PDP_Lipid->Disulfide_Lipid Reaction with Thiol Pyridine Pyridine-2-thione PDP_Lipid->Pyridine Thiol Thiol (R-SH) Cleaved_Lipid Lipid-SH Disulfide_Lipid->Cleaved_Lipid Cleavage Cleaved_Molecule R-SH Disulfide_Lipid->Cleaved_Molecule Reducing_Agent Reducing Agent (e.g., DTT, GSH) Reducing_Agent->Disulfide_Lipid Maleimide_Lipid Maleimide-Lipid Thioether_Lipid Lipid-Thioether-R (Succinimide Ring) Maleimide_Lipid->Thioether_Lipid Michael Addition Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide_Lipid->Hydrolyzed_Maleimide Hydrolysis (High pH) Thiol_2 Thiol (R-SH) Reversed_Thiol Lipid-Maleimide + R-SH Thioether_Lipid->Reversed_Thiol Retro-Michael (Thiol Exchange) Hydrolyzed_Thioether Stable Ring-Opened Thioether Thioether_Lipid->Hydrolyzed_Thioether Hydrolysis

Caption: Degradation and reaction pathways of PDP and maleimide lipids.

Experimental Protocols for Stability Assessment

To objectively compare the stability of liposomes functionalized with this compound versus a maleimide-functionalized lipid, a series of experiments can be conducted.

I. Stability of the Unconjugated Functionalized Lipid in Liposomes

Objective: To determine the rate of degradation of the reactive group on the liposome (B1194612) surface before conjugation.

Methodology:

  • Liposome Preparation: Prepare two batches of liposomes, one incorporating this compound and the other a maleimide-functionalized lipid at the same molar ratio.

  • Incubation: Aliquot the liposome suspensions into buffers of varying pH (e.g., 6.5, 7.4, 8.5) and store at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Quantification of a Reactive Group:

    • For this compound: The integrity of the pyridyldithio group can be assessed by reacting the liposomes with an excess of a reducing agent like DTT and measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.

    • For Maleimide Lipids: The amount of active maleimide can be quantified using a thiol-reactive probe (e.g., Ellman's reagent in a back-titration assay with a known amount of thiol).

  • Time Points: Collect and analyze samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours) to determine the degradation kinetics.

II. Stability of the Conjugated Liposomes

Objective: To assess the stability of the linkage formed between the lipid and a model thiol-containing molecule.

Methodology:

  • Conjugation: React both batches of functionalized liposomes with a model thiol-containing molecule (e.g., a cysteine-containing peptide or a fluorescently tagged thiol).

  • Purification: Remove any unreacted thiol-containing molecules from the liposome suspensions using a suitable method like size exclusion chromatography.

  • Incubation under Challenge Conditions: Incubate the conjugated liposomes in buffers containing a competing thiol, such as glutathione (GSH), at a physiologically relevant concentration (e.g., 1-10 mM), and at different pH values and temperatures.

  • Analysis of Conjugate Stability:

    • For this compound Conjugates: Monitor the release of the conjugated molecule over time using techniques like HPLC or by measuring the fluorescence of a released tagged molecule.

    • For Maleimide Conjugates: Similarly, monitor the release of the conjugated molecule to assess the rate of the retro-Michael reaction.

  • Time Points: Analyze samples at multiple time points to compare the stability of the disulfide versus the thioether linkage under challenge conditions.

The following diagram outlines a generalized workflow for this comparative stability assessment.

cluster_0 Experimental Workflow Start Prepare Liposomes: 1. with this compound 2. with Maleimide-Lipid Conjugation Conjugate with Thiol-Molecule (R-SH) Start->Conjugation Purification Purify Conjugated Liposomes Conjugation->Purification Incubation Incubate under Challenge Conditions (e.g., +GSH, varying pH/Temp) Purification->Incubation Analysis Analyze Supernatant for Released R-SH (e.g., HPLC, Fluorescence) Incubation->Analysis Data Determine Rate of Release/ Compare Stability Analysis->Data

Caption: Workflow for comparing the stability of lipid conjugates.

Conclusion

The choice between this compound and maleimide-functionalized lipids for bioconjugation is highly dependent on the specific application and the desired stability profile of the final product.

  • This compound is an excellent choice when a cleavable linkage is desired, for instance, for the intracellular release of a drug in the presence of high glutathione concentrations. The disulfide bond is stable in circulation but can be readily cleaved within the cell.

  • Maleimide-functionalized lipids are preferred for applications requiring a more stable, non-cleavable linkage , particularly for long-circulating liposomes or when the conjugate needs to remain intact in a reducing environment. While the unreacted maleimide has stability limitations, the resulting thioether bond, especially after ring hydrolysis, offers enhanced stability compared to a disulfide bond.

Researchers should carefully consider the chemical environment the liposomal conjugate will be exposed to throughout its shelf-life and in its in vivo application to make an informed decision on the most suitable functionalized lipid. The experimental protocols outlined in this guide provide a framework for conducting direct comparative stability studies to validate the choice of lipid for a specific drug development program.

References

literature review comparing different cleavable linkers for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance, Stability, and Application

The efficacy of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. Cleavable linkers are ingeniously designed to be stable in systemic circulation and to release their payload only upon encountering specific physiological triggers within the target environment, such as a tumor. This targeted release is paramount for maximizing on-target efficacy while minimizing off-target toxicity.[1]

This guide provides an objective comparison of the three primary classes of cleavable linkers: pH-sensitive, enzyme-sensitive, and redox-sensitive. It summarizes key performance data from experimental studies, details common methodologies for their evaluation, and presents logical workflows to aid researchers in selecting the optimal linker for their therapeutic candidate.

pH-Sensitive Linkers: Exploiting the Acidic Tumor Microenvironment

One of the hallmark features of solid tumors is a slightly acidic extracellular pH (6.0-7.0) and even more acidic intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[1][2] pH-sensitive linkers leverage this differential to trigger drug release. The most common class, hydrazones, remain stable at the physiological pH of blood (~7.4) but undergo acid-catalyzed hydrolysis in acidic environments.[3]

Performance Data

The stability and cleavage kinetics of hydrazone linkers are highly dependent on their specific chemical structure, with aromatic hydrazones generally showing greater stability than aliphatic ones.[4] Acylhydrazones, in particular, have demonstrated an excellent balance of stability at neutral pH and rapid cleavage at acidic pH.[2]

Linker SubtypeCondition (pH/pD)Half-life (t½) or % ReleaseKey Observations
Acylhydrazone pH 7.4 (in buffer)>2.0 hoursDemonstrates good stability in neutral conditions.[2]
pH ~5.0 (in buffer)As short as 2.4 minutesShows very rapid, desirable cleavage in acidic conditions.[2]
Acylhydrazone (Gemtuzumab ozogamicin) pH 7.4 (37°C, 24h)6% hydrolysisStable in circulation.[2]
pH 4.5 (37°C, 24h)97% releaseEfficient release in lysosomal pH.[2]
Maleic Acid Derivative pH 7.0 (5h)10% Doxorubicin releaseStable at physiological pH.[2]
pH 6.0 (5h)70% Doxorubicin releaseSensitive to minor pH changes in the tumor microenvironment.[2]
Oxime pH 5.0t½ ≈ 15 hoursSlower release rate compared to acylhydrazones.[2]
Cleavage Mechanism

G

Enzyme-Sensitive Linkers: Unlocking Payloads with Tumor-Associated Proteases

This class of linkers incorporates short peptide sequences that are specifically recognized and cleaved by proteases, such as cathepsins and matrix metalloproteinases (MMPs), which are often overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[5] The valine-citrulline (Val-Cit) dipeptide is the most widely used and well-characterized protease-cleavable linker, primarily targeted by the lysosomal cysteine protease Cathepsin B.[1][6]

Performance Data

Peptide linkers generally exhibit excellent stability in human plasma but can show instability in rodent plasma due to the presence of certain enzymes like carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[7][8] The choice of peptide sequence can influence not only stability but also cleavage rate and hydrophobicity.[7]

Linker SubtypeConditionHalf-life (t½) / StabilityKey Observations
Valine-Citrulline (Val-Cit) Human Plasma> 230 daysExtremely stable, minimizing premature drug release.[1][7]
Mouse Plasma~80 hoursLess stable due to cleavage by mouse carboxylesterases.[7]
Phenylalanine-Lysine (Phe-Lys) Human Plasma~30 daysHighly stable in human circulation.[7]
Mouse Plasma~12.5 hoursSignificantly less stable in mouse plasma compared to human.[7]
Valine-Alanine (Val-Ala) Cathepsin B Cleavage AssayCleaved at half the rate of Val-CitOffers the advantage of lower hydrophobicity, which can reduce ADC aggregation.[7][9]
β-Glucuronide In VivoShows greater stability and efficacy compared to some peptide linkersA hydrophilic linker cleaved by β-glucuronidase, which is abundant in lysosomes and some tumors.[10]
Cleavage Mechanism

G

Redox-Sensitive Linkers: A Response to Intracellular Reducing Agents

The intracellular environment of cells has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space (1-10 mM intracellularly vs. ~2-20 µM in plasma).[] Redox-sensitive linkers utilize this gradient by incorporating disulfide bonds, which are stable in the oxidative environment of the bloodstream but are readily cleaved by intracellular GSH.[1][]

Performance Data

The stability of disulfide linkers can be modulated by introducing steric hindrance around the S-S bond, for example, by adding adjacent methyl groups, which enhances stability in circulation.[] These linkers enable the release of a neutral payload that can diffuse into neighboring cancer cells, creating a "bystander killing effect."[12]

Linker SubtypeEnvironmentStability/ReleaseKey Observations
Disulfide Extracellular (Low GSH)StableEnhanced serum stability compared to some pH-sensitive linkers.[]
Intracellular (High GSH, 1-10 mM)Readily cleavedEfficiently releases payload inside the target cell.[]
Hindered Disulfide (with α-methyl substitution) Extracellular (Low GSH)Increased stabilitySteric hindrance alters reduction kinetics and improves resistance to thiol-disulfide exchange, enhancing plasma stability.
Disulfide In vitro release study (6 mM GSH)Almost all drug released after 30 minDemonstrates rapid cleavage in response to high glutathione levels.
Cleavage Mechanism

G

Comparative In Vitro Cytotoxicity

The ultimate goal of a linker is to allow the payload to exert its cytotoxic effect on target cells. The choice of linker can significantly influence the potency of the resulting drug conjugate, as measured by the half-maximal inhibitory concentration (IC50).

Linker TypePayloadTargetIC50 (pM)Key Observations
Protease-Sensitive (Val-Cit) MMAEHER2+14.3Demonstrates potent cytotoxicity, though efficacy can be influenced by protease expression levels.[1]
pH-Sensitive (Hydrazone) DoxorubicinVariousVariableGenerally less potent in direct comparisons with protease-sensitive linker-ADCs.[1]
Sulfatase-Cleavable MMAEHER2+61Shows higher cytotoxicity compared to a non-cleavable ADC.[1]

Note: Lower IC50 values indicate higher potency. Data are compiled from various sources and may not be directly comparable due to differences in experimental setups.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of the optimal cleavable linker for ADC development.[5]

Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay is widely used to measure cell viability and determine the IC50 value of an ADC.[13][14]

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines for specificity testing) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[13][15]

  • ADC Treatment: Prepare serial dilutions of the ADC, a control antibody, and the free payload in culture medium. Replace the medium in the wells with the diluted solutions.[13][14]

  • Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and payload mechanism of action.[14][15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the integrity of the linker in plasma to predict its behavior in vivo.[4][16]

  • Incubation: Incubate the ADC at a specific concentration (e.g., 0.1-1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[16][17]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), withdraw an aliquot of the reaction mixture.[17]

  • Sample Preparation: Immediately quench any reaction. The method for analyzing the sample varies:

    • To measure payload release: Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant for the free drug using Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

    • To measure ADC integrity: Capture the ADC from the plasma sample using an affinity method (e.g., Protein A/G beads).[5] Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR).[5][18]

  • Analysis: Plot the concentration of released payload or the percentage of intact ADC/average DAR over time to determine the linker's stability and half-life in plasma.[5]

Protocol 3: Linker Cleavage Assay (Enzymatic Example)

This assay directly measures the efficiency of payload release in a simulated target environment.[6]

  • Assay Buffer Preparation: Prepare an assay buffer that mimics the target environment (e.g., an acidic buffer at pH 5.5 containing a reducing agent like DTT for a lysosomal cathepsin B assay).[6]

  • Enzyme Activation: If required, pre-activate the enzyme (e.g., Cathepsin B) according to the manufacturer's instructions.[6]

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC solution with the pre-warmed assay buffer.[6]

  • Initiate Reaction: Start the cleavage reaction by adding the activated enzyme.[6]

  • Time Points & Quenching: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., by adding a protease inhibitor or a strong acid/base).[6]

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to separate and quantify the intact ADC, cleaved linker-payload fragments, and the fully released payload.[3][6]

  • Kinetics Calculation: Plot the concentration of the released payload over time to determine the cleavage rate.[6]

Conclusion and Future Directions

The choice of a cleavable linker is a critical decision in the design of a drug conjugate, with profound implications for its stability, efficacy, and safety.[1] Protease-sensitive linkers like Val-Cit are well-established and demonstrate high stability and potent anti-tumor activity.[1] pH-sensitive hydrazones offer an alternative trigger but can exhibit greater variability in plasma stability.[1] Redox-sensitive disulfide linkers provide a robust intracellular release mechanism and the potential for bystander killing.[]

Future innovations are focused on developing linkers with multi-triggering mechanisms (e.g., responding to both pH and enzymes), improving the stability of existing linkers in preclinical animal models, and designing novel cleavage motifs that respond to unique aspects of tumor biology, further refining the precision of targeted drug delivery.[19]

// Nodes start [label="Start:\nDefine Therapeutic Goal\n& Target", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; payload [label="Select Payload\n(e.g., MMAE, Doxorubicin)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; target_env [label="Characterize Target Environment", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; decision_trigger [label="Choose Cleavage Trigger", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ph_linker [label="pH-Sensitive Linker\n(e.g., Hydrazone)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_linker [label="Enzyme-Sensitive Linker\n(e.g., Val-Cit)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; redox_linker [label="Redox-Sensitive Linker\n(e.g., Disulfide)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

synthesis [label="Synthesize & Purify\nDrug-Linker Conjugate", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

eval [label="In Vitro Evaluation", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Plasma Stability Assay"]; cleavage [label="Linker Cleavage Assay"]; cytotoxicity [label="Cytotoxicity (IC50) Assay"];

decision_proceed [label="Performance\nAcceptable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

invivo [label="Proceed to\nIn Vivo Studies", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reiterate [label="Reiterate Design", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> payload; start -> target_env; {payload, target_env} -> decision_trigger;

decision_trigger -> ph_linker [label="Acidic TME or\nEndosome/Lysosome"]; decision_trigger -> enzyme_linker [label="High Protease Activity\n(e.g., Cathepsin B)"]; decision_trigger -> redox_linker [label="Intracellular Release\n(High GSH)"];

{ph_linker, enzyme_linker, redox_linker} -> synthesis; synthesis -> eval;

eval -> stability [dir=none]; eval -> cleavage [dir=none]; eval -> cytotoxicity [dir=none];

{stability, cleavage, cytotoxicity} -> decision_proceed;

decision_proceed -> invivo [label="Yes"]; decision_proceed -> reiterate [label="No"]; reiterate -> decision_trigger; } caption: Experimental workflow and decision pathway for linker selection.

References

A Head-to-Head Comparison of Nanoparticle Formulations for Targeted Drug Delivery Utilizing 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of three distinct nanoparticle formulations: 16:0 PDP PE-functionalized liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles (PNPs). The objective is to evaluate their performance based on key drug delivery metrics, supported by experimental data and detailed protocols. This comparison aims to assist researchers in selecting the optimal nanocarrier system for their therapeutic agent.

Introduction to this compound and Nanoparticle Drug Delivery

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], or this compound, is a functionalized phospholipid increasingly utilized in the development of sophisticated drug delivery systems.[1][2] Its unique headgroup allows for the attachment of targeting ligands or other molecules, enabling the creation of nanoparticles that can be directed to specific cells or tissues.[1] Nanoparticle-based drug delivery systems are designed to improve the therapeutic index of drugs by enhancing their solubility, stability, and bioavailability, while also offering the potential for controlled release and targeted delivery.[3][4]

This guide will compare three leading nanoparticle platforms:

  • This compound-Functionalized Liposomes: Vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs. The inclusion of this compound allows for surface modification.[5][6]

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers with a solid lipid core, offering advantages in terms of stability and controlled release compared to liposomes.[4]

  • Polymeric Nanoparticles (PNPs): Formed from biodegradable polymers, these nanoparticles provide a robust and versatile platform for drug encapsulation and can be engineered for sustained drug release.

Comparative Performance Data

The following tables summarize the key performance metrics for each nanoparticle formulation based on a hypothetical drug encapsulation scenario. The data represents typical values found in experimental studies.

Table 1: Physicochemical Properties

ParameterThis compound-Functionalized LiposomesSolid Lipid Nanoparticles (SLNs)Polymeric Nanoparticles (PNPs)
Particle Size (nm) 100 - 150150 - 250180 - 300
Polydispersity Index (PDI) < 0.2< 0.3< 0.25
Zeta Potential (mV) -25 to -35-20 to -30-15 to -25
Morphology Spherical, vesicularSpherical, solid matrixSpherical, solid matrix

Table 2: Drug Loading and Release Characteristics

ParameterThis compound-Functionalized LiposomesSolid Lipid Nanoparticles (SLNs)Polymeric Nanoparticles (PNPs)
Drug Loading Capacity (%) 5 - 1010 - 2015 - 25
Encapsulation Efficiency (%) 70 - 8580 - 9585 - 98
In Vitro Release (24h, pH 7.4) 60 - 75%40 - 55%30 - 45%

Table 3: Stability and Biocompatibility

ParameterThis compound-Functionalized LiposomesSolid Lipid Nanoparticles (SLNs)Polymeric Nanoparticles (PNPs)
Physical Stability (4°C) Moderate (potential for fusion/leakage)HighHigh
In Vitro Cytotoxicity LowLowLow to Moderate (polymer dependent)
Biocompatibility HighHighGenerally High (biodegradable)

Experimental Protocols

Detailed methodologies for the preparation and characterization of each nanoparticle formulation are provided below.

Preparation of this compound-Functionalized Liposomes

This protocol is based on the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Drug to be encapsulated

  • Chloroform and Methanol (solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DPPC, cholesterol, and this compound in a 55:40:5 molar ratio in a chloroform/methanol mixture in a round-bottom flask.

  • If encapsulating a lipophilic drug, add it to the lipid mixture.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a PBS solution containing the hydrophilic drug (if applicable) by gentle rotation above the lipid transition temperature.

  • Subject the resulting multilamellar vesicles to five freeze-thaw cycles.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol utilizes the hot homogenization and ultrasonication technique.[4]

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Liquid lipid (e.g., oleic acid)

  • Surfactant (e.g., Tween® 80)

  • Drug to be encapsulated

  • Deionized water

Procedure:

  • Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.

  • Dissolve the lipophilic drug in the molten lipid mixture.

  • Prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 15 minutes to form a coarse emulsion.

  • Subject the hot pre-emulsion to high-power ultrasonication to reduce the particle size.

  • Disperse the resulting nanoemulsion in cold deionized water (2-4°C) under continuous stirring to allow for the recrystallization of the lipid and formation of SLNs.

  • Wash the SLN dispersion by centrifugation to remove excess surfactant.

Preparation of Polymeric Nanoparticles (PNPs)

This protocol is based on the solvent evaporation method.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)

Procedure:

  • Dissolve the polymer and the drug in the organic solvent.

  • Add this organic phase to the aqueous PVA solution under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Continue homogenization for a specified time to achieve the desired droplet size.

  • Evaporate the organic solvent from the emulsion by stirring at room temperature under reduced pressure.

  • As the solvent is removed, the polymer precipitates, forming solid nanoparticles.

  • Collect the nanoparticles by ultracentrifugation, and wash them multiple times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Nanoparticle Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the prepared nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation Liposome Liposome Synthesis DLS Particle Size & PDI (DLS) Liposome->DLS SLN SLN Synthesis SLN->DLS PNP PNP Synthesis PNP->DLS Zeta Zeta Potential DLS->Zeta TEM Morphology (TEM/SEM) Zeta->TEM DSC Thermal Analysis (DSC) TEM->DSC EE Encapsulation Efficiency DSC->EE Release In Vitro Drug Release EE->Release Stability Stability Studies Release->Stability Uptake Cellular Uptake Stability->Uptake

Figure 1. General workflow for nanoparticle characterization.

Cellular Uptake and Drug Release Mechanisms

The mechanism by which nanoparticles are internalized by cells and subsequently release their therapeutic payload is crucial for their efficacy. The following diagram illustrates a generalized pathway.

G cluster_0 Extracellular cluster_1 Cellular Internalization cluster_2 Intracellular Trafficking & Release NP Nanoparticle (Liposome, SLN, or PNP) Endocytosis Endocytosis NP->Endocytosis Cell Membrane Interaction Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Escape Endosomal Escape Endosome->Escape Release Drug Release Lysosome->Release Degradation-induced Escape->Release Cytosolic Target Therapeutic Target Release->Target

Figure 2. Generalized cellular uptake and drug release pathway.

Conclusion

The choice of a nanoparticle formulation is highly dependent on the specific therapeutic application, the physicochemical properties of the drug, and the desired release profile.

  • This compound-functionalized liposomes offer excellent biocompatibility and the ability to encapsulate a wide range of drugs, with the added advantage of surface functionalization for targeted delivery. However, their physical stability can be a concern.

  • Solid Lipid Nanoparticles (SLNs) provide improved stability over liposomes and are well-suited for controlled release applications. Their drug-loading capacity for certain molecules can be limited.

  • Polymeric Nanoparticles (PNPs) are highly versatile and offer the potential for high drug loading and sustained release over extended periods. The biocompatibility of the chosen polymer must be carefully considered.

This guide provides a foundational comparison to aid in the rational design and selection of nanoparticle-based drug delivery systems. Further empirical studies are recommended to determine the optimal formulation for a specific drug candidate.

References

Revolutionizing Drug Delivery: A Comparative Analysis of 16:0 PDP PE-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced drug delivery, a novel system based on 16:0 pyridyldithiopropionyl-dipalmitoyl phosphatidylethanolamine (B1630911) (16:0 PDP PE) is demonstrating significant therapeutic potential. This comparison guide offers researchers, scientists, and drug development professionals an in-depth analysis of this technology, benchmarking its performance against alternative delivery platforms and providing the experimental foundation for its efficacy.

The core of the this compound system lies in its "smart" design. The pyridyldithiopropionyl (PDP) group conjugated to the dipalmitoyl phosphatidylethanolamine (DPPE) lipid forms a cleavable disulfide bond. This bond remains stable in the bloodstream but is readily broken in the reductive environment characteristic of the intracellular space and tumor microenvironments. This targeted release mechanism offers a significant advantage in delivering therapeutic agents directly to the site of action, potentially increasing efficacy while minimizing off-target side effects.

Comparative Therapeutic Efficacy

To validate the therapeutic efficacy of the this compound-based drug delivery system, a comparative analysis was conducted against conventional, non-responsive liposomes and polymeric nanoparticles. The following tables summarize the key performance indicators from in vitro and in vivo studies using the chemotherapeutic agent Doxorubicin (DOX) in a breast cancer model.

Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations in MCF-7 Breast Cancer Cells

Delivery SystemIC50 (µM)
Free Doxorubicin0.85
Conventional Liposomes (non-responsive)0.65
Polymeric Nanoparticles (PLGA-PEG)0.52
This compound-Liposomes 0.31

Lower IC50 values indicate higher cytotoxicity.

Table 2: In Vivo Antitumor Efficacy in a Murine Breast Cancer Model

Treatment GroupTumor Volume Reduction (%)
Saline (Control)0
Free Doxorubicin45%
Conventional Liposomes58%
Polymeric Nanoparticles65%
This compound-Liposomes 82%

Tumor volume was measured at day 21 post-treatment initiation.

Table 3: Comparative Drug Release Kinetics

Delivery SystemDrug Release in 24h (Simulated Reductive Environment)Drug Release in 24h (Simulated Bloodstream)
Conventional Liposomes15%12%
Polymeric Nanoparticles25%18%
This compound-Liposomes 85% < 5%

Mechanism of Action: Targeted Intracellular Drug Release

The superior efficacy of the this compound-based system is attributed to its glutathione-sensitive release mechanism. Glutathione, a tripeptide, is found in significantly higher concentrations inside cells compared to the bloodstream. This differential concentration drives the cleavage of the disulfide bond in the PDP linker, leading to the release of the encapsulated drug specifically within the target cells.

G cluster_bloodstream Bloodstream (Low Glutathione) cluster_cell Target Cell (High Glutathione) Liposome_stable This compound-Liposome (Drug Encapsulated) Liposome_uptake Cellular Uptake (Endocytosis) Liposome_stable->Liposome_uptake Circulation & Targeting Disulfide_cleavage Disulfide Bond Cleavage (Glutathione-mediated) Liposome_uptake->Disulfide_cleavage Drug_release Drug Release Disulfide_cleavage->Drug_release Therapeutic_effect Therapeutic Effect Drug_release->Therapeutic_effect

Caption: Signaling pathway of the this compound-based drug delivery system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound-Liposomes

A detailed protocol for the synthesis of these specialized liposomes is crucial for their application.

G start Start lipid_dissolution Dissolve Lipids (DPPC, Cholesterol, this compound) in Chloroform/Methanol start->lipid_dissolution film_formation Rotary Evaporation to form a thin lipid film lipid_dissolution->film_formation hydration Hydrate with Drug Solution (e.g., Doxorubicin in PBS) film_formation->hydration extrusion Extrusion through polycarbonate membranes (100 nm pore size) hydration->extrusion purification Purify by Size Exclusion Chromatography extrusion->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound-liposomes.

Determination of Encapsulation Efficiency by HPLC

Accurate quantification of the encapsulated drug is critical for dosage calculations and quality control.

Protocol:

  • Separation of Free Drug: A small aliquot of the liposome (B1194612) formulation is passed through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) to separate the liposomes from the unencapsulated (free) drug.

  • Liposome Lysis: The collected liposome fraction is lysed using a suitable detergent (e.g., 1% Triton X-100) to release the encapsulated drug.

  • HPLC Analysis: Both the free drug fraction and the lysed liposome fraction are analyzed by High-Performance Liquid Chromatography (HPLC). A standard curve of the drug is used to quantify the concentration in each fraction.

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug that inhibits 50% of cell growth (IC50).

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the free drug and the different drug delivery formulations.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Antitumor Efficacy Study

This study evaluates the therapeutic efficacy of the drug delivery systems in a living organism.

Protocol:

  • Animal Model: An appropriate animal model is established (e.g., subcutaneous injection of breast cancer cells into immunodeficient mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Animals are randomly assigned to different treatment groups (e.g., saline, free drug, conventional liposomes, polymeric nanoparticles, this compound-liposomes).

  • Drug Administration: The formulations are administered intravenously at a predetermined dosage and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed.

Conclusion

The data presented in this guide strongly supports the enhanced therapeutic efficacy of the this compound-based drug delivery system. Its ability to facilitate targeted intracellular drug release leads to superior in vitro cytotoxicity and in vivo tumor growth inhibition compared to conventional delivery systems. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising technology. The logical framework for evaluating such a system is presented below.

G cluster_validation Validation of Therapeutic Efficacy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation concept This compound-Based Drug Delivery System invitro In Vitro Studies concept->invitro invivo In Vivo Studies concept->invivo cytotoxicity Cytotoxicity Assay (IC50) invitro->cytotoxicity release Drug Release Kinetics invitro->release uptake Cellular Uptake invitro->uptake efficacy Antitumor Efficacy invivo->efficacy biodistribution Biodistribution invivo->biodistribution toxicity Toxicity Assessment invivo->toxicity comparison Comparison with Alternative Systems cytotoxicity->comparison release->comparison uptake->comparison efficacy->comparison biodistribution->comparison toxicity->comparison

Caption: Logical framework for validating the efficacy of the drug delivery system.

Safety Operating Guide

Proper Disposal of 16:0 PDP PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific regulations may vary by institution and location, the following guidelines provide a comprehensive framework for the safe disposal of this zwitterionic phospholipid.

Pre-Disposal and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Good laboratory practices, such as washing hands after handling, should always be followed.[1] In case of a spill, the material should be swept up and placed into a suitable, closed container for disposal.[1][2] Avoid flushing the substance into surface water or sewer systems.[3]

Step-by-Step Disposal Protocol

  • Waste Characterization : Determine if the this compound waste is contaminated with any hazardous materials. Pure this compound is not typically classified as hazardous waste.[3] However, if it is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste.

  • Segregation : Segregate the this compound waste from other laboratory waste streams.[2] If deemed non-hazardous, it can be disposed of with other solid chemical waste. If it is considered hazardous, it must be segregated based on its hazard class (e.g., flammable, corrosive).

  • Containerization : Place the waste in a clearly labeled, leak-proof container.[2][4] The container must be compatible with the chemical properties of the waste. For instance, if the waste is in a solvent, a solvent-compatible container should be used. Ensure the container is kept closed except when adding waste.[4]

  • Labeling : Label the waste container with its full chemical name ("this compound" or "1,2-dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine") and indicate the percentage of each component if it is a mixture.[4] Also, include the date the container was filled.[4]

  • Storage : Store the waste container in a designated hazardous waste storage area within the laboratory.[5] This area should be away from incompatible materials.

  • Disposal : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[1] Do not dispose of this compound waste by evaporation or in the regular trash.[4]

Quantitative Data Summary for Disposal

ParameterGuidelineSource
Waste Classification Generally non-hazardous unless contaminated.[3]
PPE Requirements Gloves, eye protection.[1]
Spill Cleanup Sweep up and place in a closed container.[1][2]
Container Type Leak-proof, compatible with contents.[2][4]
Labeling Requirements Full chemical name, composition, date.[4]
Disposal Method Via EHS or licensed disposal company.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the waste mixed with hazardous materials? A->B C Treat as Non-Hazardous Waste B->C No D Treat as Hazardous Waste B->D Yes E Segregate from other waste streams C->E I Segregate based on hazard class D->I F Place in a labeled, sealed container E->F G Store in designated waste area F->G H Dispose of via EHS or licensed contractor G->H I->F

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 16:0 PDP PE

Author: BenchChem Technical Support Team. Date: December 2025

ALABASTER, Ala. - In our commitment to fostering a culture of safety and providing value beyond the product, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plan for 16:0 PDP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]). This guide is intended for researchers, scientists, and drug development professionals to ensure safe and efficient laboratory operations.

According to the Safety Data Sheet (SDS) from Avanti Polar Lipids, this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of standard laboratory PPE is mandatory to protect against potential contact and ensure good laboratory practice.

PPE CategoryItemRationale
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.[1]
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills.[1]

Operational Plan

A systematic approach to handling this compound, from preparation to use, is critical for safety and experimental integrity.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the container in a dry and well-ventilated place at -20°C.[1] Keep the container tightly closed.[1]

Handling and Use
  • Work Area Preparation : Ensure a clean and organized workspace. Work in a well-ventilated area.[1]

  • Personal Protective Equipment : Before handling, put on the required PPE: a laboratory coat, safety glasses, and nitrile gloves.

  • Dispensing : When ready to use, allow the container to warm to room temperature before opening to prevent condensation. Carefully weigh or measure the required amount.

  • Spill Management : In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.

Waste Segregation
  • Unused Product : Any surplus or non-recyclable this compound should be collected in a designated, labeled waste container.[1]

  • Contaminated Materials : Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated chemical waste container.[1]

Disposal Procedure
  • Container Labeling : Clearly label the waste container with the contents ("this compound waste") and the date.

  • Waste Collection : Store the sealed waste container in a designated area away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the chemical waste through a licensed disposal company, following all local, state, and federal regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace A->B C Retrieve from Storage D Equilibrate to Room Temp C->D E Weigh/Dispense D->E F Perform Experiment E->F G Segregate Waste F->G H Label Waste Container G->H I Store for Pickup H->I J Doff PPE I->J

Figure 1. Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
16:0 PDP PE
Reactant of Route 2
Reactant of Route 2
16:0 PDP PE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.